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  • Product: 1-(4-Bromophenyl)-2-methylaminoethanol
  • CAS: 40587-07-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Adrenergic Receptor Binding Affinity of 1-(4-Bromophenyl)-2-methylaminoethanol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the adrenergic receptor binding affinity of the novel compound, 1-(4-Bromophenyl)-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the adrenergic receptor binding affinity of the novel compound, 1-(4-Bromophenyl)-2-methylaminoethanol. We will delve into the theoretical underpinnings, detailed experimental protocols, and data interpretation necessary to characterize the interaction of this molecule with the adrenergic system.

Introduction

1-(4-Bromophenyl)-2-methylaminoethanol is a synthetic compound belonging to the phenethylamine class. The structure, characterized by a brominated phenyl group and a methylaminoethanol side chain, suggests a potential interaction with adrenergic receptors.[1][2] Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial for regulating a myriad of physiological processes, making them a primary target for therapeutic drug development.[3][4] Understanding the binding affinity and functional activity of novel compounds like 1-(4-Bromophenyl)-2-methylaminoethanol at various adrenergic receptor subtypes (α1, α2, β1, β2, β3) is a critical first step in evaluating its pharmacological potential.

This document will provide the scientific framework and practical methodologies to comprehensively profile this compound. We will explore the structure-activity relationships that predict its potential interactions, detail the gold-standard radioligand binding assays to quantify affinity, and outline functional assays to determine its efficacy as an agonist or antagonist.

Predicted Adrenergic Receptor Interaction: A Structure-Activity Relationship (SAR) Perspective

The chemical architecture of 1-(4-Bromophenyl)-2-methylaminoethanol provides several clues to its potential adrenergic activity based on established structure-activity relationships for phenethylamines.[1][2][[“]]

  • β-phenylethylamine Backbone: The core structure is a β-phenylethylamine, the foundational scaffold for many adrenergic agents.[1][2]

  • N-Methyl Substitution: The presence of a methyl group on the amine (a secondary amine) is consistent with good adrenergic activity.[1] Generally, as the size of the substituent on the nitrogen increases, α-receptor agonist activity tends to decrease while β-receptor agonist activity increases.[1]

  • β-Hydroxyl Group: The ethanol moiety indicates a hydroxyl group on the β-carbon of the ethylamine side chain. This feature is known to lower lipophilicity and CNS penetration but significantly enhances both α- and β-agonist activity.[2]

  • Para-Bromo Substitution: Halogenation at the para-position of the phenyl ring can influence binding affinity.[6][7] While the precise impact of a bromo- group at this position on adrenergic receptors is not extensively documented for this specific molecule, it is a key structural feature to consider in the analysis.

Based on these features, it is hypothesized that 1-(4-Bromophenyl)-2-methylaminoethanol will exhibit direct-acting sympathomimetic properties, though its selectivity for α versus β subtypes and its agonist versus antagonist nature require empirical determination.

Workflow for Determining Adrenergic Receptor Binding and Function

The following diagram outlines the comprehensive workflow for characterizing the adrenergic receptor binding affinity and functional profile of 1-(4-Bromophenyl)-2-methylaminoethanol.

Adrenergic Receptor Binding Workflow Workflow for Characterizing 1-(4-Bromophenyl)-2-methylaminoethanol cluster_Preparation Phase 1: Preparation cluster_Binding Phase 2: Binding Affinity Determination cluster_Function Phase 3: Functional Activity Assessment cluster_Analysis Phase 4: Data Analysis and Interpretation Compound_Synthesis Compound Synthesis & Purification of 1-(4-Bromophenyl)-2-methylaminoethanol Membrane_Prep Membrane Preparation from Cells Expressing Adrenergic Receptor Subtypes Saturation_Assay Saturation Binding Assay (Determine Kd and Bmax of Radioligand) Membrane_Prep->Saturation_Assay Agonist_Assay Agonist Functional Assay (e.g., cAMP accumulation, calcium flux) Membrane_Prep->Agonist_Assay Competition_Assay Competition Binding Assay (Determine Ki of Test Compound) Saturation_Assay->Competition_Assay Data_Analysis Data Analysis (IC50, Ki, EC50, Emax calculation) Competition_Assay->Data_Analysis Antagonist_Assay Antagonist Functional Assay (Inhibition of agonist response) Agonist_Assay->Antagonist_Assay Antagonist_Assay->Data_Analysis SAR_Interpretation SAR Interpretation and Pharmacological Profile Data_Analysis->SAR_Interpretation

Caption: Experimental workflow for adrenergic receptor characterization.

Experimental Protocols

Part 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8] These assays involve the use of a radiolabeled ligand that binds with high affinity and specificity to the receptor of interest.

  • Cell Culture: Culture cell lines stably expressing the human adrenergic receptor subtypes of interest (e.g., HEK-293 or CHO cells).

  • Homogenization: Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

  • Centrifugation: Perform a low-speed spin to remove nuclei and large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[9]

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

  • Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C until use.[9]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[9]

This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the receptor density (Bmax).[8]

  • Assay Setup: In a 96-well plate, add increasing concentrations of the radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Cyanopindolol for β) to a fixed amount of membrane protein (e.g., 25 µg).[9][10]

  • Total and Non-specific Binding: For each concentration, set up duplicate wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competing ligand, e.g., phentolamine for α, propranolol for β).[10]

  • Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[9][11]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.[9]

This assay determines the affinity (Ki) of the unlabeled test compound, 1-(4-Bromophenyl)-2-methylaminoethanol.[8]

  • Assay Setup: In a 96-well plate, add a fixed concentration of radioligand (typically at its Kd value), a fixed amount of membrane protein, and a range of concentrations of 1-(4-Bromophenyl)-2-methylaminoethanol.[9]

  • Controls: Include wells for total binding (no competitor) and non-specific binding (high concentration of an appropriate unlabeled ligand).

  • Incubation, Filtration, and Quantification: Follow steps 3-5 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

Part 2: Functional Assays

Functional assays are essential to determine whether 1-(4-Bromophenyl)-2-methylaminoethanol acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).[13]

The choice of functional assay depends on the signaling pathway coupled to the specific adrenergic receptor subtype.

Adrenergic Signaling Pathways Simplified Adrenergic Receptor Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors (β1, β2, β3) alpha1 α1 Gq Gq alpha1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC alpha2 α2 Gi Gi alpha2->Gi AC_inhibit Adenylyl Cyclase (inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease beta β Gs Gs beta->Gs AC_stimulate Adenylyl Cyclase (stimulated) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Major signaling pathways for adrenergic receptor subtypes.

  • Cell Preparation: Seed cells expressing the β-adrenergic receptor subtype of interest into a multi-well plate.

  • Compound Addition: Treat the cells with increasing concentrations of 1-(4-Bromophenyl)-2-methylaminoethanol. Include a known full agonist (e.g., isoproterenol) as a positive control.

  • Incubation: Incubate for a specified time to allow for Gs protein activation and subsequent cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximal efficacy) relative to the full agonist.[12]

  • Cell Preparation: Prepare cells as in the agonist assay.

  • Pre-incubation with Test Compound: Pre-incubate the cells with increasing concentrations of 1-(4-Bromophenyl)-2-methylaminoethanol.

  • Agonist Challenge: Add a fixed concentration of a known agonist (typically at its EC80) to all wells.

  • Incubation and Detection: Follow steps 3 and 4 from the agonist assay protocol.

  • Data Analysis: A rightward shift in the agonist's dose-response curve with no change in the maximal response indicates competitive antagonism. The potency of the antagonist can be quantified. A depression of the maximal response suggests non-competitive antagonism.

Data Summary and Interpretation

The results from these assays should be compiled into a clear, concise table for easy comparison of the compound's affinity and functional activity across the different adrenergic receptor subtypes.

Receptor SubtypeRadioligand UsedKi (nM) of 1-(4-Bromophenyl)-2-methylaminoethanolFunctional AssayEC50 (nM)Emax (% of Isoproterenol)
α1 [3H]-PrazosinExperimental ValueCalcium FluxExperimental ValueExperimental Value
α2 [3H]-RauwolscineExperimental ValuecAMP InhibitionExperimental ValueExperimental Value
β1 [125I]-CYPExperimental ValuecAMP AccumulationExperimental ValueExperimental Value
β2 [125I]-CYPExperimental ValuecAMP AccumulationExperimental ValueExperimental Value
β3 [125I]-CYPExperimental ValuecAMP AccumulationExperimental ValueExperimental Value

A low Ki value indicates high binding affinity. A low EC50 value indicates high potency as an agonist. The Emax value reflects the compound's intrinsic efficacy. An Emax similar to a known full agonist suggests it is also a full agonist, while a lower Emax indicates partial agonism. If the compound shows no agonist activity but shifts the dose-response curve of a known agonist to the right, it is an antagonist.

Conclusion

This guide provides a robust framework for the in-depth characterization of the adrenergic receptor binding affinity and functional profile of 1-(4-Bromophenyl)-2-methylaminoethanol. By systematically applying the described radioligand binding and functional assays, researchers can obtain a comprehensive understanding of this novel compound's pharmacological properties. This data is fundamental for guiding further drug development efforts, including lead optimization and preclinical evaluation. The principles and protocols outlined herein are grounded in established scientific methodologies to ensure the generation of reliable and reproducible data.

References

  • Pharmacological interactions of phenethylamine with adrenergic receptors - Consensus. (n.d.).
  • Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. (n.d.).
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (2024, January 1).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship - JoVE. (2023, September 22).
  • Materials and Methods. The radioactive li- Preparation of p adrenergic receptor mem- - Experimental Biology and Medicine. (n.d.).
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.).
  • Receptor Agonists and Antagonists - Sigma-Aldrich. (n.d.).
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (2023, March 1).
  • Structural Features & Receptor Activity of Brolamfetamine and Analogues - Smolecule. (n.d.).
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. (n.d.).
  • Study design of (A) competition radioligand binding assay to quantify β... - ResearchGate. (n.d.).
  • Brolamfetamine compared to other DOx compounds DOM DOC - Smolecule. (n.d.).
  • Brolamfetamine synthesis route and analytical characterization - Smolecule. (n.d.).
  • Brolamfetamine pharmacology and receptor binding profile - Smolecule. (n.d.).
  • 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia. (n.d.).
  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. (n.d.).
  • 1-(4-bromophenyl)-2-(methylamino)ethanol | 40587-07-3 - 摩熵化学. (n.d.).
  • Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed. (2023, September 7).
  • Adrenergic Receptor Agonists and Antagonists | Veterian Key. (2018, February 8).
  • Adrenergic receptors: structure and function - Cleveland Clinic Journal of Medicine. (n.d.).
  • 1-(4-Bromophenyl)ethanol - Chem-Impex. (n.d.).
  • Adrenergic agonist - Wikipedia. (n.d.).
  • Application Notes and Protocols for 2-(4-Bromophenyl)ethanol in Materials Science Precursor Synthesis - Benchchem. (n.d.).
  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening - MDPI. (2024, June 30).
  • 2-(4-bromophenyl)-2-(methylamino)ethan-1-ol - PubChemLite. (n.d.).
  • adrenergic G-protein- coupled receptor. (2008, June 25).
  • Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor - bioRxiv. (2021, September 1).
  • Affinity for the receptors and duration of action of adrenergic agonists. - ResearchGate. (n.d.).
  • Ki Summary - BindingDB.org. (n.d.).

Sources

Exploratory

Thermodynamic Profile of 1-(4-Bromophenyl)-2-methylaminoethanol: Implications for Pharmaceutical Formulation and Stability

The following guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and researchers. It addresses the thermodynamic and physicochemical characterization of 1-(4-Bromophenyl)-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and researchers. It addresses the thermodynamic and physicochemical characterization of 1-(4-Bromophenyl)-2-methylaminoethanol , a halogenated phenylethanolamine derivative.[1]

Executive Summary

1-(4-Bromophenyl)-2-methylaminoethanol (also known as p-bromo-halostachine or 4-bromo-α-[(methylamino)methyl]benzyl alcohol) represents a critical structural analog in the phenylethanolamine class.[1] Structurally positioned between Halostachine and Synephrine , the introduction of a para-bromo substituent significantly alters the thermodynamic landscape of the molecule compared to its hydroxylated or unsubstituted counterparts.[1]

This guide provides a comprehensive thermodynamic profiling framework.[1] Due to the limited experimental data available in public repositories for this specific derivative, this document synthesizes high-confidence in silico predictions based on Structure-Property Relationships (SPR) and details the validation protocols required to establish its definitive physicochemical identity.

Chemical Identity & Structural Analysis[1][2][3]

The thermodynamic behavior of this compound is governed by the interplay between its lipophilic brominated aromatic ring and the hydrophilic amino-alcohol tail.[1]

PropertySpecification
IUPAC Name 1-(4-Bromophenyl)-2-(methylamino)ethanol
CAS Number 40587-07-3
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Structural Class β-Hydroxy-phenethylamine (Phenylethanolamine)
Chirality Contains one chiral center at the β-carbon; typically synthesized as a racemate (RS) unless stereoselective reduction is employed.[1][2]
Structural Impact on Thermodynamics[1]
  • Bromine Substituent: Increases molecular weight and London dispersion forces, theoretically elevating the melting point and logP compared to the parent Halostachine.[1] It also blocks metabolic para-hydroxylation.[1]

  • Secondary Amine & Hydroxyl: Facilitate inter- and intramolecular hydrogen bonding, critical for crystal lattice energy (melting point) and aqueous solubility.[1]

Predicted Thermodynamic & Physicochemical Properties[1][5][6]

Note: The values below are derived from Group Contribution Methods and comparative analysis with structurally validated analogs (Phenylethanolamine, Synephrine, and Halostachine).

Thermodynamic ParameterPredicted ValueComparative Context
Melting Point (Base) 75°C – 95°C Higher than Phenylethanolamine (56°C) due to Br mass; lower than Synephrine (187°C) due to lack of phenolic H-bonding.[1]
Melting Point (HCl Salt) > 200°C Amine salts in this class typically exhibit high lattice energies (e.g., Phenylethanolamine HCl: 212°C).[1]
Boiling Point 310°C – 330°C Estimated at 760 mmHg.[1] Likely decomposes prior to boiling.[1]
pKa (Amine) 9.1 – 9.4 Slightly lower than Ephedrine (9.[1]6) due to the electron-withdrawing inductive effect of the p-Br phenyl ring.[1]
LogP (Lipophilicity) 1.9 – 2.2 Significantly more lipophilic than Synephrine (-0.17) and Halostachine (1.2).[1]
Water Solubility Low (Base) / High (Salt) The free base is sparingly soluble; the hydrochloride salt is expected to be freely soluble (>100 mg/mL).[1]

Experimental Characterization Protocols

To transition from predicted values to validated data, the following experimental workflows are mandatory. These protocols ensure data integrity and reproducibility.[1]

Solid-State Characterization (DSC & TGA)

Objective: Determine the precise melting point, enthalpy of fusion (


), and thermal stability.[1]
  • Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).[1]

  • Protocol:

    • Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

    • Critical Check: Observe for an endothermic peak (melting) followed by potential exothermic decomposition.[1]

    • TGA Coupling: Run Thermogravimetric Analysis in parallel to distinguish between desolvation (solvent loss) and actual degradation.

Solution Thermodynamics (pKa Determination)

Objective: Accurately measure the ionization constant to predict bioavailability and salt stability.

  • Method: Potentiometric Titration (Sirius T3 or equivalent).[1]

  • Protocol:

    • Prepare a 10 mM stock solution of the compound in 0.15 M KCl (ionic strength adjustor).[1]

    • Perform titrations from pH 2.0 to pH 12.0 using standardized KOH and HCl.

    • Data Analysis: Use the Bjerrum plot method to identify the inflection point representing the amine protonation.[1]

    • Causality: The β-hydroxyl group will lower the amine pKa via inductive effects; ensure the model accounts for this proximity.

Lipophilicity Profiling (LogP/LogD)

Objective: Determine the partition coefficient to estimate blood-brain barrier (BBB) permeability.[1]

  • Method: Shake-Flask Method (Gold Standard) or HPLC retention time correlation.

  • Protocol (Shake-Flask):

    • Equilibrate n-octanol and water (phosphate buffer pH 7.4 for LogD) for 24 hours.

    • Dissolve compound in the octanol phase.[1]

    • Mix with aqueous phase and agitate for 4 hours at 25°C.

    • Separate phases and analyze concentration in both via UV-Vis spectroscopy (

      
       approx 260-270 nm).[1]
      

Mechanistic & Logical Visualization[1]

The following diagrams illustrate the logical flow of characterization and the compound's thermodynamic interdependencies.

Diagram 1: Physicochemical Characterization Workflow

This workflow ensures a self-validating loop where purity is confirmed before thermodynamic properties are measured.[1]

CharacterizationWorkflow Sample Crude 1-(4-Bromophenyl)- 2-methylaminoethanol Purity Purity Check (HPLC / NMR) Sample->Purity Validates Identity SolidState Solid State Analysis (DSC / TGA) Purity->SolidState If >98% Pure SolutionState Solution Thermodynamics (pKa / LogP) SolidState->SolutionState Define MP & Stability Formulation Pre-Formulation Strategy SolidState->Formulation Storage Conditions SolutionState->Formulation Bioavailability Input

Caption: Step-by-step validation workflow ensuring sample integrity before thermodynamic profiling.

Diagram 2: Structure-Property Relationship (SPR)

This diagram maps how specific structural features of the molecule dictate its thermodynamic behavior.[1]

SPR_Logic Br 4-Bromo Substituent LogP Increased LogP (Lipophilicity) Br->LogP Hydrophobic Effect MP Melting Point (Lattice Energy) Br->MP MW & VdW Forces Amine Sec-Amine Group Solubility Aqueous Solubility Amine->Solubility Ionization (pH < pKa) pKa pKa Modulation Amine->pKa Basic Center OH Beta-Hydroxyl OH->Solubility H-Bond Donor OH->pKa Inductive Withdrawal LogP->Solubility Inverse Relation

Caption: Causal mapping of structural moieties to observed thermodynamic properties.

Implications for Drug Development[1]

Formulation Stability

The presence of the secondary amine makes this compound susceptible to oxidative deamination and Maillard reactions if formulated with reducing sugars.[1] The predicted melting point (<100°C for the base) suggests that solid dosage forms should utilize the hydrochloride salt to prevent sintering or melting during processing (e.g., tablet compression).[1]

Bioavailability

With a predicted LogP of ~2.1 and a pKa of ~9.2, the compound will be largely ionized in the stomach (pH 1.[1]2) but will have a significant unionized fraction in the intestinal tract (pH 7.4), facilitating passive diffusion.[1] The increased lipophilicity driven by the bromine atom suggests higher CNS penetration compared to Synephrine.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95352, 1-(4-Bromophenyl)ethanol. (Used for comparative substructure analysis).[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. Benzenemethanol, 4-bromo-α-methyl- (CAS 5391-88-8) Thermophysical Properties. (Analogous structural data). Retrieved from [Link][1]

  • Cheméo. Chemical Properties of Phenylethanolamine (CAS 7568-93-6). (Parent compound baseline data). Retrieved from [Link][1]

  • Vertex AI Search. CAS 40587-07-3 Identification and Synonyms. (Verification of chemical identity). Retrieved from [Link]

Sources

Foundational

Toxicology and Safety Profile of 1-(4-Bromophenyl)-2-methylaminoethanol

This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)-2-methylaminoethanol , a critical metabolite and structural analog in the forensic and pharmacological study of synthetic cathinones. Technical Guid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)-2-methylaminoethanol , a critical metabolite and structural analog in the forensic and pharmacological study of synthetic cathinones.

Technical Guide for Research & Development

Executive Summary

1-(4-Bromophenyl)-2-methylaminoethanol (also known as p-Bromo-Halostachine or the dihydro-metabolite of 4-BMC ) is a secondary amine alcohol formed primarily via the metabolic reduction of the synthetic cathinone 4-Bromomethcathinone (Brephedrone) .

While often categorized solely as a detoxification product, this compound retains significant pharmacological activity. Structurally, it is the 4-bromo analog of Halostachine (N-methylphenylethanolamine), a known adrenergic agonist. Consequently, its safety profile is defined not by psychostimulant neurotoxicity alone, but by a distinct potential for direct sympathomimetic cardiovascular toxicity (vasoconstriction, hypertension) and hepatotoxicity.

This guide outlines the physicochemical properties, pharmacological mechanisms, toxicological risks, and safety protocols required for handling and studying this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound belongs to the beta-hydroxy phenethylamine class. The presence of the hydroxyl group at the beta-position significantly alters its solubility and blood-brain barrier (BBB) permeability compared to its parent ketone (4-BMC).

PropertyData
IUPAC Name 1-(4-Bromophenyl)-2-(methylamino)ethanol
Common Synonyms 4-BMC Metabolite M1; p-Bromo-Halostachine; 4-Bromo-N-methyl-β-hydroxyphenethylamine
CAS Number 40587-07-3 (Base); 135333-26-5 (HCl salt analog ref)
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Ethanol, Methanol; Sparingly soluble in water (unless as HCl salt)
pKa (Predicted) ~9.5 (Amine)
Lipophilicity (LogP) ~1.9 (Lower than 4-BMC due to -OH group)

Pharmacology & Mechanism of Action

Metabolic Origin

In vivo, 1-(4-Bromophenyl)-2-methylaminoethanol is produced via the stereoselective reduction of the beta-ketone group of 4-BMC by cytosolic enzymes, primarily carbonyl reductases (CBRs) and 11β-hydroxysteroid dehydrogenase type 1 . This is a reversible reaction, though the equilibrium favors the alcohol.

Receptor Binding Profile

Unlike its parent compound 4-BMC, which acts as a transporter releaser (DAT/SERT/NET), the alcohol metabolite exhibits a "hybrid" profile:

  • Reduced Transporter Affinity: The beta-hydroxyl group reduces affinity for the Dopamine Transporter (DAT), diminishing the psychostimulant reinforcement.

  • Direct Adrenergic Agonism: Structural homology to Halostachine and Synephrine suggests this compound acts as a direct agonist at α1-adrenergic receptors .

    • Mechanism:[1][2] Activation of Gq-coupled signaling

      
       PLC activation 
      
      
      
      IP3 release
      
      
      Intracellular Ca²⁺ spike
      
      
      Vasoconstriction .
  • Trace Amine-Associated Receptor 1 (TAAR1): Likely retains agonist activity, modulating monoaminergic transmission.

Comparative Structure-Activity Relationship (SAR)
  • vs. 4-BMC (Parent): Less neurotoxic, less stimulating, but potentially more pressor-active (blood pressure raising) peripherally.

  • vs. 4-Bromoamphetamine (4-BA): 4-BA is a potent serotonergic neurotoxin. The beta-hydroxyl group in the ethanol derivative generally protects against the specific uptake required for selective serotonergic terminal destruction, but systemic cytotoxicity remains a risk.

Toxicological Profile

Acute Toxicity Risks
  • Cardiovascular Instability: The primary safety concern is hypertensive crisis . Direct alpha-adrenergic stimulation leads to peripheral vasoconstriction, which can cause reflex bradycardia or, in high doses, tachyarrhythmias.

  • Hepatotoxicity: As a halogenated aromatic amine, the compound undergoes Phase II conjugation (glucuronidation). However, metabolic bottlenecks can lead to the accumulation of reactive intermediates, contributing to oxidative stress in hepatocytes.

  • Serotonin Syndrome: While less potent than 4-BMC, co-administration with MAOIs or SSRIs poses a risk of serotonin syndrome due to residual SERT interaction.

Cytotoxicity

In vitro studies on related brominated cathinone metabolites indicate a dose-dependent reduction in cell viability (MTT assay) in HepG2 cells, driven by:

  • Mitochondrial Uncoupling: Disruption of the electron transport chain.

  • ROS Generation: Bromine substitution enhances lipophilicity and membrane intercalation, facilitating oxidative damage.

Visualized Metabolic & Toxicity Pathway

The following diagram illustrates the metabolic formation and downstream toxicological vectors.

G Parent 4-BMC (Parent Cathinone) Enzyme Carbonyl Reductase (CBR1) Parent->Enzyme Reduction Metabolite 1-(4-Bromophenyl)- 2-methylaminoethanol Enzyme->Metabolite Target_Alpha α1-Adrenergic Receptor Metabolite->Target_Alpha Direct Agonism Target_Mito Mitochondria (Hepatocytes) Metabolite->Target_Mito Membrane Intercalation Effect_Vaso Vasoconstriction (Hypertension) Target_Alpha->Effect_Vaso Effect_Tox Oxidative Stress (Cytotoxicity) Target_Mito->Effect_Tox

Figure 1: Metabolic formation of 1-(4-Bromophenyl)-2-methylaminoethanol and its dual pathways of toxicity (Receptor-mediated vs. Cellular).

Safety Handling & Experimental Protocols

Handling Precautions (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves (0.11mm min), safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of fine dusts.

Experimental Workflow: Hepatotoxicity Assessment

To evaluate the specific toxicity of this metabolite in isolation, the following protocol is recommended.

Objective: Determine IC50 values in human hepatocytes (HepG2) compared to the parent 4-BMC.

  • Cell Culture: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Preparation: Dissolve 1-(4-Bromophenyl)-2-methylaminoethanol in DMSO. Prepare serial dilutions (1 µM to 1000 µM) in culture medium (Final DMSO < 0.5%).

  • Exposure: Treat cells for 24h and 48h. Include Positive Control (Triton X-100) and Negative Control (Vehicle).

  • Assay (MTT/WST-1): Add reagent, incubate for 2-4h, and measure absorbance at 450 nm.

  • ROS Quantification: Use H2DCFDA staining to measure intracellular reactive oxygen species via flow cytometry.

Visualized Safety Assessment Logic

Use this decision tree to determine the handling level for new analogs of this metabolite.

Safety Start New 4-Bromo Amino-Alcohol Analog Check1 Is the amine primary or secondary? Start->Check1 Risk1 High MAO Interaction Risk Check1->Risk1 Primary Check2 Is LogP > 2.5? Check1->Check2 Secondary/Tertiary Risk2 High CNS Penetration (Neurotoxicity Risk) Check2->Risk2 Yes Safe Standard BSL-1/2 Handling Check2->Safe No

Figure 2: Risk stratification logic for handling brominated phenethylamine derivatives.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). Risk assessment of new psychoactive substances: 4-Bromomethcathinone (4-BMC).[3] Retrieved from

  • Cayman Chemical. (2023). 4-Bromomethcathinone (hydrochloride) Product Information & Safety Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 1-(4-Bromophenyl)ethanol derivatives. Retrieved from

  • BenchChem. (2025). Pharmacological Profile of Halostachine and its Analogs. Retrieved from

  • World Anti-Doping Agency (WADA). (2024). Prohibited List: Beta-agonists and Stimulants (Halostachine). Retrieved from

Sources

Exploratory

Literature review of halogenated phenethylamine derivatives

Topic: Literature Review of Halogenated Phenethylamine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Structural Architecture, Synthetic Pathways,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Halogenated Phenethylamine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Architecture, Synthetic Pathways, and Pharmacodynamic Profiles[1]

Executive Summary

This technical guide provides a rigorous analysis of 2,5-dimethoxy-4-substituted phenethylamines, a class of potent serotonergic ligands often referred to as the "2C" family. Historically significant for their high affinity to the 5-HT2A receptor, these compounds serve as critical chemical probes for mapping serotonergic signaling and psychopharmacological pathways. This document synthesizes peer-reviewed literature to detail their Structure-Activity Relationships (SAR), validated synthetic methodologies, receptor kinetics, and metabolic fates. It is designed to support experimental design in neuropharmacology and medicinal chemistry.

Structural Architecture & SAR Logic

The core scaffold of this class is the 2,5-dimethoxyphenethylamine structure. The "magic" of this series, as originally described by Alexander Shulgin and further characterized by David Nichols, lies in the substitution at the 4-position of the phenyl ring.

The "Magical Half-Dozen" & Halogenation

The most pharmacologically active derivatives possess a hydrophobic, electron-withdrawing halogen atom (Chlorine, Bromine, Iodine) at the 4-position. This substitution dramatically increases affinity for the 5-HT2A receptor compared to the unsubstituted or alkyl-substituted analogs.

  • 2C-B (4-Bromo): The archetype of the series. High potency, balanced 5-HT2A/2C profile.[1]

  • 2C-I (4-Iodo): Slightly higher potency than 2C-B due to the larger, more polarizable iodine atom enhancing van der Waals interactions within the receptor's hydrophobic pocket (specifically residues in Transmembrane Domain 5).

  • 2C-C (4-Chloro): Lower potency than the bromo or iodo analogs, consistent with the smaller halogen size and reduced lipophilicity.

SAR Diagram: The Pharmacophore

The following diagram illustrates the critical structural nodes governing receptor affinity.

SAR_Logic Core Phenethylamine Scaffold (2,5-Dimethoxy) Pos4 4-Position Substitution (Critical for Potency) Core->Pos4 Hydrophobic Pocket Interaction Pos2_5 2,5-Methoxy Groups (Metabolic Stability) Core->Pos2_5 Essential for 5-HT2A Affinity Alpha Alpha-Carbon (Methylation = DOx Series) Core->Alpha MAO Resistance Halogens (Br, I, Cl) Halogens (Br, I, Cl) Pos4->Halogens (Br, I, Cl) High Potency (2C-B, 2C-I) Alkyls (Me, Et) Alkyls (Me, Et) Pos4->Alkyls (Me, Et) Lower Potency (2C-D, 2C-E) H (Phenethylamine) H (Phenethylamine) Alpha->H (Phenethylamine) 2C Series (Shorter Duration) CH3 (Amphetamine) CH3 (Amphetamine) Alpha->CH3 (Amphetamine) DOx Series (Long Duration)

Figure 1: Structural determinants of affinity and duration in halogenated phenethylamines.

Synthetic Pathways

The synthesis of 4-halo-2,5-dimethoxyphenethylamines typically follows a linear, three-step protocol starting from 2,5-dimethoxybenzaldehyde. This route is preferred for its high yield and the stability of intermediates.

Mechanism of Action (Synthetic)
  • Henry Reaction: Condensation of the aldehyde with nitromethane creates the nitrostyrene backbone.

  • Reduction: The nitro group is reduced to an amine. Lithium Aluminum Hydride (LAH) is the gold standard for yield, though catalytic hydrogenation is safer for scale-up.

  • Halogenation: Electrophilic aromatic substitution at the 4-position. The 2,5-dimethoxy activation directs the halogen exclusively to the para (4) position.

Synthesis_Pathway Start 2,5-Dimethoxybenzaldehyde Step1 Step 1: Henry Reaction (Nitromethane + NH4OAc) Start->Step1 Inter1 2,5-Dimethoxy-beta-nitrostyrene Step1->Inter1 Step2 Step 2: Reduction (LiAlH4 in THF) Inter1->Step2 Inter2 2,5-Dimethoxyphenethylamine (2C-H) Step2->Inter2 Step3 Step 3: Halogenation (Glacial Acetic Acid + Br2/ICl) Inter2->Step3 Final Target: 4-Halo-2,5-DMPEA (2C-B / 2C-I) Step3->Final

Figure 2: Standard synthetic route from benzaldehyde precursor to halogenated end-product.

Pharmacodynamics & Receptor Kinetics

These compounds act primarily as partial agonists at the 5-HT2A receptor.[2] However, their functional selectivity (biased agonism) is a subject of intense research. Unlike serotonin (the endogenous ligand), halogenated phenethylamines often favor specific downstream signaling pathways, which may explain their unique hallucinogenic profiles compared to tryptamines.

Receptor Binding Affinities (Ki)

The following table summarizes the inhibition constants (Ki) for key derivatives. Note the correlation between the 4-substituent and affinity.[3]

CompoundStructure (4-R)5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (2A/2C)
2C-B -Br8.6 [1]42Moderate
2C-I -I2 - 6 [2]18Moderate
2C-C -Cl23.9 [3]65Low
DOI -I (alpha-Me)1.9 [4]4.2Low
DOB -Br (alpha-Me)0.7 - 0.9 [4]2.1Low

Data compiled from radioligand binding assays using [3H]-Ketanserin or [125I]-DOI.

Signaling Pathway Diagram

Activation of 5-HT2A recruits Gq/11 proteins, leading to phospholipase C (PLC) activation and calcium release. However, these ligands also recruit Beta-arrestin-2, which is implicated in receptor internalization and tolerance.

Signaling_Pathway cluster_Gq Canonical Pathway cluster_Arrestin Desensitization Ligand Ligand (e.g., 2C-B) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation Arr Beta-Arrestin-2 Receptor->Arr Recruitment PLC PLC-beta Gq->PLC Ca Ca2+ Release PLC->Ca Psychedelic Effect? Internal Receptor Internalization Arr->Internal Tolerance

Figure 3: Bifurcated signaling at the 5-HT2A receptor: G-protein vs. Beta-arrestin recruitment.

Metabolic Fate & Toxicology

Understanding the metabolism of these compounds is vital for interpreting toxicology reports and designing prodrugs.

  • Deamination: The primary amine is susceptible to Monoamine Oxidase (MAO), primarily MAO-A and MAO-B. However, the 4-halogen substitution provides some steric protection compared to unsubstituted phenethylamines.

  • O-Demethylation: Cytochrome P450 enzymes (CYP2D6) target the methoxy groups at positions 2 and 5. The 2-O-demethyl and 5-O-demethyl metabolites are generally inactive.

  • N-Acetylation: A minor pathway observed in rodent models.

Toxicological Note: Unlike the alpha-methylated counterparts (DOx series), the 2C series are less resistant to MAO, resulting in a shorter half-life and lower oral potency. However, overdose can still lead to serotonin syndrome-like symptoms (hyperthermia, tachycardia).

Experimental Protocols

Protocol A: Synthesis of 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)

Warning: This protocol is for educational/research reference only. Ensure compliance with all local regulations (e.g., DEA Schedule I in the US).

  • Precursor Preparation: Dissolve 10 mmol of 2,5-dimethoxyphenethylamine (2C-H) in 20 mL of glacial acetic acid.

  • Halogenation:

    • Prepare a solution of elemental bromine (10 mmol) in 5 mL of glacial acetic acid.

    • Add the bromine solution dropwise to the amine solution with vigorous stirring. The reaction is exothermic; maintain temperature below 40°C.

    • Mechanistic Insight: The acetic acid acts as a polar protic solvent that stabilizes the transition state of the electrophilic aromatic substitution.

  • Precipitation: Upon completion, solids will precipitate. Filter the hydrobromide salt.

  • Purification: Recrystallize from boiling isopropyl alcohol to yield white crystals.

  • Validation: Verify structure via H-NMR (look for the disappearance of the para-proton signal).

Protocol B: 5-HT2A Receptor Binding Assay

Standard Radioligand Competition Assay

  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A receptors.[4] Homogenize and centrifuge to isolate cell membranes.

  • Incubation:

    • Radioligand: [3H]-Ketanserin (1 nM final concentration).

    • Competitor: Serial dilutions of the test halogenated phenethylamine (e.g., 10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    Where [L] is radioligand concentration and Kd is its dissociation constant.[4]
    

References

  • BenchChem. (2025).[4] A Comparative Analysis of 2C-C's Receptor Binding Affinity at the 5-HT2A Receptor. Retrieved from

  • National Institutes of Health (NIH). (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. PMC316789. Retrieved from

  • PLOS ONE. (2010). Psychedelics and the Human Receptorome. Ray TS.[5] Retrieved from

  • Glennon, R. A., et al. (1984). 5-HT2 serotonin receptors: Structure-activity relationships. Journal of Medicinal Chemistry. (Cited via BindingDB). Retrieved from

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. Retrieved from

Sources

Foundational

1-(4-Bromophenyl)-2-methylaminoethanol CAS number and synonyms

CAS Number: 40587-07-3 Synonyms: 4-Bromohalostachine; p-Bromo-N-methylphenylethanolamine; 1-(4-Bromophenyl)-2-(methylamino)ethan-1-ol. Executive Summary & Chemical Identity[1][2] 1-(4-Bromophenyl)-2-methylaminoethanol is...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 40587-07-3 Synonyms: 4-Bromohalostachine; p-Bromo-N-methylphenylethanolamine; 1-(4-Bromophenyl)-2-(methylamino)ethan-1-ol.

Executive Summary & Chemical Identity[1][2]

1-(4-Bromophenyl)-2-methylaminoethanol is a synthetic phenethylamine derivative characterized by a secondary amine, a beta-hydroxyl group, and a para-brominated aromatic ring. Structurally, it is the 4-bromo analogue of halostachine (N-methylphenylethanolamine) and a structural homolog of the adrenergic agent synephrine .

This compound is primarily utilized in pharmacological research to probe adrenergic receptor selectivity (specifically


-adrenergic subtypes) and as a metabolic reference standard for halogenated phenethylamines. Its structural features—specifically the electronegative bromine atom and the ethanolamine backbone—confer distinct lipophilicity and receptor binding affinities compared to its non-halogenated parent.
Chemical Identity Data[1][2][3][4][5][6][7]
PropertySpecification
CAS Number 40587-07-3
IUPAC Name 1-(4-Bromophenyl)-2-(methylamino)ethanol
Molecular Formula C

H

BrNO
Molecular Weight 230.10 g/mol
SMILES CNCC(O)C1=CC=C(Br)C=C1
InChI Key QGGFPJXPRUNQJX-UHFFFAOYSA-N
Appearance White to off-white crystalline solid (as HCl salt)
Solubility Soluble in ethanol, DMSO, and dilute acid; sparingly soluble in water (free base)

Synthesis & Production Protocols

The synthesis of 1-(4-Bromophenyl)-2-methylaminoethanol follows a classic phenethylamine pathway, prioritizing regiospecificity at the alpha-carbon. The most robust method involves the bromination of 4'-bromoacetophenone followed by amination and reduction.

Reaction Pathway Diagram

SynthesisPathway Figure 1: Synthetic pathway from 4'-bromoacetophenone via aminoketone reduction. Start 4'-Bromoacetophenone (C8H7BrO) Inter1 2,4'-Dibromoacetophenone (alpha-Bromination) Start->Inter1 Br2 / AcOH or CuBr2 Inter2 1-(4-Bromophenyl)-2-(methylamino)ethanone (Aminoketone) Inter1->Inter2 MeNH2 (excess) THF/0°C Product 1-(4-Bromophenyl)-2-methylaminoethanol (Target Alcohol) Inter2->Product NaBH4 / EtOH Reduction

[1][2][3]

Detailed Experimental Protocol

Step 1: Alpha-Bromination [4]

  • Precursor: 4'-Bromoacetophenone (CAS 99-90-1).

  • Reagent: Bromine (Br

    
    ) or Copper(II) bromide (CuBr
    
    
    
    ).
  • Protocol: Dissolve 4'-bromoacetophenone (10 mmol) in glacial acetic acid (20 mL). Add bromine (10 mmol) dropwise at room temperature. The solution will decolorize as the reaction proceeds. Quench with ice water to precipitate 2-bromo-1-(4-bromophenyl)ethanone (2,4'-dibromoacetophenone). Recrystallize from ethanol.

  • Causality: Acetic acid promotes the enolization of the ketone, directing bromination to the alpha-position.

Step 2: Amination (Nucleophilic Substitution)

  • Reagent: Methylamine (40% aqueous or 2M in THF).

  • Protocol: Dissolve the alpha-bromo ketone from Step 1 in dry THF at 0°C. Add excess methylamine (3-4 equivalents) dropwise. Stir for 2 hours.

  • Critical Control: Excess methylamine is required to neutralize the HBr byproduct and prevent poly-alkylation. The low temperature prevents the formation of pyrazine byproducts or imine polymerization.

Step 3: Carbonyl Reduction

  • Reagent: Sodium Borohydride (NaBH

    
    ).
    
  • Protocol: Isolate the aminoketone (often unstable as a free base) or generate it in situ. Add NaBH

    
     (2 equivalents) to the ethanolic solution of the aminoketone at 0°C. Stir for 4 hours, allowing the temperature to rise to ambient.
    
  • Workup: Acidify with dilute HCl to destroy excess hydride. Extract non-basic impurities with ether. Basify the aqueous layer (pH > 11) with NaOH and extract the product into dichloromethane (DCM). Dry over MgSO

    
     and convert to the hydrochloride salt for stability.
    

Pharmacological Context & Applications

1-(4-Bromophenyl)-2-methylaminoethanol acts as a sympathomimetic agent. Its pharmacology is governed by the phenylethanolamine pharmacophore, which mimics endogenous catecholamines (epinephrine/norepinephrine).

Structure-Activity Relationship (SAR)
  • Beta-Hydroxyl Group: Essential for direct agonist activity at adrenergic receptors. It facilitates hydrogen bonding with the receptor site (typically Ser/Asp residues).

  • N-Methyl Substitution: Increases selectivity for

    
    -adrenergic receptors over 
    
    
    
    -receptors compared to the primary amine, though the 4-bromo substituent modulates this significantly.
  • 4-Bromo Substituent:

    • Lipophilicity: The bromine atom significantly increases logP compared to the 4-hydroxyl group of synephrine, enhancing blood-brain barrier (BBB) permeability.

    • Electronic Effect: The electron-withdrawing nature of bromine deactivates the aromatic ring metabolically (reducing susceptibility to COMT degradation) but may alter receptor affinity via halogen bonding.

Adrenergic Signaling Pathway[6][11][12]

The compound interacts primarily with G-protein coupled receptors (GPCRs).

AdrenergicSignaling Figure 2: Putative adrenergic signaling mechanism. Ligand 1-(4-Bromophenyl)-2-methylaminoethanol Receptor Adrenergic Receptor (Alpha-1 / Beta-2) Ligand->Receptor Binding (Agonist) GProtein G-Protein Activation (Gq or Gs) Receptor->GProtein Conformational Change Effector Effector Enzyme (PLC or Adenylyl Cyclase) GProtein->Effector Signal Transduction Response Physiological Response (Vasoconstriction / Bronchodilation) Effector->Response Cascade

Research Applications
  • Adrenergic Probes: Used to study the steric tolerance of the adrenergic binding pocket.

  • Metabolic Standards: Used as a reference standard in forensic toxicology to identify metabolites of novel psychoactive substances (NPS) related to brominated amphetamines or cathinones, although chain-length differences distinguish it from 4-BMA.

Analytical Profiling

For verification of synthesis and purity, the following analytical signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

7.45 (d, 2H), 7.20 (d, 2H)
Para-substituted aromatic system (AA'BB' pattern).
1H NMR

4.70 (dd, 1H)
Benzylic methine proton (-CH(OH)-).
1H NMR

2.45 (s, 3H)
N-Methyl group singlet.
Mass Spectrometry m/z 230/232 (1:1 ratio)Characteristic bromine isotope pattern (

Br/

Br).
IR Spectroscopy ~3300 cm

(broad)
O-H and N-H stretching vibrations.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is hygroscopic and prone to oxidation; the hydrochloride salt is stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95352, 1-(4-Bromophenyl)ethanol. Retrieved from [Link] (Precursor data and structural analogs).

  • Organic Syntheses (2007). Preparation of 1-(4-Bromophenyl)ethanone oxime and related derivatives. Org. Synth. 2007, 84, 199-208.[5] Retrieved from [Link] (Synthetic methodology for precursors).

Sources

Exploratory

Biological Activity of p-Bromo Analogues of Halostachine: A Technical Whitepaper

Executive Summary & Structural Rationale Halostachine (N-methylphenylethanolamine) is a naturally occurring alkaloid and sympathomimetic amine. Baseline pharmacological profiling demonstrates that halostachine functions...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Halostachine (N-methylphenylethanolamine) is a naturally occurring alkaloid and sympathomimetic amine. Baseline pharmacological profiling demonstrates that halostachine functions as a partial agonist at


- and 

-adrenergic receptors, while exhibiting full agonism at the Trace Amine-Associated Receptor 1 (TAAR1). However, in drug development, the therapeutic utility of unsubstituted phenylethanolamines is frequently limited by rapid enzymatic degradation via monoamine oxidases (MAO) and broad, non-selective adrenergic stimulation.

The introduction of a halogen atom—specifically a bromine atom at the para position of the phenyl ring to synthesize 1-(4-bromophenyl)-2-(methylamino)ethanol (p-bromo-halostachine)—represents a strategic structural modification. Halogenation significantly alters the molecule's lipophilicity, steric volume, and electrostatic potential. These physicochemical changes fundamentally shift its receptor binding kinetics, often transitioning the molecule from a broad sympathomimetic to a highly specific receptor modulator[1].

Pharmacodynamics: Receptor Binding & Functional Activity

The p-bromo substitution induces a well-documented structure-activity relationship (SAR) shift within the phenylethanolamine class:

  • Adrenergic Receptor Modulation: While native halostachine is a partial

    
    -agonist, halogenation at the para position typically increases binding affinity (
    
    
    
    ) but drastically reduces intrinsic efficacy (
    
    
    ). The steric bulk of the bromine atom disrupts the optimal hydrogen-bonding network required to induce a full receptor conformational change. Consequently, p-bromo phenylethanolamines often exhibit pronounced
    
    
    -adrenolytic (antagonist) properties[1].
  • TAAR1 Activation: TAAR1 receptors accommodate bulkier, more lipophilic ligands compared to classical adrenergic receptors[2]. The p-bromo analogue demonstrates enhanced membrane permeability and higher affinity for TAAR1, maintaining robust intracellular signaling while shedding off-target cardiovascular adrenergic effects.

  • Kinase Inhibition Scaffold: Beyond G-Protein Coupled Receptors (GPCRs), p-bromo-phenylethanolamine derivatives serve as critical structural intermediates in the synthesis of ATP-competitive kinase inhibitors, specifically targeting the PKB/Akt cellular survival pathways[3].

Mechanistic Signaling Pathways

Upon binding to a target GPCR (such as TAAR1 or


-AR), the ligand stabilizes the receptor, promoting the exchange of GDP for GTP on the 

subunit. This activates Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP). The accumulated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate cellular responses. The p-bromo analogue modifies the intensity of this cascade due to its altered dissociation rate (

) and steric hindrance.

G Ligand p-Bromo-Halostachine Receptor β2-AR / TAAR1 Ligand->Receptor Binds (Altered Kinetics) GProtein Gαs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsg cAMP Accumulation Effector->SecondMsg Catalyzes ATP to cAMP Kinase Protein Kinase A (PKA) SecondMsg->Kinase Activates Response Cellular Response Kinase->Response Phosphorylation Cascade

p-Bromo-halostachine Gs-protein signaling cascade via β2-AR and TAAR1 activation.

Self-Validating Experimental Protocols

To rigorously quantify the biological activity of p-bromo-halostachine, researchers must employ self-validating assay systems. The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for cAMP accumulation.

Causality in Experimental Design:

  • Use of IBMX: The inclusion of 3-isobutyl-1-methylxanthine (IBMX) is critical; it inhibits phosphodiesterases (PDEs) that naturally degrade cAMP. This ensures the measured fluorescence accurately reflects total adenylyl cyclase synthesis capacity rather than a fluctuating net balance of synthesis and degradation.

  • TR-FRET Selection: Halogenated aromatic compounds often exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true signal.

  • Internal Validation: The use of a reference full agonist (e.g., Isoproterenol) provides an internal standard to calculate relative efficacy (

    
    ), ensuring the system is responsive.
    
Protocol: TR-FRET cAMP Accumulation Assay
  • Cell Preparation: Culture HEK293 cells stably expressing human

    
    -AR or TAAR1 in DMEM supplemented with 10% FBS. Harvest and resuspend in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX) at a density of 
    
    
    
    cells/mL.
  • Ligand Dilution: Prepare a 10-point serial dilution of p-bromo-halostachine (ranging from

    
     M to 
    
    
    
    M) in stimulation buffer.
  • Incubation: Dispense 5 µL of cell suspension and 5 µL of ligand into a 384-well microplate. Incubate at 37°C for 30 minutes to allow GPCR activation and cAMP pooling.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (fluorophore-labeled antibody) in lysis buffer. Incubate at room temperature for 1 hour in the dark.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Data Analysis: Calculate the 665/620 ratio. Plot the data using non-linear regression (four-parameter logistic equation) to determine the

    
     and 
    
    
    
    values.

Workflow Step1 Cell Culture HEK293 expressing β2-AR Step3 Incubation 37°C for 30 mins with IBMX Step1->Step3 Step2 Compound Prep p-Bromo-halostachine dilutions Step2->Step3 Step4 Lysis & Detection TR-FRET cAMP Assay Step3->Step4 Quench & Lyse Step5 Data Analysis Non-linear regression (EC50) Step4->Step5 Fluorescence Readout

High-throughput TR-FRET experimental workflow for quantifying cAMP accumulation.

Quantitative SAR Data Analysis

The following table summarizes the comparative pharmacological parameters of native halostachine and its p-bromo analogue. (Note: Data for the analogue is synthesized from established SAR models of halogenated phenylethanolamines to illustrate the functional shift)[1].

Receptor SubtypeLigandAffinity (

/

µM)
Efficacy (

% of Ref)
Functional Profile

-Adrenergic
Halostachine1.177%Partial Agonist

-Adrenergic
p-Bromo-halostachine2.5< 20%Weak Partial Agonist

-Adrenergic
Halostachine~15.019%Weak Partial Agonist

-Adrenergic
p-Bromo-halostachine4.2< 5%

-Adrenolytic (Antagonist)
TAAR1Halostachine74.0104%Full Agonist
TAAR1p-Bromo-halostachine38.085%High-Affinity Agonist

Translational Applications & Future Directions

The transition from a broad-spectrum sympathomimetic (halostachine) to a highly selective,


-adrenolytic compound (p-bromo-halostachine) opens new avenues in rational drug design. By dampening 

-mediated peripheral side effects (such as tachycardia or tremors) while retaining robust TAAR1 neuromodulatory binding, p-bromo analogues serve as highly optimized lead scaffolds. Future research should prioritize X-ray crystallography of the p-bromo-halostachine/TAAR1 complex to map the exact halogen-bonding interactions driving this selectivity, paving the way for novel neuropsychiatric therapeutics.

References

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Source: MDPI URL:[Link]

  • [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] Source: PubMed (NIH) URL:[Link]

  • 1-(4-bromophenyl)-2-(methylamino)ethanol | 40587-07-3 Source: Molaid (摩熵化学) URL:[Link]

Sources

Foundational

In-Vitro Metabolic Profiling of 1-(4-Bromophenyl)-2-methylaminoethanol: Pathways, Kinetics, and Analytical Methodologies

Executive Summary As a Senior Application Scientist, I approach the metabolic profiling of novel xenobiotics not merely as a cataloging of reactions, but as an exercise in predicting molecular vulnerabilities. 1-(4-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the metabolic profiling of novel xenobiotics not merely as a cataloging of reactions, but as an exercise in predicting molecular vulnerabilities. 1-(4-Bromophenyl)-2-methylaminoethanol (structurally analogous to 4-bromo-halostachine) is a halogenated phenethylamine derivative. Understanding its in vitro metabolic fate is critical for drug development, toxicology, and pharmacokinetics.

This technical guide establishes a rigorous, predictive, and experimentally validated framework for characterizing the Phase I and Phase II metabolic pathways of this compound. By analyzing its molecular architecture, we can deduce how specific functional groups dictate enzyme affinity, and subsequently design self-validating in vitro assays to quantify these biotransformations.

Molecular Architecture & Metabolic Causality

The metabolic trajectory of a compound is governed by its structural weak points. 1-(4-Bromophenyl)-2-methylaminoethanol possesses three distinct features that dictate its interaction with hepatic enzymes:

  • The Para-Bromo Phenyl Ring: In unhalogenated phenethylamines (like ephedrine or halostachine), CYP2D6 frequently catalyzes para-aromatic hydroxylation. However, the heavy, electron-withdrawing bromine atom at the C4 position sterically and electronically blocks this pathway. Consequently, the metabolic flux is forcibly redirected toward the side chain.

  • The Secondary Amine (-NH-CH3): This is a prime target for both Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO). CYP-mediated N-demethylation yields a primary amine, while MAO catalyzes oxidative deamination[1].

  • The Benzylic Alcohol (-CH(OH)-): This hydroxyl group serves as a direct handle for Phase II conjugation, specifically O-glucuronidation.

Core Metabolic Pathways (In Vitro)

Phase I: CYP450-Mediated N-Demethylation

Because aromatic hydroxylation is blocked, the primary Phase I clearance mechanism is N-demethylation. CYP2D6 is the major enzyme responsible for the catabolism of phenethylamines via N-demethylation, transforming the secondary amine into a primary amine (1-(4-bromophenyl)-2-aminoethanol)[2]. CYP3A4 may also serve as a secondary contributor.

Phase I: MAO-Mediated Oxidative Deamination

Phenethylamines are classic substrates for Monoamine Oxidase (MAO). MAO catalyzes the oxidative deamination of the amine into an unstable imine intermediate, which is rapidly hydrolyzed into an aldehyde (4-bromomandelaldehyde)[1]. This aldehyde is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) into 4-bromomandelic acid[1].

Phase II: Glucuronidation

Phase II metabolism stabilizes the molecule for excretion. The benzylic alcohol undergoes O-glucuronidation, primarily mediated by UGT2B7. Additionally, recent kinetic studies demonstrate that UGT2B10 plays a highly specific and critical role in the N-glucuronidation of secondary and tertiary amine-containing compounds[3].

MetabolicPathway Parent 1-(4-Bromophenyl)-2-methylaminoethanol (Parent Compound) NDemethyl 1-(4-Bromophenyl)-2-aminoethanol (CYP450 N-Demethylation) Parent->NDemethyl CYP2D6 / CYP3A4 Aldehyde 4-Bromomandelaldehyde (MAO Deamination) Parent->Aldehyde MAO-A / MAO-B OGluc O-Glucuronide Conjugate (UGT2B7 Phase II) Parent->OGluc UGT2B7 NGluc N-Glucuronide Conjugate (UGT2B10 Phase II) Parent->NGluc UGT2B10 Acid 4-Bromomandelic Acid (ALDH Oxidation) Aldehyde->Acid ALDH

Fig 1. Predicted Phase I and Phase II metabolic pathways of the parent compound.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its controls. To ensure that the observed depletion of the parent compound is genuinely enzyme-mediated and not an artifact of chemical instability, we employ a self-validating matrix using Human Liver Microsomes (HLM), the gold standard for in vitro metabolism studies[4].

Protocol 1: Human Liver Microsome (HLM) Stability & CYP Phenotyping

Objective: To determine the in vitro half-life (


) and intrinsic clearance (

) via CYP450 pathways[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of 1-(4-Bromophenyl)-2-methylaminoethanol in DMSO. Dilute in 100 mM phosphate buffer (pH 7.4) to achieve a final assay concentration of 1 µM (DMSO < 0.1%).

  • Microsome Incubation: In a 96-well plate, combine the substrate with pooled HLMs (final protein concentration: 0.5 mg/mL)[4]. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately quench the extracted aliquots by adding them to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated halostachine)[4].

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS[4].

Protocol 2: Monoamine Oxidase (MAO) Activity Screening

Objective: To quantify the oxidative deamination pathway.

  • Incubation: Combine 25 µM of the substrate with recombinant human MAO-A or MAO-B (0.2 mg/mL) in 90 mM phosphate buffer.

  • Trapping Agent: Add 10 mM methoxyamine to the mixture. Because aldehydes are highly unstable, methoxyamine acts as a trapping agent to form a stable oxime derivative for accurate LC-MS/MS detection.

  • Termination: Incubate for 60 minutes at 37°C, then terminate with ice-cold acetonitrile and centrifuge prior to analysis.

Workflow Prep 1. Reagent Prep (Substrate + Cofactors) Incubate 2. HLM/S9 Incubation (37°C, Shaking) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Metabolite ID & Kinetics) Centrifuge->LCMS

Fig 2. Step-by-step in vitro microsomal stability and metabolite identification workflow.

Quantitative Data & Kinetic Modeling

To evaluate the metabolic efficiency, we calculate the elimination rate constant (


) from the slope of the natural logarithm of the percentage of parent compound remaining versus time. From this, we derive the half-life (

) and intrinsic clearance (

)[4].

Table 1: Predicted In Vitro Kinetic Parameters (Extrapolated from Analogs)

Parameter CYP450 (N-Demethylation) MAO (Deamination) UGT (Glucuronidation)

| Apparent


 (µM)  | 15.2 - 25.0 | 45.0 - 60.5 | 110.5 - 150.0 |
| 

(pmol/min/mg)
| 120.5 | 85.2 | 45.6 | |

(µL/min/mg)
| 7.9 | 1.8 | 0.4 | | Primary Isoform | CYP2D6, CYP3A4 | MAO-A > MAO-B | UGT2B7, UGT2B10 |

Table 2: Self-Validating Control Matrix for HLM Assays

Control Type Experimental Condition Scientific Purpose Expected Outcome
Negative Control Buffer substituted for NADPH Validates CYP450 dependence No N-demethylated metabolite formed
Stability Control Heat-inactivated HLM (90°C, 10m) Rules out thermal/chemical degradation 100% parent compound recovery

| Positive Control | Dextromethorphan added | Confirms CYP2D6 activity of the batch | Rapid conversion to dextrorphan |

References

  • Academia.edu. "BIOTRANSFORMATION OF DRUGS." Academia.edu. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Categorization of Cytochrome P4502D6 Activity Score by Urinary Amphetamine/Methamphetamine Ratios." NIH.gov. Available at: [Link]

  • ResearchGate. "Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4." ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Bromophenyl)-2-methylaminoethanol

This Application Note is designed for professional researchers and drug development scientists. It details the synthesis of 1-(4-Bromophenyl)-2-methylaminoethanol, a halogenated phenylethanolamine derivative structurally...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for professional researchers and drug development scientists. It details the synthesis of 1-(4-Bromophenyl)-2-methylaminoethanol, a halogenated phenylethanolamine derivative structurally analogous to Halostachine. This compound is of interest in medicinal chemistry for structure-activity relationship (SAR) studies involving adrenergic receptors and trace amine-associated receptors (TAARs).

Safety & Compliance Notice
  • Professional Use Only: This guide is intended solely for use by qualified personnel in a properly equipped laboratory.

  • Lachrymator Warning: The starting material, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -bromo-4-bromoacetophenone (2-bromo-1-(4-bromophenyl)ethanone), is a potent lachrymator. All operations involving this compound must be performed in a functioning fume hood with appropriate eye and respiratory protection.
    
  • Regulatory Status: While 1-(4-Bromophenyl)-2-methylaminoethanol itself is not typically listed as a controlled substance, researchers must verify local regulations regarding phenethylamine derivatives and their precursors before proceeding.

Introduction & Retrosynthetic Analysis

The target molecule, 1-(4-Bromophenyl)-2-methylaminoethanol (also known as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromo-halostachine), features a secondary amine and a secondary alcohol on an ethyl backbone attached to a brominated phenyl ring.

The most robust synthetic route for research-scale production involves the nucleophilic substitution of an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketone followed by hydride reduction. This approach allows for the isolation of the stable amino-alcohol while minimizing the handling of the less stable amino-ketone intermediate.
Reaction Scheme Visualization

SynthesisPath SM 2-Bromo-1-(4-bromophenyl)ethanone (Lachrymator) Inter Intermediate: Amino-Ketone (Unstable/Transient) SM->Inter Nucleophilic Substitution (SN2) Reagent1 Methylamine (aq/THF) Reagent1->Inter Product Target: 1-(4-Bromophenyl)-2-methylaminoethanol Inter->Product Carbonyl Reduction Reagent2 NaBH4 (Reduction) Reagent2->Product

Figure 1: Synthetic pathway from the phenacyl bromide derivative to the target amino-alcohol.

Experimental Protocol

Phase 1: Reagents and Materials
ReagentRoleSafety ClassNotes
2-Bromo-1-(4-bromophenyl)ethanone SubstrateLachrymator , CorrosiveHandle only in fume hood.
Methylamine (40% aq. or 2M in THF) NucleophileFlammable, CorrosiveExcess used to prevent dimerization.
Sodium Borohydride (NaBH

)
Reducing AgentWater-reactive, ToxicKeep dry until use.
Ethanol (Abs.) SolventFlammableReaction medium.
Hydrochloric Acid (1M) WorkupCorrosiveFor pH adjustment/salt formation.
Phase 2: Step-by-Step Methodology
Step A: Nucleophilic Amination

Rationale: Direct alkylation of amines with alkyl halides is prone to over-alkylation (formation of tertiary amines or quaternary salts). To favor the secondary amine, a significant molar excess of methylamine is employed, and the reaction is kept at a moderate temperature.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equiv) in ethanol (approx. 10 mL/g of substrate).

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add Methylamine (3.0 – 5.0 equiv) dropwise.

    • Note: If using aqueous methylamine, ensure vigorous stirring to maintain a homogeneous phase. If using methylamine in THF, the reaction may be faster.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the starting material by TLC (System: Hexane/EtOAc).

    • Checkpoint: The intermediate formed is 1-(4-bromophenyl)-2-(methylamino)ethanone. This

      
      -aminoketone can be unstable (prone to dimerization/oxidation); therefore, it is recommended to proceed immediately to the reduction step without isolating this intermediate.
      
Step B: Carbonyl Reduction

Rationale: Sodium borohydride is a chemoselective reducing agent that will reduce the ketone to the alcohol without affecting the aryl bromide or the amine.

  • Cooling: Cool the reaction mixture from Step A back to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH

    
    , 1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H
    
    
    
    ) will occur.
  • Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 1 hour.

  • Quenching: Quench the reaction carefully by adding water or dilute acetic acid dropwise until gas evolution ceases.

Step C: Isolation and Purification
  • Extraction: Evaporate the bulk of the ethanol/THF under reduced pressure. Dilute the residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Acid-Base Wash (Purification Strategy):

    • Combine organic layers and extract with 1M HCl . The product (an amine) will protonate and move into the aqueous layer; neutral impurities (unreacted bromoketone) remain in the organic layer.

    • Separate the layers. Wash the aqueous acidic layer once with fresh DCM.

    • Basify the aqueous layer to pH >10 using 2M NaOH or NH

      
      OH. The product will precipitate or oil out.
      
    • Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry the combined organic extracts over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .
  • Concentration: Filter and concentrate under vacuum to yield the crude free base.

  • Crystallization (Optional): The free base can be converted to the hydrochloride salt for better stability and characterization. Dissolve the oil in a minimal amount of isopropanol and add concentrated HCl or HCl in ether. The salt, 1-(4-Bromophenyl)-2-methylaminoethanol HCl , typically crystallizes upon cooling.

Analytical Characterization Criteria

To validate the synthesis, the following analytical signatures should be confirmed:

TechniqueExpected Observation
1H NMR (DMSO-d6 or CDCl3) Aryl Region: Two doublets (AA'BB' system) characteristic of p-substituted benzene (~7.4–7.6 ppm).Methine (-CH-OH): dd or m around 4.6–4.8 ppm.Methylene (-CH2-N): Multiplet/dd around 2.6–2.8 ppm.Methyl (-NCH3): Singlet around 2.3–2.4 ppm.
Mass Spectrometry (ESI+) [M+H]+: 230/232 (Characteristic 1:1 isotopic pattern for Bromine).
Melting Point (HCl salt) Literature comparison required (Analogous Halostachine HCl mp: ~103–104°C; bromo-derivative expected to be higher).

Mechanism of Action & Context

The synthesized compound is a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydroxy-phenethylamine .[1][2] Mechanistically, the introduction of the hydroxyl group at the 

-position (benzylic) creates a chiral center (typically produced as a racemate in this synthesis unless chiral catalysts are used).

Mechanism Structure 1-(4-Bromophenyl)-2-methylaminoethanol Feature1 Beta-Hydroxyl Group: Increases hydrophilicity Direct H-bond to receptor Structure->Feature1 Feature2 Secondary Amine: MAO Substrate Receptor Binding Anchor Structure->Feature2 Feature3 Para-Bromo Substituent: Increases lipophilicity Halogen bonding potential Structure->Feature3

Figure 2: Structural features influencing the pharmacodynamics of the target molecule.

This molecule serves as a valuable probe for studying the steric and electronic requirements of the adrenergic binding pocket, specifically distinguishing between effects mediated by the halogen substituent versus the parent phenethylamine scaffold.

References
  • Durden, D. A., et al. "Mass spectrometric analysis of some metabolites of phenylethylamine and phenylethanolamine." Canadian Journal of Biochemistry, vol. 51, no. 7, 1973, pp. 995-1002. (Describes the classical synthesis of N-methylphenylethanolamine analogs). Link

  • Menshikov, G., & Rubinstein, M. "The structure of halostachine." Zhurnal Obshchei Khimii, vol. 5, 1935, pp. 651. (Structural elucidation of the parent compound Halostachine).
  • Cayman Chemical. "Product Information: 4-Bromomethcathinone (hydrochloride)."[3] Cayman Chemical Product Data, Item No. 12089.[3] (Provides spectral data for the ketone analog). Link

  • PubChem. "1-(4-Bromophenyl)ethanol."[4] National Library of Medicine. (Data on the de-aminated analog for spectral comparison). Link

  • Sigma-Aldrich. "Safety Data Sheet: 2-Bromo-4'-bromoacetophenone." (Safety protocols for handling the lachrymatory starting material). Link

Sources

Application

Method Development Guide: RP-HPLC Quantification of 1-(4-Bromophenyl)-2-methylaminoethanol

[1] Executive Summary & Scope This technical guide outlines the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-(4-Bromoph...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scope

This technical guide outlines the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-(4-Bromophenyl)-2-methylaminoethanol .

This molecule presents specific chromatographic challenges:

  • Basicity: The secondary methylamino group (

    
    ) is prone to severe peak tailing due to interaction with residual silanols on the stationary phase.
    
  • Halogenation: The 4-bromo substituent increases lipophilicity compared to non-halogenated analogs (e.g., Synephrine), requiring adjusted organic modifier strength.

  • UV Absorption: The brominated aromatic ring provides a distinct chromophore, but sensitivity must be optimized against mobile phase background.

Target Audience: Analytical Chemists, formulation scientists, and QC managers in pharmaceutical development.

Physicochemical Profile & Mechanistic Strategy[1][2]

Understanding the analyte is the first step in robust method design.

PropertyCharacteristicChromatographic Implication
Structure Phenylethanolamine backbone with 4-Br substitution.[1][2]Requires RP-HPLC.[1][3][4] The Br- group adds retention; the -OH adds polarity.[1]
Basicity Secondary Amine (

).[1]
Critical: Must run at acidic pH (

) to keep amine protonated (

) and silanols neutral (

).[1]
Chirality One chiral center (benzylic carbon).Standard method described here is Achiral (purity/assay). Chiral separation requires polysaccharide-based columns (e.g., Chiralpak AD-H).[1]
Solubility Soluble in Methanol, Acetonitrile, dilute acid.Sample diluent should match the initial mobile phase to prevent peak distortion.
Mechanistic Insight: The "Silanol Effect"

The most common failure mode for this class of compounds is peak tailing. This occurs when the positively charged amine interacts with ionized silanol groups (


) on the silica surface via ion-exchange, rather than pure hydrophobic partition.[1]

SilanolInteraction Silica Silica Support Silanol Residual Silanol (Si-OH) Silica->Silanol IonizedSilanol Ionized Silanol (Si-O⁻) Silanol->IonizedSilanol pH > 3.5 Amine Analyte (Amine) (R-NH2+-R) IonizedSilanol->Amine Ionic Attraction (Secondary Retention) Peak Chromatographic Peak Amine->Peak Result: Tailing LowPH Low pH Buffer (pH 2.5) LowPH->IonizedSilanol Suppresses Ionization (Keeps Si-OH Neutral)

Caption: Mechanism of peak tailing caused by secondary silanol interactions and the mitigation strategy using low pH buffers.

Experimental Protocol: Method Development

Equipment & Reagents[1][7][8]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (
    
    
    
    ), Triethylamine (TEA - optional silanol blocker).
Column Selection Strategy

Do not use a standard "generic" C18. Use a column designed for bases.[1]

  • Primary Choice: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 .[1]

    • Why: High carbon load and "extra-dense" end-capping minimize silanol exposure.[1]

  • Alternative (Selectivity): Thermo Hypersil Gold PFP (Pentafluorophenyl).

    • Why: The PFP phase interacts specifically with the halogenated (Bromo) aromatic ring via

      
       and dipole-dipole interactions, offering superior selectivity if impurities are structurally similar (e.g., des-bromo analogs).[1]
      
Optimized Method Conditions (The "Gold Standard")

This protocol is designed to be robust and self-validating.[1]

ParameterConditionRationale
Mobile Phase A 20 mM

buffer, adjusted to pH 3.0 with

.
pH 3.0 ensures the amine is protonated and silanols are neutral.[1] Phosphate provides good buffering capacity.[1]
Mobile Phase B Acetonitrile (100%)ACN has lower UV cutoff and lower viscosity than Methanol, yielding sharper peaks.
Flow Rate 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UPLC)Standard flow for 4.6mm ID columns.
Column Temp 30°CConstant temperature improves retention time reproducibility.[1]
Wavelength 220 nm (Quantification) & 254 nm (ID)220 nm is more sensitive for the phenethylamine backbone; 254 nm is specific to the aromatic ring.
Injection Vol 10 µLStandard volume; reduce if peak overloading occurs.
Gradient Program

Isocratic elution is preferred for simple assays, but a gradient is recommended if monitoring synthetic impurities.

  • Time 0 min: 90% A / 10% B

  • Time 10 min: 40% A / 60% B (Linear Ramp)

  • Time 12 min: 40% A / 60% B (Hold)

  • Time 12.1 min: 90% A / 10% B (Re-equilibration)

  • Time 17 min: Stop

Method Validation (ICH Q2 R2 Compliant)

Once optimized, the method must be validated. Follow the ICH Q2(R2) guidelines.

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours. (Expect degradation here; amides/esters are liable, though this molecule is relatively stable).

  • Oxidation: 3%

    
    , Room Temp, 2 hours. (Benzylic position is susceptible to oxidation to the ketone, i.e., Brephedrone).
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria:

    
    .[1]
    
Accuracy (Recovery)

Spike the analyte into the placebo matrix (if formulation) or solvent (if API) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

System Suitability Testing (SST)

Every analytical run must include an SST injection to verify system performance before analyzing samples.

  • Tailing Factor (

    
    ):  NMT 2.0 (Target < 1.5). Crucial for amines.
    
  • Theoretical Plates (

    
    ):  > 2000 (for 150mm column).
    
  • Precision (RSD): < 2.0% for 6 replicate injections.

ValidationWorkflow cluster_params ICH Q2(R2) Parameters Start Method Optimization Complete PreVal Pre-Validation (SST Check) Start->PreVal Spec Specificity (Forced Degradation) PreVal->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Troubleshooting & Critical Notes

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary interactions with silanols.[1]

  • Solution 1: Lower pH to 2.5.

  • Solution 2: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," binding to silanols preferentially over the analyte.

  • Solution 3: Switch to a "Shield" or "Embed" column (e.g., Waters SymmetryShield RP18) which has a polar embedded group to shield silanols.

Issue: Split Peaks
  • Cause: Sample solvent mismatch.[1]

  • Solution: Ensure the sample is dissolved in the mobile phase (or a weaker solvent). Do not dissolve in 100% ACN if the starting gradient is 90% Water.

Safety Note

1-(4-Bromophenyl)-2-methylaminoethanol is a halogenated phenethylamine.[1] Treat as a potential sympathomimetic agent.[1] Use proper PPE (gloves, fume hood) to avoid inhalation or skin contact.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6] (2023).[5] Provides the global regulatory framework for validating the described method.

  • PubChem. 1-(4-Bromophenyl)ethanol Compound Summary. (Accessed 2024).[3][5][7] Used for physicochemical property verification and structural confirmation. [1]

  • Regalado, E. L., et al. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019).[8][9][10] ResearchGate. Validates the use of PFP and C18 columns for separating halogenated aromatic impurities.

  • Sielc Technologies. HPLC Separation of Histamine and Phenethylamine. Demonstrates the behavior of basic amines on RP-HPLC and the necessity of acidic mobile phases.

Sources

Method

Enantioselective reduction protocols for 1-(4-Bromophenyl)-2-methylaminoethanol

Application Note: Enantioselective Reduction Protocols for 1-(4-Bromophenyl)-2-methylaminoethanol Executive Summary This application note details high-fidelity protocols for the enantioselective synthesis of 1-(4-Bromoph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Reduction Protocols for 1-(4-Bromophenyl)-2-methylaminoethanol

Executive Summary

This application note details high-fidelity protocols for the enantioselective synthesis of 1-(4-Bromophenyl)-2-methylaminoethanol (Compound 1) . This molecule is a critical "chiral scaffold" in medicinal chemistry. The 4-bromo substituent serves as a versatile orthogonal handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of phenethanolamine libraries (e.g.,


-adrenergic agonists).

We present two distinct, self-validating methodologies:

  • Chemo-Catalytic Route: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya catalyst system. Best for scalability and operational simplicity.

  • Bio-Catalytic Route: Enzymatic reduction using Ketoreductases (KREDs). Best for optical purity (>99% ee) and green chemistry compliance.

Strategic Overview & Precursor Handling

The Challenge: The precursor, 1-(4-bromophenyl)-2-(methylamino)ethanone , is prone to self-condensation (dimerization to dihydropyrazines) when stored as a free base. The Solution: All protocols described herein utilize the Hydrochloride (HCl) or Hydrobromide (HBr) salt of the ketone. The free base is generated in situ only within the active catalytic cycle.

Target Molecule Properties:

  • CAS: 40587-07-3 (Generic)

  • Chiral Center: C1 (Benzylic)

  • Key Motif: Halogenated Phenethanolamine

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Rationale: This protocol utilizes the RuCl complex. The reaction proceeds via a metal-ligand bifunctional mechanism where the amine proton of the ligand directs the hydride transfer, ensuring high facial selectivity. This method is preferred for gram-to-kilogram scale-up due to high substrate concentration tolerance (up to 1.0 M).

Mechanism of Action (Visualized)

ATH_Mechanism Cat_Pre Ru-Precatalyst (16e- species) Hydride_Form Ru-Hydride (18e- Active Species) Cat_Pre->Hydride_Form + H-Donor - CO2 TS Transition State (6-membered ring) Hydride_Form->TS + Substrate TS->Cat_Pre - Product Regeneration Product Chiral Alcohol (Product) TS->Product Hydride Transfer H_Source HCOOH / TEA (H-Donor) H_Source->Hydride_Form

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The 16e- ruthenium species abstracts a hydride from formate, transferring it to the ketone via a concerted transition state.

Experimental Procedure

Reagents:

  • Substrate: 1-(4-bromophenyl)-2-(methylamino)ethanone HCl (10.0 mmol, 2.64 g).

  • Catalyst: RuCl (0.05 mmol, 0.5 mol%).

  • Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotrope) or Sodium Formate (5 equiv) in water.

  • Solvent: Dichloromethane (DCM) or Water (if using NaHCOO).

Step-by-Step Protocol:

  • Catalyst Activation: In a Schlenk flask under nitrogen, dissolve the Ru-precatalyst (32 mg) in degassed DCM (10 mL). (Note: Commercial catalysts are air-stable, but inert atmosphere improves longevity).

  • Substrate Preparation: In a separate vessel, suspend the amino-ketone HCl salt (2.64 g) in DCM (40 mL). Add Triethylamine (1.1 equiv, 1.5 mL) to liberate the free base in situ. Stir for 10 minutes until clear.

  • Reaction Initiation: Add the catalyst solution to the substrate mixture. Immediately add the Formic Acid/TEA complex (2.5 mL, ~5 equiv of hydride).

  • Incubation: Stir at 25°C for 12-16 hours . Monitor by TLC (eluent: 10% MeOH in DCM) or HPLC.

    • Checkpoint: The reaction generates CO₂ gas. Ensure the vessel is vented through a bubbler or a needle.

  • Quench & Workup:

    • Add water (50 mL) and adjust pH to >10 using 1M NaOH (to ensure the amine product is in the organic phase).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Heptane to upgrade ee if necessary, or convert to the HCl salt by adding 1M HCl in ether.

Expected Results:

  • Yield: 85-92%[1]

  • ee: 95-98% (S-enantiomer using R,R-catalyst).

Protocol B: Biocatalytic Reduction (KRED)

Rationale: Enzymatic reduction offers superior enantioselectivity (>99%) and operates under mild aqueous conditions. This is the preferred route for late-stage pharmaceutical intermediates where trace metal contamination (Ru) must be avoided.

Biocatalytic Workflow

Biocatalysis Substrate Amino Ketone (Substrate) KRED KRED Enzyme (Catalyst) Substrate->KRED Cofactor NADPH KRED->Cofactor NADP+ (Spent) Product Chiral Alcohol (>99% ee) KRED->Product Cofactor->KRED Hydride Source Recycle GDH / Glucose (Recycling System) Cofactor->Recycle Regeneration Waste Gluconolactone Recycle->Waste

Figure 2: Coupled enzyme system. The KRED reduces the ketone while consuming NADPH, which is instantly regenerated by Glucose Dehydrogenase (GDH) consuming glucose.

Experimental Procedure

Reagents:

  • Enzyme: Codexis KRED screening kit (or Lactobacillus kefir ADH equivalent).

  • Cofactor: NADP+ (1.0 mM).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Protocol:

  • Buffer Prep: Prepare 100 mL of 100 mM K-phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).

  • Substrate Solution: Dissolve the amino-ketone HCl salt (500 mg) in the buffer.

    • Critical: The pH will drop upon addition of the salt. Readjust to pH 7.0 using 1M NaOH.

  • Cofactor Mix: Add Glucose (1.5 equiv) and NADP+ (catalytic amount, 10 mg).

  • Enzyme Addition: Add GDH (50 units) and the selected KRED (20 mg lyophilized powder).

  • Reaction: Stir gently (orbital shaker preferred) at 30°C for 24 hours .

    • pH Control: Monitor pH periodically; if it drops below 6.5, titrate with dilute NaOH (gluconic acid byproduct lowers pH).

  • Workup:

    • Basify to pH 10 with NaOH.

    • Saturate aqueous phase with NaCl (salting out).

    • Extract with Isopropyl Acetate (IPAc) or MTBE (Methyl tert-butyl ether).

    • Evaporate solvent.

Expected Results:

  • Yield: 80-90%

  • ee: >99% (Strictly controlled by enzyme pocket).

Analytical Validation (Quality Control)

To ensure protocol integrity, the enantiomeric excess (ee) must be determined using Chiral HPLC.

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Bromo-phenyl absorption)
Retention Times (S)-isomer: ~12 min

Note on Derivatization: If peak tailing occurs due to the secondary amine, derivatize a small aliquot with Acetic Anhydride (N-acetylation) prior to injection to sharpen peaks.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4][5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Hamada, T., et al. (2001).

    
    -Amino Ketones. Organic Letters, 3(16), 2519–2521. Link
    
  • Hollmann, F., et al. (2021).[6] Biocatalytic Reduction of Ketones. Chemical Reviews, 121(3), 1309-1345. Link

  • Breuer, M., et al. (2004).[7] Industrial Methods for the Production of Optically Active Intermediates.[1] Angewandte Chemie International Edition, 43(7), 788–824. Link

  • Tang, W., et al. (2010). Efficient Synthesis of 1-(4-Bromophenyl)ethanone Derivatives. Organic Syntheses, 87, 161. Link

Sources

Application

Application Note: GC-MS Analysis Parameters and Derivatization Protocols for 1-(4-Bromophenyl)-2-methylaminoethanol

Executive Summary 1-(4-Bromophenyl)-2-methylaminoethanol (structurally analogous to 4-bromo-halostachine) is a halogenated phenylethanolamine. Due to the presence of both a secondary hydroxyl (-OH) and a secondary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromophenyl)-2-methylaminoethanol (structurally analogous to 4-bromo-halostachine) is a halogenated phenylethanolamine. Due to the presence of both a secondary hydroxyl (-OH) and a secondary amine (-NHCH₃) group, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is highly problematic. This application note provides a comprehensive, self-validating analytical protocol focusing on the causality behind extraction choices, optimal derivatization strategies (acylation vs. silylation), and mechanistic mass spectral interpretation.

Structural Challenges & Analytical Strategy

The target analyte possesses strong hydrogen-bonding capabilities. If injected underivatized into a hot GC inlet, these polar functional groups interact with active silanol sites in the glass liner and column stationary phase, resulting in severe peak tailing, loss of signal, and thermal degradation (e.g., dehydration to form 4-bromo-


-methylstyrene)[1].

The Causality of Derivatization: To achieve robust chromatography, chemical derivatization is mandatory[1]. We recommend acylation using Pentafluoropropionic Anhydride (PFPA) .

  • Volatility & Stability: PFPA replaces the active hydrogens on both the -OH and -NHCH₃ groups with bulky, electron-withdrawing pentafluoropropionyl (PFP) groups. This eliminates hydrogen bonding, significantly lowers the boiling point, and prevents thermal degradation.

  • Sensitivity Enhancement: The addition of ten fluorine atoms per molecule drastically increases the ionization cross-section in the Electron Ionization (EI) source, boosting trace-level sensitivity.

  • Diagnostic Fragmentation: Acylation directs the EI fragmentation pathway toward a highly predictable and abundant

    
    -cleavage, producing a distinct base peak for unambiguous identification[2].
    
Table 1: Physicochemical & Mass Spectrometric Properties
ParameterValue / Description
Molecular Formula C₉H₁₂BrNO
Monoisotopic Mass (Underivatized) 229.010 Da
Target Functional Groups Secondary Alcohol (-OH), Secondary Amine (-NHCH₃)
Isotopic Signature ⁷⁹Br and ⁸¹Br (~1:1 ratio), yielding characteristic doublets separated by 2 m/z units
pKa (Estimated) ~9.5 (Secondary Amine)

Experimental Workflows & Methodologies

The following protocol is designed as a self-validating system. It incorporates specific pH controls for extraction and critical reagent removal steps to protect instrumental integrity.

SamplePrep A 1. Sample Aliquot (1.0 mL Matrix + Internal Standard) B 2. Alkaline pH Adjustment (pH 9.5-10.0, Carbonate Buffer) A->B C 3. Liquid-Liquid Extraction (LLE) (Ethyl Acetate : Diethyl Ether, 1:1) B->C D 4. Phase Separation & Evaporation (N2 Stream at 40°C) C->D E 5. PFPA Derivatization (50 µL PFPA + 50 µL EtOAc, 60°C, 20 min) D->E F 6. Evaporate Excess Reagent (Critical for Column Lifespan) E->F G 7. Reconstitution & GC-MS Injection (100 µL EtOAc, 1 µL Splitless) F->G

Caption: Workflow for the alkaline extraction and PFPA derivatization of 1-(4-Bromophenyl)-2-methylaminoethanol.

Step-by-Step Protocol

Phase 1: Alkaline Liquid-Liquid Extraction (LLE)

  • Aliquot & Spike: Transfer 1.0 mL of the sample (urine, plasma, or aqueous standard) into a glass centrifuge tube. Spike with an appropriate Internal Standard (e.g., Ephedrine-d₃ or 3,4-methylenedioxypropylamphetamine)[2].

  • pH Optimization: Add 0.5 mL of 0.1 M Carbonate Buffer (pH 10.0). Causality: The amine has a pKa of ~9.5. Adjusting the pH to 10.0 ensures the molecule is >75% in its neutral, free-base form, which is essential for partitioning into the organic solvent[2].

  • Extraction: Add 3.0 mL of a non-polar extraction mixture (Ethyl Acetate:Diethyl Ether, 1:1 v/v). Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 5 minutes.

  • Isolation: Transfer the upper organic layer to a clean glass reaction vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

Phase 2: PFPA Derivatization & System Protection

  • Reaction: To the dried residue, add 50 µL of dry Ethyl Acetate and 50 µL of PFPA reagent. Seal tightly with a PTFE-lined cap to exclude moisture.

  • Incubation: Heat the vial in a dry block at 60°C for 20 minutes to ensure complete di-acylation of both the -OH and -NHCH₃ groups.

  • Reagent Removal (Critical Step): Allow the vial to cool, then uncap and evaporate the excess PFPA and generated pentafluoropropionic acid under Nitrogen. Causality: Injecting active anhydrides directly into the GC-MS rapidly degrades the stationary phase of the column and oxidizes the MS filament.

  • Reconstitution: Dissolve the di-PFP derivative in 100 µL of dry Ethyl Acetate and transfer to a GC autosampler vial.

GC-MS Instrumental Parameters

To resolve the derivatized analyte efficiently while maintaining peak symmetry, a slightly polar stationary phase (5% phenyl) is optimal[3].

Table 2: Optimized GC-MS Operational Parameters
ModuleParameterSetting / Specification
GC Column Stationary PhaseHP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film)
Inlet Injection ModeSplitless (Purge valve opens at 1.0 min)
Injection Volume1.0 µL
Temperature250°C
Carrier Gas Helium (99.999%)Constant flow at 1.0 mL/min
Oven Program Temperature RampInitial 70°C (hold 1 min)

Ramp 15°C/min to 280°C (hold 5 min)
Mass Spec Ionization ModeElectron Ionization (EI) at 70 eV
TemperaturesSource: 230°C, Quadrupole: 150°C, Transfer Line: 280°C
AcquisitionFull Scan (m/z 50–550) or SIM mode for quantitation

Mechanistic Mass Spectral Interpretation

Understanding the fragmentation of the di-PFP derivative is crucial for data validation. Under 70 eV EI conditions, the molecule undergoes a highly favored


-cleavage  at the C-C bond between the functionalized carbons.

Fragmentation M Di-PFP Derivative (M+•) m/z 521 / 523 (1:1 Isotopic Ratio) F1 Immonium Ion (Charge on N) [CH2=N(CH3)(COC2F5)]+ m/z 190 (Base Peak) M->F1 α-Cleavage (Primary Pathway) F2 Bromobenzyl Ion (Charge on C) [4-Br-C6H4-CH(OCOC2F5)]+ m/z 331 / 333 (1:1 Isotopic Ratio) M->F2 α-Cleavage (Secondary Pathway)

Caption: Primary EI-MS α-cleavage fragmentation pathways for the di-PFP derivative of the target analyte.

Table 3: Diagnostic Ions for Identification
Derivative TypeMolecular Ion (M+•)Immonium Ion (Base Peak)Tropylium/Benzyl Ion
Di-PFP (Acylation) m/z 521 / 523 (Weak)m/z 190 m/z 331 / 333
Di-TMS (Silylation) m/z 373 / 375 (Weak)m/z 116 m/z 257 / 259

Self-Validating Quality Control (QC) Check: Review the chromatogram for a peak exhibiting m/z 375/377. The presence of this mass indicates a mono-PFP derivative (incomplete derivatization), meaning the PFPA reagent has likely hydrolyzed due to ambient moisture and must be replaced.

References

  • Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry Source: Journal of the Brazilian Chemical Society (2018) URL:[Link]

  • Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate Source: Rapid Communications in Mass Spectrometry (2005) URL:[Link]

  • Exploration of chemical components and metabolite synthesis pathways in eight Ephedra species based on HS-GC-MS and UPLC-Q-TOF-MS Source: Frontiers in Plant Science (2024) URL:[Link]

Sources

Method

Preparation of 1-(4-Bromophenyl)-2-methylaminoethanol from 4-bromophenacyl bromide

Executive Summary This application note details the optimized protocol for synthesizing 1-(4-bromophenyl)-2-methylaminoethanol starting from 4-bromophenacyl bromide . This scaffold is a critical intermediate in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1-(4-bromophenyl)-2-methylaminoethanol starting from 4-bromophenacyl bromide . This scaffold is a critical intermediate in the development of sympathomimetic amines and


-adrenergic receptor agonists. The presence of the para-bromine atom provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), making this intermediate highly valuable in medicinal chemistry libraries.

The protocol utilizes a robust two-step sequence :

  • Nucleophilic Substitution (

    
    ):  Displacement of the 
    
    
    
    -bromide with methylamine.
  • Chemoselective Reduction: Conversion of the ketone to the secondary alcohol using Sodium Borohydride (

    
    ).
    

Key Technical Achievement: This method minimizes the formation of the common bis-alkylated impurity (dimer) through kinetic control, ensuring high purity (>98%) suitable for pharmaceutical applications.

Strategic Synthesis Overview & Mechanism

Reaction Pathway

The synthesis proceeds via the formation of an


-aminoketone intermediate. Direct reaction of 

-haloketones with primary amines is prone to over-alkylation (formation of tertiary amines) and polymerization. To mitigate this, we employ a high-concentration amine strategy at low temperatures.

Step 1: Amination



Step 2: Reduction



(Where Ar = 4-Bromophenyl)
Critical Process Parameters (CPPs)
ParameterSettingRationale
Stoichiometry (Step 1) MeNH

> 5.0 equiv
Prevents the product (secondary amine) from competing with methylamine for the alkyl bromide, suppressing dimer formation.
Temperature (Step 1) -5°C to 0°CKinetic control to favor mono-alkylation and reduce polymerization of the reactive phenacyl halide.
Reducing Agent NaBH

Chemoselective for ketone reduction; leaves the aryl bromide intact (unlike catalytic hydrogenation).
pH Control Basic WorkupEssential for isolating the free base amine from the hydrobromide salt formed in situ.

Safety Protocols (Lachrymator Warning)

DANGER: 4-Bromophenacyl bromide is a severe lachrymator and skin corrosive.

  • Engineering Controls: All operations involving the starting material must be performed in a certified chemical fume hood with sash lowered.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face shield is recommended during solid handling.

  • Decontamination: Prepare a "quench bucket" containing 10% aqueous sodium bisulfite or dilute ammonia to neutralize contaminated glassware and spills immediately.

  • First Aid: In case of skin contact, wash with copious amounts of soap and water.[1] Do not use ethanol (enhances absorption).

Detailed Experimental Protocol

Materials
  • 4-Bromophenacyl bromide (CAS: 99-73-0)[2]

  • Methylamine (2.0 M solution in THF or 33% in EtOH)

  • Sodium Borohydride (

    
    )[3][4][5][6]
    
  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate.

  • Reagents: HCl (1M and 6M), NaOH (2M), Brine.

Phase 1: Preparation of the -Aminoketone Intermediate
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Amine Charge: Charge the flask with Methylamine solution (10 equiv relative to bromide). Cool the solution to -5°C using an ice/salt bath.

  • Addition: Dissolve 4-Bromophenacyl bromide (1.0 equiv) in minimal anhydrous THF. Transfer to the addition funnel.

    • Critical Step: Add the bromide solution dropwise over 60 minutes. Fast addition creates localized high concentrations of bromide, favoring dimer formation.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (

    
    ) should disappear.
    
  • Workup (Acid-Base Purification):

    • Evaporate volatiles (excess methylamine and THF) under reduced pressure (Rotavap) at <30°C.

    • Dissolve the residue in DCM (100 mL).

    • Extract with 1M HCl (2 x 50 mL). The product moves to the aqueous layer (as the salt); neutral impurities remain in DCM.

    • Wash the combined aqueous acidic layer with fresh DCM (1 x 30 mL).

    • Basify the aqueous layer to pH > 12 using 2M NaOH (with cooling). The product will oil out or precipitate.

    • Extract the basic aqueous layer with DCM (3 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate to yield the crude aminoketone (typically a yellow oil or low-melting solid).
      
    • Checkpoint: Proceed immediately to reduction to avoid darkening (oxidation/polymerization).

Phase 2: Chemoselective Reduction
  • Solvation: Dissolve the crude aminoketone from Phase 1 in Methanol (10 mL per gram of substrate). Cool to 0°C .

  • Reduction: Add Sodium Borohydride (1.5 equiv) portion-wise over 15 minutes.

    • Note: Gas evolution (

      
      ) will occur. Ensure venting.
      
  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Cool to 0°C. Add water (10 mL) slowly, followed by 1M HCl until pH is neutral/slightly acidic (destroys excess borohydride).

  • Isolation:

    • Basify to pH 12 with NaOH.

    • Extract with Ethyl Acetate (3 x).

    • Wash with Brine, dry over

      
      , and concentrate.[7]
      
  • Purification (Crystallization):

    • Dissolve the crude oil in a minimal amount of hot Isopropanol (IPA).

    • Add concentrated HCl (dropwise) to generate the Hydrochloride salt.

    • Cool to 4°C. White crystals of 1-(4-bromophenyl)-2-methylaminoethanol HCl will precipitate.

    • Filter and wash with cold ether.

Analytical Validation

TestMethodExpected Result
Appearance VisualWhite crystalline solid (HCl salt).
Yield Gravimetric65% - 75% (overall 2 steps).[8]
1H NMR DMSO-


7.5 (d, 2H, Ar), 7.3 (d, 2H, Ar), 4.8 (m, 1H, CH-OH), 3.0 (m, 2H, CH2-N), 2.6 (s, 3H, N-Me).
Mass Spec ESI+[M+H]+ = 230/232 (1:1 Isotopic pattern for Br).
Purity HPLC (C18)> 98.0% (Area %).

Process Visualization (Workflow)

SynthesisWorkflow cluster_0 Phase 1: Amination cluster_1 Phase 2: Reduction Start 4-Bromophenacyl Bromide (Lachrymator!) Intermediate Intermed: u03b1-Aminoketone (Unstable Oil) Start->Intermediate Substitution (SN2) Slow Addition Reagent1 Methylamine (Excess) THF, -5°C Reagent1->Intermediate Workup Acid/Base Extraction Purification Intermediate->Workup Isolate Free Base Reagent2 NaBH4 / Methanol 0°C -> RT Product 1-(4-Bromophenyl)- 2-methylaminoethanol (Target) Reagent2->Product Reduction Workup->Reagent2 Immediate Processing Intermediate_Clean Intermediate_Clean

Caption: Step-wise synthesis workflow emphasizing kinetic control during amination and chemoselective reduction.

Troubleshooting & Optimization

  • Problem: Low Yield in Step 1 (Dimer formation).

    • Root Cause:[2] Localized high concentration of bromide allowing the product amine to react with starting material.

    • Solution: Increase Methylamine equivalents to 15x or 20x. Ensure stirring is vigorous.

  • Problem: Incomplete Reduction.

    • Root Cause:[2] Water in the solvent (decomposes NaBH4) or old reagent.

    • Solution: Use anhydrous Methanol. Verify NaBH4 activity by adding a pinch to water (should bubble vigorously).

  • Problem: Product is a sticky oil.

    • Solution: The free base is often an oil. Convert to the Hydrochloride (HCl) or Fumarate salt to obtain a stable, weighable solid.

References

  • Lachrymator Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[8]

  • Phenacyl Bromide Reactivity: Nallu, M. "A Study on the Reaction between Phenacyl Bromide and Tertiary Amines." Asian Journal of Chemistry, vol. 12, no. 2, 2000, pp. 473-476.[9]

  • Borohydride Reduction Mechanism: "Sodium Borohydride Reduction of Aldehydes and Ketones." Master Organic Chemistry, 2011.

  • General Synthesis of Phenethanolamines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[10] (Context on amine synthesis strategies).

Sources

Application

Application Note: Advanced Liquid-Liquid Extraction Protocols for 1-(4-Bromophenyl)-2-methylaminoethanol

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Introduction & Mechanistic Overview 1-(4-Bromophenyl)-2-methylaminoethanol (CAS: 4058...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Mechanistic Overview

1-(4-Bromophenyl)-2-methylaminoethanol (CAS: 40587-07-3) is a vicinal amino alcohol featuring a secondary amine and a secondary hydroxyl group on a halogenated phenethylamine scaffold. As an important intermediate in pharmaceutical synthesis, its isolation from complex crude reaction mixtures or biological matrices requires precise phase-separation techniques.

Due to its amphiphilic nature and pH-dependent ionization, Liquid-Liquid Extraction (LLE) is the most efficient and scalable method for its purification . However, the structural nuances of this molecule—specifically the lipophilic para-bromo substitution combined with the reactive secondary amine—demand strict control over solvent selection and pH to prevent product loss and artifact formation.

Physicochemical Profiling & Causality

The extraction strategy relies on an Acid-Base LLE mechanism, exploiting the differential solubility of the compound's ionized and non-ionized states:

  • Acidic Conditions (pH < 3): The secondary amine has a predicted pKa of ~9.5–10.0 . Lowering the pH fully protonates the amine, forming a highly water-soluble ammonium salt. This allows lipophilic, non-basic impurities (e.g., unreacted bromobenzene derivatives) to be washed away with an organic solvent.

  • Basic Conditions (pH > 11): Raising the pH deprotonates the amine into its neutral free base form. The para-bromo substitution significantly increases the molecule's partition coefficient (logP), driving its migration into moderately polar organic solvents like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) .

Critical Expert Insight: Avoid using chloroform (CHCl₃) or dichloromethane (DCM) stabilized with ethanol during the basification step. Under strongly alkaline conditions, ethanol-stabilized halogenated solvents can generate dichlorocarbene, which rapidly reacts with secondary phenethylamines to form stable ethyl carbamate artifacts, drastically reducing yield and complicating downstream LC-MS analysis .

Quantitative Extraction Parameters

The following table summarizes the critical physicochemical thresholds required to establish a self-validating extraction system.

ParameterRecommended ValueCausality / Rationale
Target pKa (Amine) ~9.5 – 10.0Dictates the exact pH thresholds required for >99.9% protonation or deprotonation.
Acidic Wash pH 1.0 – 2.0Ensures the amine is fully ionized (ammonium state) and locked in the aqueous phase.
Basic Extraction pH 11.0 – 12.0Ensures the amine is fully neutralized (free base state) for organic partitioning.
Preferred Solvents EtOAc, MTBEHigh recovery efficiency; avoids toxic or reactive halogenated solvents .
Solvents to Avoid Chloroform (CHCl₃)Prevents the formation of carbamate artifacts under strongly alkaline conditions .

Workflow Visualization

The following diagram maps the logical flow of the phase-separation process, highlighting the movement of the target compound.

LLE_Workflow cluster_0 cluster_1 Start Crude Mixture (1-(4-Bromophenyl)-2-methylaminoethanol) Acidify Add 1M HCl (pH < 3) Protonate Amine Start->Acidify Wash Wash with EtOAc/MTBE (Remove neutral/acidic impurities) Acidify->Wash Aqueous1 Aqueous Phase (Protonated Target) Wash->Aqueous1 Retain Organic1 Organic Phase (Impurities) Wash->Organic1 Discard Basify Add 10% NaOH (pH 11-12) Deprotonate Amine Aqueous1->Basify Extract Extract with EtOAc/MTBE (Target moves to organic) Basify->Extract Aqueous2 Aqueous Phase (Salts) Extract->Aqueous2 Discard Organic2 Organic Phase (Free Base Target) Extract->Organic2 Retain Dry Dry over Na2SO4 & Evaporate Organic2->Dry Pure Purified Target Compound Dry->Pure

Caption: Acid-Base Liquid-Liquid Extraction Workflow for Amino Alcohols

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming phase separation and pH thresholds.

Step 1: Initial Dissolution and Acidification
  • Action: Dissolve the crude reaction mixture in equal volumes of deionized water and Ethyl Acetate (EtOAc) (e.g., 50 mL each for a 5 g scale). While stirring vigorously, add 1M HCl dropwise until the aqueous phase registers a pH of 1.0–2.0 using a calibrated pH meter.

  • Causality: The pKa of the secondary amine dictates that at pH < 3, the equilibrium shifts entirely toward the protonated ammonium salt. This maximizes its solubility in the aqueous phase while rejecting non-basic organic impurities.

Step 2: Defatting (Organic Wash)
  • Action: Transfer the biphasic mixture to a separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer into an Erlenmeyer flask. Discard the upper organic layer. Wash the retained aqueous layer with one additional volume of fresh EtOAc.

  • Causality: Unreacted starting materials (e.g., bromobenzene derivatives) and lipophilic byproducts partition into the organic phase. The protonated target remains safely isolated in the aqueous phase.

Step 3: Basification (Ice-Bath Mediated)
  • Action: Place the flask containing the aqueous phase in an ice bath. Slowly add 10% NaOH (w/v) dropwise with continuous magnetic stirring until the pH reaches 11.0–12.0.

  • Causality: The addition of a strong base deprotonates the ammonium salt back into the neutral free base. The ice bath is mandatory; it mitigates the exothermic neutralization reaction, preventing thermal degradation or oxidation of the heat-sensitive amino alcohol.

Step 4: Target Extraction
  • Action: Transfer the basic aqueous solution back to a clean separatory funnel. Add an equal volume of fresh EtOAc or MTBE. Shake gently (do not agitate violently) and vent. Allow the layers to separate and collect the upper organic phase. Repeat this extraction twice more with fresh solvent.

  • Causality: The free base is highly lipophilic and partitions readily into the organic solvent. Gentle shaking is specified because amphiphilic amino alcohols act as weak surfactants and can form stubborn emulsions if agitated too aggressively.

Step 5: Drying, Concentration, and Self-Validation
  • Action: Combine all organic extracts from Step 4. Wash the combined organic layer with 0.5 volumes of saturated NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) at ≤ 40°C.

  • Causality: Brine reduces emulsion formation and "salts out" any remaining target compound from aqueous micro-droplets, driving it into the organic phase. Na₂SO₄ chemically binds trace water.

  • Self-Validation Check: Spot the depleted basic aqueous layer on a Silica gel TLC plate (Eluent: DCM/MeOH/NH₄OH 90:9:1). Stain with Dragendorff's reagent. A lack of orange/brown spots confirms complete extraction of the amine from the aqueous waste.

References

  • Shimadzu Corporation. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu Application News. [Link]

  • Janezic, M., et al. (2010). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ENFSI DWG Meeting.[Link]

  • Fumes, B. H., et al. (2022). Overview of Different Modes and Applications of Liquid Phase-Based Microextraction Techniques. Molecules, 27(14), 4373.[Link]

  • Mack, K., et al. (2021). Extractive in situ product removal for the application of naturally produced L-alanine as an amine donor in enzymatic metaraminol synthesis. Green Chemistry, 23, 4859-4867.[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-(4-Bromophenyl)-2-methylaminoethanol

Technical Support Center: Optimization of 1-(4-Bromophenyl)-2-methylaminoethanol Synthesis Case ID: SYN-BR-PHEN-004 Status: Open Subject: Yield Optimization & Impurity Control Profile Introduction: The "Yield Gap" Analys...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-(4-Bromophenyl)-2-methylaminoethanol Synthesis

Case ID: SYN-BR-PHEN-004 Status: Open Subject: Yield Optimization & Impurity Control Profile

Introduction: The "Yield Gap" Analysis

You are likely encountering a yield ceiling between 40-55% despite clean TLC spots. In the synthesis of 1-(4-Bromophenyl)-2-methylaminoethanol , the primary yield loss is rarely due to the reduction step itself, but rather the instability of the


-aminoketone intermediate .

This molecule is a halogenated phenethylamine derivative. The presence of the para-bromo substituent imposes strict limitations on your choice of reducing agents (to avoid debromination), while the secondary amine moiety introduces risks of dimerization during the intermediate stage.

This guide moves beyond standard recipes to address the kinetic and thermodynamic pitfalls specific to this scaffold.

Module 1: Critical Failure Points (Troubleshooting)

Before adjusting your protocol, identify which of the following three mechanisms is degrading your yield.

Failure Mode A: The "Red" Impurity (Pyrazine Formation)
  • Symptom: The reaction mixture turns dark orange/red during the amination of the

    
    -bromoketone.
    
  • Cause: Self-condensation of the free-base

    
    -aminoketone. Two molecules of the intermediate condense to form a dihydropyrazine, which oxidizes to a pyrazine.
    
  • Fix: Never isolate the free base of the aminoketone. Reduce in situ or isolate as the stable hydrochloride salt.

Failure Mode B: The "Over-Alkylated" Byproduct
  • Symptom: Mass spec shows M+ [Target + 135].

  • Cause: The product (secondary amine) is more nucleophilic than the starting methylamine. It attacks the starting

    
    -bromoketone, forming a tertiary amine dimer.
    
  • Fix: Kinetic control. You must use a large excess of methylamine (minimum 5-10 equivalents) or use a "reverse addition" strategy (adding the bromide to the amine).

Failure Mode C: The "Missing" Product (Workup Loss)
  • Symptom: Crude weight is low; aqueous layer is cloudy.

  • Cause: The target is an amino alcohol. At neutral pH, a significant portion remains protonated (water-soluble).

  • Fix: pH-Swing Extraction. The aqueous phase must be driven to pH > 12 before organic extraction.

Module 2: The Optimized Pathway

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and block the red paths.

G Start 4-Bromoacetophenone Bromoketone α-Bromo-4-bromoacetophenone Start->Bromoketone Br2 / AcOH Aminoketone INTERMEDIATE: α-Methylamino-ketone (Unstable Free Base) Bromoketone->Aminoketone MeNH2 (Excess) Dimer IMPURITY A: Tertiary Amine Dimer Bromoketone->Dimer Rxn with Product (If MeNH2 too low) Target TARGET: 1-(4-Bromophenyl)- 2-methylaminoethanol Aminoketone->Target NaBH4 < 10°C Pyrazine IMPURITY B: Pyrazine Derivative (Red Color) Aminoketone->Pyrazine Self-Condensation (If left standing) Debromo IMPURITY C: Debrominated Analog Aminoketone->Debromo If Pd/C + H2 used

Figure 1: Reaction logic flow. Note the critical instability of the aminoketone intermediate.

Module 3: Step-by-Step Protocol (Self-Validating)

This protocol uses a modified reductive amination approach. Instead of isolating the unstable intermediate, we perform a stepwise "one-pot" sequence or a rapid isolation-reduction sequence.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note

-Bromo-4-bromoacetophenone
1.0PrecursorEnsure high purity; residual acid promotes degradation.
Methylamine (2M in THF or MeOH)10.0 Amine SourceHigh excess prevents over-alkylation.
Sodium Borohydride (NaBH4)1.5Reducing AgentDo not use H2/Pd (strips aryl bromide).
Methanol (MeOH)SolventSolventProtic solvent accelerates NaBH4 reduction.
Phase 1: Amination (The Kinetic Step)
  • Preparation: Cool the Methylamine solution (10 eq) to

    
     in a round-bottom flask.
    
  • Addition: Dissolve the

    
    -bromoketone (1 eq) in a minimum volume of THF. Add this solution dropwise  to the stirred amine solution over 30–45 minutes.
    
    • Why? Adding the bromide to the amine ensures the amine is always in excess, suppressing Dimer formation (Impurity A).

  • Monitoring: Stir at

    
     for 1 hour. TLC should show consumption of the bromide.
    
    • Checkpoint: The solution should be pale yellow. If it turns deep red, self-condensation is occurring. Proceed immediately to reduction.

Phase 2: Reduction (The Stabilization Step)
  • Evaporation (Optional but Recommended): If using aqueous methylamine, you must remove excess amine/water under vacuum cold (

    
    ) to leave the crude aminoketone oil. If using methanolic methylamine, you can proceed directly.
    
  • Reduction: Dissolve the crude residue in MeOH. Cool to

    
    .
    
  • Hydride Addition: Add NaBH4 (1.5 eq) portion-wise. The reaction is exothermic; control temp

    
    .
    
    • Mechanism:[1][2][3][4][5] NaBH4 selectively reduces the ketone to the alcohol. The C-Br bond is stable under these conditions [1].

  • Completion: Stir at Room Temperature for 2 hours.

Phase 3: Workup (The pH Swing)

Standard extraction often fails here due to the amphiphilic nature of the product.

  • Quench: Add dilute HCl until pH ~2. This destroys excess hydride and protonates the amine (rendering it water-soluble).

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate.

    • Purpose: Removes non-basic impurities (unreacted bromoketone, neutral dimers). Discard organic layer.

  • Basify (Critical): Add 20% NaOH solution to the aqueous layer until pH > 12 .

    • Visual Cue: The solution will become cloudy as the free base amino-alcohol precipitates/oils out.

  • Extract: Extract 3x with DCM (Dichloromethane) or CHCl3.

    • Note: Amino alcohols partition better into chlorinated solvents than ether/EtOAc.

  • Dry & Concentrate: Dry over Na2SO4 and evaporate.

Module 4: Workup Logic Visualization

Use this flowchart to guide your isolation process.

Workup Quench Rxn Mixture + HCl (pH 2) Wash Wash with EtOAc Quench->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqAcid Aqueous Layer (Product is Salt) PhaseSep1->AqAcid Keep Basify Add NaOH to pH > 12 AqAcid->Basify Extract Extract with DCM (3x) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Layer (Salts) PhaseSep2->AqWaste Discard FinalOrg Organic Layer (Target Product) PhaseSep2->FinalOrg Evaporate

Figure 2: pH-Swing Extraction Logic. Failing to reach pH 12 is the most common cause of "missing" product.

FAQ: Common User Queries

Q: Can I use catalytic hydrogenation (H2, Pd/C) for the reduction step? A: No. Palladium catalysts will readily cleave the aromatic Carbon-Bromine bond (hydrodehalogenation), yielding the non-brominated analog (1-phenyl-2-methylaminoethanol). Use Borohydride reagents (NaBH4, NaCNBH3) which are chemoselective for the ketone in the presence of aryl halides [2].

Q: My product is an oil that won't crystallize. How do I purify it? A: These amino alcohols are often oils as free bases. To obtain a solid:

  • Dissolve the oil in dry ether or isopropanol.

  • Bubble dry HCl gas or add HCl in dioxane.

  • The Hydrochloride salt should precipitate as a white solid, which is stable and non-hygroscopic.

Q: Why do I need such a large excess of Methylamine? A: In the reaction


, the product (

) is a secondary amine, which is often more nucleophilic than the primary amine reactant. If the concentration of methylamine drops, the product will compete for the alkyl halide, forming the useless tertiary amine dimer. High dilution and excess amine suppress this [3].

References

  • Chemguide. (2013). The Reduction of Aldehydes and Ketones using Sodium Tetrahydridoborate (NaBH4).[3]Link

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[6][7]Link

  • Organic Chemistry Portal. (2011). Synthesis of α-amino ketones.[8][9][10][11]Link

Sources

Optimization

Technical Support Center: Optimization &amp; Impurity Control for 1-(4-Bromophenyl)-2-methylaminoethanol

Status: Operational Ticket ID: CHEM-SUP-2026-03 Subject: Troubleshooting Impurity Profiles in Phenylethanolamine Synthesis Assigned Scientist: Senior Application Specialist[1][2] Introduction: The Synthetic Landscape Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-2026-03 Subject: Troubleshooting Impurity Profiles in Phenylethanolamine Synthesis Assigned Scientist: Senior Application Specialist[1][2]

Introduction: The Synthetic Landscape

Welcome to the technical support hub for 1-(4-Bromophenyl)-2-methylaminoethanol . This guide addresses the critical quality attributes (CQAs) of synthesizing halogenated phenylethanolamines.

The most robust laboratory-scale route involves the


-bromination  of 4'-bromoacetophenone, followed by nucleophilic substitution  with methylamine, and subsequent reduction  of the ketone.[2] While efficient, this pathway is prone to three specific impurity classes: dimerization (bis-alkylation) , hydrolysis , and reductive dehalogenation .

This guide provides self-validating protocols to resolve these issues.

Module 1: Pathway & Critical Control Points

The following logic map visualizes the reaction flow and the exact origin points of the most common impurities. Use this to diagnose where your process is deviating.

G Start 4'-Bromoacetophenone Step1 Bromination (Br2/AcOH or NBS) Start->Step1 Inter1 Intermediate 1: 2-Bromo-1-(4-bromophenyl)ethanone (α-Bromo Ketone) Step1->Inter1 Main Path Impurity_Hydro Impurity A (Hydrolysis): 2-Hydroxy-1-(4-bromophenyl)ethanone Inter1->Impurity_Hydro Moisture/High pH Step2 Amination (MeNH2 in THF/MeOH) Inter1->Step2 Inter2 Intermediate 2: 2-(Methylamino)-1-(4-bromophenyl)ethanone Step2->Inter2 Kinetic Control Impurity_Dimer Impurity B (Dimer): Bis-alkylation product Inter2->Impurity_Dimer Low Amine Equivalents Step3 Reduction (NaBH4, <10°C) Inter2->Step3 Impurity_Dehalo Impurity C (Dehalogenation): 1-Phenyl-2-methylaminoethanol Step3->Impurity_Dehalo Pd/C Catalysis or High Temp Final Target Product: 1-(4-Bromophenyl)-2-methylaminoethanol Step3->Final Controlled Reduction

Figure 1: Synthetic logic flow identifying the genesis of Hydrolysis (A), Dimerization (B), and Dehalogenation (C) impurities.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: The "Double Peak" (Bis-Alkylation)

User Question: "My HPLC shows a significant impurity eluting after the product (RRT ~1.5). Mass spec indicates a molecular weight nearly double my target. How do I stop this?"

Technical Diagnosis: You are seeing Impurity B (The Dimer) . This occurs during the amination step. The product of the first reaction (secondary amine) is still nucleophilic and competes with the methylamine to react with a second molecule of the


-bromo ketone [1].

Corrective Protocol:

  • Increase Amine Equivalents: The most effective control is statistical. You must flood the reaction with methylamine. Increase your ratio to 5–10 equivalents of MeNH

    
     relative to the bromo-ketone.
    
  • Inverse Addition: Do not add the amine to the ketone. Dissolve the amine in your solvent (THF or MeOH) and slowly add the ketone solution to it dropwise at 0°C. This ensures the ketone always encounters a high concentration of unreacted methylamine [2].

Issue 2: Loss of the Bromine Atom

User Question: "I used catalytic hydrogenation to reduce the ketone because it's cleaner, but the mass spec shows M-79. Did I strip the bromine?"

Technical Diagnosis: Yes. Aryl bromides are labile under standard catalytic hydrogenation conditions (Pd/C + H


), leading to hydrodehalogenation  (Impurity C). You have synthesized the non-brominated analog (Halostachine) [3].

Corrective Protocol:

  • Switch to Hydride Reduction: Use Sodium Borohydride (NaBH

    
    )  in methanol or ethanol. This reagent is chemoselective for the ketone and will leave the aryl bromide intact at temperatures below 25°C [4].
    
  • Temperature Control: Perform the NaBH

    
     addition at 0°C . High temperatures can promote side reactions or over-reduction.
    
  • pH Management: Quench the borohydride reaction carefully with dilute HCl to destroy excess hydride before workup, preventing basic hydrolysis.

Issue 3: Persistent Starting Material & Hydrolysis

User Question: "I see a peak that looks like the starting material but doesn't react with amine. It has an -OH stretch on IR."[1][2]

Technical Diagnosis: This is Impurity A (


-Hydroxy Ketone) .[1][2] The 

-bromo ketone is highly electrophilic.[1][2] If your solvent contains water, or if you use a hydroxide base, the bromine is displaced by OH

instead of the amine [5].

Corrective Protocol:

  • Dry Solvents: Ensure your THF or Methanol is anhydrous.

  • Base Selection: If you need a base to scavenge HBr, avoid hydroxides (NaOH/KOH). Use a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) or inorganic K

    
    CO
    
    
    
    (anhydrous) [1].

Module 3: Purification & Data Validation

Once the reaction is complete, purification is required to remove the "Dimer" and inorganic salts.

Purification Strategy Table
MethodTarget ImpuritySolvent SystemNotes
Acid-Base Extraction Neutral organics (unreacted ketone)1M HCl / EtherProduct moves to aqueous phase; impurities stay in organic.[1][2]
Recrystallization Dimer (Bis-alkyl)EtOH / Et

O
Convert to HCl salt first.[1][2] The dimer salt is often less soluble.
Flash Chromatography Polar byproductsDCM : MeOH : Et

N
Start with 95:5:0.5. Triethylamine is critical to prevent tailing.[3]
Analytical Checkpoints (Self-Validation)
  • 1H NMR (DMSO-d6):

    • Look for the methyl doublet at

      
       ~2.5 ppm (integrates to 3H).
      
    • Verify the methine chiral center (CH-OH) as a multiplet/quartet at

      
       ~4.6–4.8 ppm.
      
    • Impurity Flag: A singlet at

      
       ~4.5 ppm suggests unreduced ketone (methylene protons next to carbonyl).
      
  • HPLC (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

    • Gradient: 5% to 95% MeCN over 15 min.

    • Order of Elution: Amino Alcohol (Product) < Dimer < Unreacted Bromo-ketone.[1][2]

References

  • BenchChem. (2025).[3] Troubleshooting low yields in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone. BenchChem Technical Support. Link

  • Organic Syntheses. (2010). Synthesis of 1-(4-Bromophenyl)ethanone derivatives. Org. Synth. Link

  • Beilstein Journals. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein J. Org. Chem. Link

  • Bentham Open.[4] (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols. The Open Organic Chemistry Journal. Link

  • Wikipedia. (2024).[5] α-Halo ketone Reactivity and Hydrolysis. Wikipedia Foundation. Link

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 1-(4-Bromophenyl)-2-methylaminoethanol

Introduction Welcome to the technical support hub for 1-(4-Bromophenyl)-2-methylaminoethanol . This guide addresses the specific physicochemical challenges of stabilizing this halogenated phenylethanolamine derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 1-(4-Bromophenyl)-2-methylaminoethanol . This guide addresses the specific physicochemical challenges of stabilizing this halogenated phenylethanolamine derivative.

Unlike simple amines, this molecule presents a "triad of sensitivity":

  • Benzylic Alcohol: Susceptible to acid-catalyzed dehydration.[1]

  • Secondary Amine: Prone to oxidative deamination and N-oxide formation at neutral-to-basic pH.[1]

  • Aryl Bromide: Increases lipophilicity (reducing free-base solubility) and introduces photosensitivity (photolytic debromination).[1]

This guide replaces generic advice with chemically grounded protocols to ensure your experimental data remains artifact-free.

Part 1: The pH-Stability Landscape

The "Goldilocks" Zone

Q: Why does my solution degrade at pH 7.4 (PBS) but also precipitate at pH 9?

A: You are battling two opposing forces: Solubility and Chemical Stability .[1]

  • The pKa Factor: The secondary amine has a

    
     of approximately 8.9 – 9.1 .
    
    • At pH < 7.0: The molecule is protonated (

      
      ), highly soluble, and resistant to N-oxidation.
      
    • At pH > 8.0: The equilibrium shifts toward the free base (

      
      ). Due to the heavy bromine atom, the free base is highly lipophilic and will precipitate out of aqueous media.
      
    • At pH 7.4 (Physiological): You are in a danger zone where a fraction of the molecule exists as the free base, accelerating oxidation rates by orders of magnitude compared to pH 4.0.

Visualizing the Stability Matrix

The following diagram illustrates the dominant degradation pathways across the pH scale.

StabilityMatrix cluster_pathways Degradation Mechanisms Acid Acidic (pH < 3.0) Risk: Dehydration Optimal Optimal (pH 4.0 - 5.5) Stable Protonated Form Acid->Optimal Buffering Dehydration Styrene Derivative (Elimination of -OH) Acid->Dehydration Neutral Neutral (pH 6.5 - 7.5) Risk: Slow Oxidation Optimal->Neutral Deprotonation Starts Basic Basic (pH > 8.5) Risk: Precipitation & Rapid Oxidation Neutral->Basic Free Base Formation Oxidation Amino-Ketone / N-Oxide Neutral->Oxidation Basic->Oxidation Precip Free Base Precipitate Basic->Precip

Figure 1: Stability profile of 1-(4-Bromophenyl)-2-methylaminoethanol.[1] The green zone (pH 4.0-5.[1]5) represents the optimal compromise between solubility and chemical inertness.

Part 2: Buffer Formulation Protocols

Recommended Buffer: 50 mM Acetate (pH 4.5)

Why: Acetate provides strong buffering capacity exactly where this molecule is most stable. It avoids the metal-complexation issues of Citrate and the precipitation risks of Phosphate.

Protocol:

  • Prepare Solution A: 0.1 M Acetic Acid (

    
    ).
    
  • Prepare Solution B: 0.1 M Sodium Acetate (

    
    ).
    
  • Mixing: Mix 102 mL of Solution A with 98 mL of Solution B.

  • Dilution: Dilute to a total volume of 400 mL with HPLC-grade water (final conc: 50 mM).

  • Verification: Measure pH. Adjust with Solution A (to lower) or Solution B (to raise) to reach exactly pH 4.5 ± 0.1 .

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove particulates.[1]

Alternative for LC-MS: 0.1% Formic Acid

If using Mass Spectrometry, non-volatile acetate salts may suppress ionization.[1]

  • Substitute: 0.1% Formic Acid in water (approx. pH 2.7).

  • Note: This is stable for short-term analysis (<24 hours) but may cause slow acid-catalyzed dehydration over long-term storage.[1]

Part 3: Troubleshooting & FAQs

Issue 1: Solution Discoloration

User: "My stock solution turned pale yellow after 3 days on the bench." Diagnosis: Oxidative Deamination. Mechanism: The benzylic amine is oxidizing to an imine or ketone. This is often catalyzed by trace metal ions or light.[1] Corrective Action:

  • Light Protection: The bromine atom makes this molecule photosensitive. Use amber glass vials exclusively.

  • Deoxygenation: Sparge buffers with Nitrogen or Argon for 5 minutes before dissolving the compound.

  • Chelation (Optional): If using non-HPLC grade water, add 0.1 mM EDTA to sequester trace metals that catalyze oxidation.

Issue 2: HPLC Peak Splitting

User: "I see split peaks or tailing in my chromatogram." Diagnosis: pH Mismatch or Column Overload. Root Cause: If your mobile phase pH is near the


 (~9.0), the molecule flips rapidly between protonated and free-base forms, causing peak splitting.
Solution: 
  • Lock the pH: Ensure mobile phase A is acidic (e.g., 0.1% TFA or Formic Acid, pH ~2-3). This forces 100% protonation, resulting in sharp, symmetrical peaks.

  • Table: Mobile Phase Compatibility

ComponentRecommendationReason
Aqueous Phase 0.1% Formic Acid or 10mM Ammonium Formate (pH 3)Maintains protonation (

).[1]
Organic Phase Acetonitrile (MeCN)Better solubility for Br-substituted aromatics than Methanol.[1]
Column C18 or Phenyl-HexylPhenyl-Hexyl offers unique selectivity for halogenated aromatics via

-

interactions.[1]
Issue 3: Solubility "Crash"

User: "I tried to neutralize the HCl salt with NaOH, and it turned cloudy." Diagnosis: Free base precipitation. Explanation: You exceeded the solubility limit of the neutral form. The 4-Bromo substituent significantly increases the


 (hydrophobicity).[1]
Fix:  Do not neutralize unless necessary for extraction.[1] Maintain the salt form. If a neutral pH is biologically required, use a cosolvent (e.g., 5-10% DMSO or Ethanol) to maintain solubility, though this may affect biological assays.

Part 4: Self-Validation Protocol

Do not assume stability; prove it. Use this Stress Test Workflow to validate your specific solvent system.

StressTest cluster_conditions Stress Conditions Start Start: Prepare 1mM Solution Split Split into 3 Aliquots Start->Split Cond1 A: Control (4°C, Dark) Split->Cond1 Cond2 B: Thermal Stress (40°C, 24h) Split->Cond2 Cond3 C: Light Stress (Ambient Light, 24h) Split->Cond3 Analyze Analyze via HPLC (Compare Area %) Cond1->Analyze Cond2->Analyze Cond3->Analyze Decision Is Degradation > 2%? Analyze->Decision Use Fresh Only Use Fresh Only Decision->Use Fresh Only Yes Valid for 24h Valid for 24h Decision->Valid for 24h No

Figure 2: Rapid validation workflow to determine stability limits in your specific laboratory environment.

References

  • PubChem. (2025).[1] Compound Summary: 1-(4-Bromophenyl)ethanol derivatives.[1] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024).[1] Ethanol, 2-(methylamino)- Spectral Data.[1] National Institute of Standards and Technology.[2] [Link]

  • Journal of Pharmaceutical Sciences. (2019). Degradation pathways of phenylethanolamine derivatives in aqueous solution. (General reference for class behavior).

Sources

Optimization

Troubleshooting HPLC peak tailing for 1-(4-Bromophenyl)-2-methylaminoethanol

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Optimization & Peak Tailing Resolution for 1-(4-Bromophenyl)-2-methylaminoethanol Reference ID: TS-HPLC-BMPE-001 Executive Summary Analyst Note:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Optimization & Peak Tailing Resolution for 1-(4-Bromophenyl)-2-methylaminoethanol Reference ID: TS-HPLC-BMPE-001

Executive Summary

Analyst Note: You are dealing with a secondary amine attached to a halogenated aromatic ring .[1] The molecule, 1-(4-Bromophenyl)-2-methylaminoethanol , presents a classic "push-pull" chromatographic challenge.[2] The bromophenyl group is hydrophobic (requiring organic solvent for retention), while the secondary amine (


) is highly basic. At neutral pH, this amine is protonated (

), leading to strong ionic interactions with residual silanol groups (

) on the silica support. This secondary retention mechanism—Ion Exchange —is the root cause of your peak tailing.

This guide moves beyond generic advice, providing specific chemical and hardware interventions to silence silanol activity and restore Gaussian peak shape.[3][4]

Part 1: The Diagnostic & Mechanistic Workflow

Before altering your method, confirm the diagnosis. Tailing for this specific molecule is rarely due to physical column voids; it is almost always chemical.[1]

The Mechanism of Failure: Silanol Ion Exchange

Standard silica supports have a


 of roughly 3.5–4.5.
  • Scenario: You run at pH 6.0–7.0.[1]

  • Result: The silica surface is negatively charged (

    
    ).[1][2] Your analyte is positively charged (
    
    
    
    ).[1]
  • Effect: The analyte "drags" along the stationary phase via electrostatic attraction, causing the tail.

Visualizing the Problem & Solution

The following diagram illustrates the competitive binding mechanism and the corrective strategy using a "Sacrificial Base" or pH control.

TailingMechanism Silanol Ionized Silanol (SiO-) [Stationary Phase] Analyte Analyte (BH+) [1-(4-Bromophenyl)-2-methylaminoethanol] Silanol->Analyte Electrostatic Attraction Tailing Peak Tailing (Slow Desorption) Analyte->Tailing Causes Strategy_LowPH Strategy A: Low pH (< 2.5) Protonates Silanols (SiOH) Strategy_LowPH->Silanol Neutralizes Charge Strategy_LowPH->Tailing Eliminates Strategy_TEA Strategy B: Sacrificial Base (TEA) Competes for Binding Sites Strategy_TEA->Silanol Blocks Sites Strategy_TEA->Tailing Reduces

Figure 1: Mechanism of amine-silanol interaction and remediation pathways.

Part 2: Mobile Phase Optimization (The Chemical Fix)

For 1-(4-Bromophenyl)-2-methylaminoethanol, mobile phase chemistry is the first line of defense.[1][2]

Method A: The "Protonation Shield" (Recommended)

Logic: By lowering the pH below the


 of the surface silanols (pH < 3), you force the silanols into their neutral (

) state. They cannot ion-exchange if they are not ionized.[1][2]
ParameterSpecificationRationale
Buffer Phosphate or FormatePhosphate offers superior buffering capacity at low pH compared to formate.[1][2]
Target pH 2.0 – 2.5 Must be below silica

(3.5).[1][2]
Concentration 20–25 mMSufficient ionic strength to mask minor secondary interactions.[1][2]
Organic Modifier AcetonitrileSharper peaks than Methanol for brominated aromatics.[1][2]

Protocol: 20mM Phosphate Buffer (pH 2.3)

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    )  in 900 mL of HPLC-grade water.
    
  • Adjust pH to 2.30 ± 0.05 using Phosphoric Acid (85%) . Do not use HCl or H2SO4.[2]

  • Dilute to 1000 mL volume.

  • Filter through a 0.2 µm membrane.[1]

Method B: The "Sacrificial Base" (Legacy/Rescue)

Logic: If you must run at neutral pH (e.g., for MS sensitivity or stability reasons), add a base that binds to the silanols stronger than your analyte.

  • Additive: Triethylamine (TEA) .[1][2][4][5]

  • Concentration: 5 mM to 10 mM (approx. 0.1% v/v).

  • Warning: TEA effectively "coats" the column.[1] It is difficult to remove. Dedicate the column to this method if you use TEA.

Part 3: Stationary Phase Selection (The Hardware Fix)

If mobile phase adjustments fail, your column technology is likely outdated (Type A Silica) or insufficient for basic loads.

Column Selection Matrix
Column ClassSuitabilityMechanism of ActionRecommendation
Type A Silica Avoid High metal content, acidic silanols.[1][2] Severe tailing.Traditional C18 columns.[1]
Type B (Base Deactivated) ⚠️ Use with Caution Lower metal content, end-capped.[1][2]Good, but requires low pH buffer.
Hybrid (BEH/Xtimate) Excellent Ethylene-bridged silica.[1][2] Resists high pH.[6]Allows running at pH 10.[1][6][7]5.
Charged Surface (CSH) Superior Surface has a slight positive charge.[1][2]Repels the positive amine analyte (Electrostatic Repulsion).
The "High pH" Strategy (Hybrid Columns Only)

Logic: 1-(4-Bromophenyl)-2-methylaminoethanol has a


.[1][2] If you raise the mobile phase pH to 10.5 , the analyte becomes neutral  (deprotonated). Neutral molecules do not interact with silanols.
  • Required Column: Waters XBridge BEH C18, Agilent Poroshell HPH, or Phenomenex Gemini NX.

  • Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

Part 4: Troubleshooting Decision Tree

Follow this logic flow to isolate the specific cause of tailing for your brominated amine.

TroubleshootingFlow Start Problem: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH YesPH Yes (Low pH) CheckPH->YesPH Yes NoPH No (Neutral/High pH) CheckPH->NoPH No CheckLoad Check Mass Load. Inject 10x less. YesPH->CheckLoad LoadResult Did shape improve? CheckLoad->LoadResult Overload Cause: Mass Overload. Dilute Sample. LoadResult->Overload Yes NotOverload Cause: Column Activity. Switch to Hybrid/CSH Column. LoadResult->NotOverload No AddTEA Add 5mM TEA or Switch to High pH (10.5) NoPH->AddTEA TEAResult Did shape improve? AddTEA->TEAResult Solved Cause: Silanol Interaction. Maintain Additive/pH. TEAResult->Solved Yes NotSolved Check Extra-Column Volume (Tubing/Fittings) TEAResult->NotSolved No

Figure 2: Step-by-step troubleshooting logic for basic analyte tailing.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroacetic Acid (TFA) instead of Phosphate? A: Yes, but with caveats. TFA (0.05% - 0.1%) acts as an ion-pairing agent .[1][2] The trifluoroacetate anion pairs with your protonated amine, forming a neutral complex. This creates excellent peak shape but can suppress ionization in LC-MS and takes a long time to equilibrate on the column.[1] Phosphate is preferred for UV detection; Formic Acid is preferred for MS (though it tails more than TFA).

Q2: My peak is fronting AND tailing. What is happening? A: This is likely a solvent mismatch. 1-(4-Bromophenyl)-2-methylaminoethanol is hydrophobic.[1][2] If you dissolve it in 100% Acetonitrile but inject it into a 90% Water mobile phase, the analyte precipitates momentarily at the column head. Solution: Dissolve the sample in the starting mobile phase composition.

Q3: Why does the tailing get worse as the column ages? A: Acid hydrolysis strips the bonded phase (C18 ligands), exposing more raw silica silanols over time. For basic compounds, column lifetime is defined by the onset of tailing, not just pressure. If tailing increases gradually, the column is dying.

References

  • Dolan, J. W. (2002).[1] Tailing Peaks for Basic Compounds. LCGC North America. Link

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer kinetics and chemical stability of new generation silica-based stationary phases for the separation of basic solutes. Journal of Chromatography A. Link[1]

  • Waters Corporation. (2020).[1] Effect of pH on the Separation of Basic Compounds. Application Note. Link

  • Neue, U. D., et al. (2001).[1] Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link

Sources

Troubleshooting

Minimizing side reactions during bromophenethylamine synthesis

Welcome to the Technical Support & Troubleshooting Center for Phenethylamine Synthesis . As a Senior Application Scientist, I have designed this guide to address the most critical failure points in the synthesis of bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Phenethylamine Synthesis . As a Senior Application Scientist, I have designed this guide to address the most critical failure points in the synthesis of bromophenethylamines.

Whether you are synthesizing analytical reference standards, mapping serotonin receptor agonists, or developing novel therapeutics, side reactions such as hydrodebromination and amine oxidation can severely compromise your yield and purity. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these side reactions and providing self-validating, field-proven protocols.

Core Synthetic Workflows & Vulnerability Points

To troubleshoot effectively, we must first isolate where the synthetic divergence occurs. Bromophenethylamines are typically accessed via two primary routes: the direct electrophilic bromination of a phenethylamine precursor, or the reduction of a bromonitrostyrene intermediate.

G Start1 Phenethylamine Precursor Bromination Direct Bromination (Br2 or NBS) Start1->Bromination Start2 Bromonitrostyrene Precursor Reduction Reduction (Hydrides or Metals) Start2->Reduction Target Bromophenethylamine (Target) Bromination->Target Controlled Conditions Side1 Side Reaction: Over-bromination & Amine Oxidation Bromination->Side1 Reduction->Target Chemoselective Reagents Side2 Side Reaction: Hydrodebromination & Dimerization Reduction->Side2

Fig 1. Synthetic pathways to bromophenethylamines and their associated side reactions.

Module 1: Direct Bromination of Phenethylamines

When starting with an electron-rich phenethylamine (e.g., 2,5-dimethoxyphenethylamine), the aromatic ring is highly activated. While this facilitates halogenation, it also opens the door to aggressive side reactions.

Q: Why is my direct bromination yielding dark, tarry mixtures and dibrominated byproducts instead of the clean mono-brominated target?

A: You are likely experiencing a combination of amine oxidation and uncontrolled electrophilic aromatic substitution . Elemental bromine (


) is not just a halogenating agent; it is a strong oxidizer. If the primary amine of your phenethylamine is left as a free base, the lone pair on the nitrogen will readily oxidize, leading to polymerization and "tar" formation. Furthermore, highly activated rings (like those with methoxy groups) will undergo polybromination if the electrophile concentration is not strictly controlled.

The Causality & Solution: To prevent amine oxidation, the amine must be protonated. By conducting the reaction in glacial acetic acid , the amine is instantly converted to its acetate salt. This ties up the nitrogen's lone pair, drastically increasing its oxidation potential and rendering it inert to


[1]. Simultaneously, glacial acetic acid provides a polar protic environment that stabilizes the bromonium ion intermediate, directing the substitution cleanly to the para position relative to the strongest electron-donating group.
Protocol 1: Optimized Direct Bromination (Self-Validating System)

This protocol utilizes visual cues (color metrics) to validate the reaction progress in real-time.

  • Preparation: Dissolve 1.0 equivalent of the phenethylamine precursor in a 1:1 mixture of glacial acetic acid and 1,4-dioxane (approx. 10 mL total solvent per gram of substrate).

  • Thermal Control: Cool the flask to exactly 0 °C under an argon atmosphere with vigorous magnetic stirring. Causality: Low temperatures suppress the activation energy required for secondary bromination events.

  • Electrophile Addition: Prepare a solution of 1.05 equivalents of elemental bromine (

    
    ) in equal parts glacial acetic acid and 1,4-dioxane.
    
  • Controlled Dosing: Add the orange bromine solution via an addition funnel at a rate of exactly one drop every 40 seconds[1].

    • Self-Validation Check: The reaction mixture should transiently turn orange as a drop hits the solution, then rapidly decolorize to pale yellow. If the orange color persists, stop the addition . Persistent color indicates the substrate is depleted and further addition will force dibromination.

  • Workup: Once addition is complete, allow the mixture to stir for 2 hours at room temperature. Quench by pouring over crushed ice, basify cautiously with cold aqueous

    
     (to liberate the free base), and extract with dichloromethane.
    

Module 2: Reduction of Bromonitrostyrenes

If your synthetic route involves the Henry reaction followed by reduction (e.g., 2-bromo-


-nitrostyrene to 2-bromophenethylamine), the primary threat is the loss of the bromine atom during the reduction phase.

Q: I am using Palladium on Carbon (Pd/C) with Hydrogen gas to reduce my bromonitrostyrene, but NMR shows I am losing the bromine atom. How do I prevent hydrodebromination?

A: Never use standard Pd/C for the reduction of aryl halides. Palladium has a high affinity for oxidative addition into the


 bond. Under a hydrogen atmosphere, the intermediate palladium-aryl complex undergoes rapid hydrogenolysis, replacing your carefully placed bromine atom with a hydrogen atom.

The Causality & Solution: You must switch to a chemoselective reducing agent that operates via hydride transfer rather than transition-metal insertion, or use an explicitly modified catalyst. For hydride reduction, Alane (


)  is vastly superior to 

. While

is a powerful nucleophile that can occasionally attack the aryl halide,

acts as an electrophilic reducing agent, coordinating exclusively to the oxygen atoms of the nitro group and leaving the

bond untouched. If catalytic hydrogenation is mandatory for your scale, you must use a modified catalyst such as

. The iron oxide modifier electronically alters the platinum nanoparticles, entirely suppressing the hydrodebromination pathway while maintaining >99% selectivity for nitro reduction[2][3].

Chemoselectivity Substrate Bromonitrostyrene PdC Pd/C + H2 Substrate->PdC AlH3 AlH3 (Alane) Substrate->AlH3 PtFe Pt/γ-Fe2O3 + H2 Substrate->PtFe Debrom Hydrodebromination (Desbromo-amine) PdC->Debrom Target Bromophenethylamine (Target) AlH3->Target PtFe->Target

Fig 2. Chemoselectivity of reducing agents on halonitrostyrenes.

Table 1: Quantitative Comparison of Reducing Agents on Bromonitrostyrenes
Reducing SystemNitro Reduction Yield (%)Hydrodebromination (%)Mechanistic Note
Pd/C +

>95%>80% Rapid oxidative addition into Ar-Br bond. Unsuitable.

70–85%10–25%Strong nucleophilic hydride; partial dehalogenation risk.

(Alane)
85–95%<2% Electrophilic reduction; highly chemoselective for

.

+

>99%<1% Iron modifier geometrically/electronically blocks Ar-Br insertion[3].
Protocol 2: Chemoselective Reduction via In-Situ Alane ( )

This protocol avoids transition metals entirely, ensuring the structural integrity of the aryl bromide.

  • Alane Generation: In a flame-dried flask under argon, suspend

    
     (1.5 equivalents relative to substrate) in anhydrous THF. Cool to 0 °C. Dropwise, add 100% Sulfuric acid (
    
    
    
    ) (0.5 equivalents).
    • Reaction:

      
      .
      
    • Self-Validation Check: Vigorous bubbling (

      
       gas) will occur. The formation of a fine white precipitate (
      
      
      
      ) confirms the successful generation of Alane.
  • Substrate Addition: Dissolve the bromonitrostyrene in anhydrous THF. Add this solution dropwise to the

    
     suspension at 0 °C over 30 minutes.
    
  • Reduction: Allow the reaction to warm to room temperature, then reflux for 2 hours.

  • Fieser Workup (Critical): Cool to 0 °C. For every

    
     grams of 
    
    
    
    initially used, strictly add:
    • 
       mL of distilled water (dropwise, extreme caution).
      
    • 
       mL of 15% aqueous 
      
      
      
      .
    • 
       mL of distilled water.
      
  • Isolation: Stir vigorously for 15 minutes until the aluminum salts form a granular, snow-white precipitate. Filter through a Celite pad. The filtrate contains the pure bromophenethylamine free base, completely free of debrominated impurities.

References

  • Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Selective hydrogenation of nitroderivatives over Au/TiO2/UVM-7 composite catalyst Source: ResearchGate URL:[Link]

  • Iron as modifier of Pd and Pt-based catalysts for sustainable and green processes Source: Università degli Studi di Milano (AIR Unimi) URL:[Link]

Sources

Optimization

Technical Support Center: Stability Protocols for 1-(4-Bromophenyl)-2-methylaminoethanol

Executive Summary: The "Golden Rules" of Stability 1-(4-Bromophenyl)-2-methylaminoethanol is a halogenated phenylethanolamine.[1] Its stability is compromised by two primary vectors: oxidative dehydrogenation of the benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Golden Rules" of Stability

1-(4-Bromophenyl)-2-methylaminoethanol is a halogenated phenylethanolamine.[1] Its stability is compromised by two primary vectors: oxidative dehydrogenation of the benzylic alcohol and N-oxidation of the secondary amine.[1]

ParameterCritical SpecificationReason
Atmosphere Inert (Argon/Nitrogen)Prevents radical-chain oxidation of the benzylic carbon.[1]
pH Window 3.5 – 5.5 Alkaline pH (>8) exposes the free base, accelerating oxidation by

-

fold.[1]
Light Amber/Foil-wrappedPrevents photolytic cleavage of the C-Br bond and photo-oxidation.[1]
Additives EDTA + MetabisulfiteSequesters catalytic metal ions (Fe/Cu) and scavenges dissolved oxygen.[1]

Module 1: The Chemistry of Degradation

To prevent degradation, you must understand the enemy. This molecule does not degrade randomly; it follows specific mechanistic pathways driven by electron transfer.[1]

The Degradation Pathway

The molecule possesses three "soft spots" for oxidative attack:

  • Benzylic Carbon: The most active site.[1] Atmospheric oxygen, catalyzed by trace metals or light, abstracts a hydride to form the corresponding ketone: 1-(4-bromophenyl)-2-(methylamino)ethanone .[1]

  • Secondary Amine: Susceptible to N-oxidation, forming the N-oxide .[1]

  • Aromatic Ring: While the Bromine atom deactivates the ring slightly, preventing the rapid "browning" seen in catecholamines (like epinephrine), the C-Br bond is sensitive to UV light (photolysis).

Visualization: Degradation Mechanisms

DegradationPathway Figure 1: Primary Oxidative Degradation Pathways Parent 1-(4-Bromophenyl)- 2-methylaminoethanol Ketone Degradant A: Amino-Ketone (Oxidative Dehydrogenation) Parent->Ketone O2 / Metal Ions / pH > 7 NOxide Degradant B: N-Oxide (Amine Oxidation) Parent->NOxide Peroxides / O2 Photolysis Degradant C: Debrominated Species (UV Photolysis) Parent->Photolysis UV Light (hν)

Figure 1: The primary degradation route is the conversion of the alcohol to the ketone (Red Arrow), driven by alkaline pH and metal catalysts.[2]

Module 2: Troubleshooting Guides (FAQ)

Issue 1: "My white solid has turned yellow/orange."

Diagnosis: This is the classic signature of oxidative instability .[1] While the pure compound is white, the formation of conjugated by-products (often imines formed after initial oxidation to the ketone) creates color (chromophores).

Root Cause Analysis:

  • Exposure to Air: Was the container left open?

  • Moisture: Phenylethanolamines as salts (HCl/Sulfate) are hygroscopic.[1] Water acts as a mobile phase on the crystal surface, allowing dissolved oxygen to react.

Corrective Protocol:

  • Recrystallization: If purity is <95%, recrystallize immediately using degassed Isopropanol/Ethanol.

  • Desiccation: Store the fresh solid in a desiccator with active silica gel and an oxygen scavenger packet (e.g., Ageless®).

  • Inert Purge: Backfill the headspace of the vial with Argon (heavier than air) rather than Nitrogen for maximum protection.

Issue 2: "I see a -2 Da mass shift in my LC-MS (M-2H)."

Diagnosis: You are observing the Ketone Impurity (1-(4-bromophenyl)-2-methylaminoethanone).[1]

Mechanism:



This reaction is often catalyzed by trace Iron (Fe) or Copper (Cu) ions present in non-HPLC grade solvents or glass surfaces.[1]

Corrective Protocol:

  • Check Solvents: Ensure all solvents are HPLC-grade or higher.

  • Add Chelator: If this occurs in solution buffers, add 0.1 mM EDTA (Ethylenediaminetetraacetic acid). This sequesters metal ions, shutting down the Fenton-like chemistry that drives this oxidation [1].[1]

Issue 3: "My recovery is low after rotary evaporation."

Diagnosis: Thermal degradation.[1][3] Benzylic alcohols with amine neighbors are thermally sensitive.[1] Heating them in the presence of air (even at 40°C) accelerates oxidation.

Corrective Protocol:

  • Lower Bath Temp: Do not exceed 30°C.

  • Vacuum Control: Use high vacuum (<10 mbar) to remove solvents quickly at lower temperatures.[1]

  • Acidify: If possible, evaporate as the salt (HCl salt) rather than the free base. The salt form locks the amine lone pair, significantly reducing its ability to participate in electron transfer oxidation mechanisms [2].

Module 3: Solution Handling & Buffer Selection

When handling this compound in solution (e.g., for bioassays or chromatography), the environment is critical.

The pH Factor

The pKa of the secondary amine is approximately 9.0 - 9.5 [3].[1]

  • pH > 9: The molecule exists as a Free Base .[1] The amine lone pair is available, and the benzylic proton is more acidic. High Risk. [1]

  • pH < 6: The molecule is protonated (Ammonium salt). The positive charge stabilizes the molecule against oxidation. Safe Zone.

Recommended Buffer Recipe (Stock Solution)

Use this buffer system for dilutions to maximize stability (up to 48 hours at 4°C).

ComponentConcentrationFunction
Acetate or Citrate Buffer 20-50 mMMaintains pH at 4.0 - 5.[1]0.
EDTA (Disodium) 0.1 mMChelates trace transition metals.[1]
Sodium Metabisulfite 0.05% (w/v)Sacrificial antioxidant (reacts with

before the drug does).

Note: If metabisulfite interferes with your specific assay (e.g., certain enzymatic assays), rely strictly on pH control and degassing.

Degassing Protocol
  • Place the solvent buffer in a sonicator.[1]

  • Bubble Helium or Argon through the liquid for 10 minutes.

  • Why? Removing dissolved oxygen is the single most effective step to prevent benzylic oxidation [4].[1]

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose stability issues in real-time.

TroubleshootingTree Figure 2: Stability Troubleshooting Logic Flow Start Observation: Degradation Detected State Is the sample Solid or Solution? Start->State Solid Solid State State->Solid Solution Solution State State->Solution Color Is it discolored (Yellow/Orange)? Solid->Color Hygro Check Moisture/Seal. Recrystallize as HCl salt. Color->Hygro Yes Light Check Light Exposure. Store in Amber Glass. Color->Light No pHCheck Is pH > 7.0? Solution->pHCheck Acidify Action: Lower pH to 3-5. Use Acetate Buffer. pHCheck->Acidify Yes Metals Check Metal Ions. Add 0.1mM EDTA. pHCheck->Metals No

Figure 2: Step-by-step logic to isolate the cause of degradation.

References

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[1] Pharmaceutical Development and Technology, 7(1), 1–32. Link

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (See section on Phenylethanolamines).

  • PubChem. (2025).[1][4][5] "Compound Summary: 2-(Methylamino)ethanol - pKa Data." National Library of Medicine.[1] Link

  • Alsante, K. M., et al. (2007). "Degradation and Impurity Analysis for Pharmaceutical Drug Candidates." Advanced Drug Delivery Reviews, 59(1), 59-96.[1] Link

Sources

Troubleshooting

Technical Support Center: Solvent Removal for 1-(4-Bromophenyl)-2-methylaminoethanol

[1] Ticket ID: SR-4B-MAE-001 Subject: Troubleshooting Solvent Residues in 1-(4-Bromophenyl)-2-methylaminoethanol Crystals Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: SR-4B-MAE-001 Subject: Troubleshooting Solvent Residues in 1-(4-Bromophenyl)-2-methylaminoethanol Crystals Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because standard vacuum drying has failed to bring residual solvent levels in your 1-(4-Bromophenyl)-2-methylaminoethanol (henceforth 4B-MAE ) batches below ICH Q3C limits.

As a secondary amino-alcohol, 4B-MAE presents a dual challenge:

  • Chemical Sensitivity: The secondary amine is prone to forming carbamates upon exposure to atmospheric

    
    , and the benzylic alcohol position is susceptible to oxidation or elimination (dehydration) under thermal stress.
    
  • Crystallographic Entrapment: The molecule’s hydrogen-bonding donors (

    
    , 
    
    
    
    ) often facilitate the formation of pseudo-polymorphs (solvates) with polar solvents like methanol, ethanol, or THF.

This guide moves beyond "dry it longer" and focuses on the thermodynamics of desorption and lattice restructuring.

Part 1: Diagnostic Framework (Troubleshooting)

Before altering your drying protocol, you must diagnose the location of the solvent. Is it on the surface, or is it part of the crystal structure?

Q: Why is the solvent level plateauing despite extended vacuum drying?

A: You are likely dealing with Lattice-Bound Solvent (Solvates) or Inclusion Complexes , not just surface wetness.

  • Surface Solvent (Adsorbed): Removes easily with standard vacuum/heat.[1] Rate of removal is linear initially, then asymptotic.

  • Lattice Solvent (Solvate): The solvent is stoichiometrically integrated into the crystal unit cell. Vacuum alone cannot overcome the lattice energy required to break these bonds without melting or restructuring the crystal.

  • Inclusion (Occlusion): Solvent pockets trapped inside agglomerated crystals due to rapid precipitation.[1]

Diagnostic Test: Perform a DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) run.[1]

  • Sharp weight loss < 100°C (before melt): Surface solvent.[1]

  • Step-wise weight loss at specific temps: Solvate desolvation.

  • Weight loss coincident with melting: Deeply occluded solvent.[1]

Part 2: Protocol Optimization (The "How-To")
Workflow Visualization: The Decision Matrix

SolventRemovalStrategy Start High Residual Solvent Detected (GC-HS) Diag Run TGA / DSC Analysis Start->Diag Surface Gradual Weight Loss (Surface Adsorption) Diag->Surface Unbound Bound Step-wise Loss or High Temp Release Diag->Bound Lattice/Occluded Action1 Protocol A: Vacuum with N2 Bleed Surface->Action1 Action2 Protocol B: Slurry Digestion (Displacement) Bound->Action2 First Attempt Action3 Protocol C: Recrystallization (Slower Cooling) Action2->Action3 If Fails

Figure 1: Decision matrix for selecting the appropriate desolvation technique based on thermal analysis.

Protocol A: Vacuum Drying with Nitrogen Bleed (For Surface Solvents)

Use this for thermally sensitive amines to prevent oxidation and accelerate mass transfer.

The Science: A pure vacuum is inefficient for heat transfer (convection is zero). By introducing a "bleed" of dry nitrogen, you create a turbulent flow that carries solvent vapor away and improves heat distribution, while excluding oxygen.

Step-by-Step:

  • Setup: Connect a dry nitrogen line to the vacuum oven's inlet valve.

  • Loading: Spread 4B-MAE crystals on trays (layer depth < 2 cm).

  • Purge: Evacuate to < 10 mbar, then backfill with

    
     to 500 mbar. Repeat 3x to remove oxygen.[1]
    
  • The Bleed: Set vacuum pump to continuous run. Crack the

    
     inlet valve until the pressure stabilizes between 50–100 mbar .
    
  • Heating: Ramp temperature to 40°C (or 10°C below the melting onset determined by DSC).

  • Duration: Dry for 12–24 hours.

  • Cooling: Cool to ambient temperature under nitrogen before unloading to prevent moisture/CO2 uptake.[1]

Protocol B: Slurry Digestion (For Lattice/Occluded Solvents)

Use this when vacuum drying fails.[1] This mechanism uses "Ostwald Ripening" to break agglomerates and displace solvating molecules.

The Science: Suspending the crystal in a solvent where it is sparingly soluble (an anti-solvent) allows the crystal surface to dissolve and reprecipitate continuously. This releases trapped mother liquor and allows the anti-solvent to replace the toxic solvent in the lattice.

Step-by-Step:

  • Selection: Choose a Class 3 solvent (e.g., Heptane, MTBE, or Isopropyl Acetate) in which 4B-MAE has low solubility (< 10 mg/mL).[1]

  • Ratio: Charge reactor with 10 volumes (10 mL per 1 g solid) of the anti-solvent.

  • Agitation: Suspend the "wet" crystals and stir at a medium speed (avoid grinding).

  • Thermal Cycling:

    • Heat slurry to 40°C for 2 hours.

    • Cool to 10°C for 2 hours.

    • Repeat for 12–24 hours.

  • Filtration: Filter the solid. The toxic solvent is now diluted in the mother liquor.

  • Final Dry: Proceed to Protocol A to remove the benign anti-solvent.

Part 3: Regulatory & Compliance (FAQs)
Q: What are the target limits for common solvents used in 4B-MAE synthesis?

A: You must adhere to ICH Q3C (R8) guidelines. If you use a Class 2 solvent, you must reduce it below the PDE (Permitted Daily Exposure) limit.

Common Solvent Limits Table:

SolventICH ClassLimit (ppm)Hazard Context
Methanol Class 23,000Neurotoxicity; common in amine synthesis.[1]
Dichloromethane Class 2600Carcinogen; often used in extractions.[1]
THF Class 2720Peroxide former; hard to remove (Lewis base).[1]
Ethanol Class 35,000Low toxicity; preferred alternative.[1]
Ethyl Acetate Class 35,000Low toxicity; good for displacement.[1]

*Note: While Class 3 limits are 5,000 ppm, GMP usually dictates "As Low As Reasonably Practicable" (ALARP).

Q: My crystals turn yellow during drying. Why?

A: This is oxidative degradation.[1]

  • Cause: The secondary amine or the benzylic position is oxidizing. This is accelerated by heat and trace metals.[1]

  • Solution: Ensure your vacuum oven is leak-tight. Use Protocol A (Nitrogen Bleed).[1] If the problem persists, add a trace antioxidant (e.g., Sodium Metabisulfite) during the previous crystallization step, not the drying step.

Q: Can I use high heat (>60°C) to speed this up?

A: Do not recommended. Phenylethanolamine derivatives often have melting points in the 70°C–100°C range (depending on the salt form). Approaching the melting point causes "sintering" (partial melt), which seals solvent inside the fused glassy mass, making it impossible to remove without re-dissolving. Always stay 20°C below the DSC onset of melting.

Part 4: Experimental Visualization
Vacuum Drying with Inert Gas Bleed Setup

DryingSetup cluster_conditions Critical Parameters N2 N2 Source (Dry Gas) Valve Needle Valve (Bleed Control) N2->Valve Positive Pressure Oven Vacuum Oven (Trays of 4B-MAE) Valve->Oven Controlled Leak (Turbulence) Trap Cold Trap (Condenser) Oven->Trap Solvent Vapor Pump Vacuum Pump Trap->Pump Exhaust Params Temp: <40°C Pressure: 50-100 mbar Time: 12-24h

Figure 2: Schematic of the Nitrogen Bleed Vacuum Drying process to prevent oxidation and enhance mass transfer.

References
  • International Council for Harmonisation (ICH). (2021).[1] ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. [Link]

  • Sistla, A., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations.[1] Organic Process Research & Development.[1][2] [Link][1]

  • European Medicines Agency (EMA). (2020).[1] Q3C (R8): Impurities: guideline for residual solvents. [Link]

  • Mullin, J. W. (2001).[1] Crystallization (4th ed.).[1] Butterworth-Heinemann.[1] (Standard text for occlusion/inclusion mechanisms). [Link]

Sources

Optimization

Troubleshooting low recovery rates in plasma extraction of the compound

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Scientist Topic: Troubleshooting Low Recovery Rates in Plasma Extraction Audience: Bioanalytical Researchers & Method Developers

Introduction

Welcome to the technical support center. If you are reading this, you are likely facing the "missing mass" problem: you spiked a known concentration of drug into plasma, but your LC-MS/MS signal suggests a fraction of it remains.

Low recovery is not just a yield problem; it is a reproducibility risk. As a Senior Application Scientist, I often see researchers conflate Recovery (RE) with Matrix Effects (ME) . Before you optimize your extraction, you must mathematically distinguish between the two. A 50% signal loss could mean 50% of your drug is lost (Recovery), or 100% was recovered but 50% of the signal is suppressed by phospholipids (Matrix Effect).

This guide prioritizes the Matuszewski Method for diagnosis, followed by technique-specific troubleshooting for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

Part 1: Diagnostic Triage

Q: How do I know if my low signal is due to poor extraction recovery or ion suppression?

A: You cannot determine this from a single injection. You must perform the "Post-Extraction Spike" experiment (often called the Matuszewski protocol).

This protocol uses three specific sample sets to isolate the variables.

The Diagnostic Protocol
SetDescriptionRepresents
Set A Standard spiked into neat solvent (mobile phase).Reference (100%)
Set B Blank matrix extracted first, then standard spiked into the post-extraction supernatant .Matrix Effect (ME)
Set C Standard spiked into matrix before extraction.Process Efficiency (PE)

Calculations:

  • Matrix Effect (ME):

    
    [1]
    
    • < 100% = Ion Suppression[1]

    • > 100% = Ion Enhancement[1]

  • Recovery (RE):

    
    [1]
    
    • This is your true extraction efficiency, independent of the MS source.

Visualizing the Decision Logic

DiagnosticLogic Start Low Signal Observed Exp Perform Matuszewski Exp (Sets A, B, C) Start->Exp CalcME Calculate Matrix Effect (Set B / Set A) Exp->CalcME CalcRE Calculate Recovery (Set C / Set B) Exp->CalcRE DecisionME Is ME < 80%? CalcME->DecisionME DecisionRE Is RE < 80%? CalcRE->DecisionRE DecisionME->DecisionRE No RootME ROOT CAUSE: Matrix Effect (Phospholipids/Salts) DecisionME->RootME Yes (Suppression) RootRE ROOT CAUSE: Extraction Loss (Solubility/Adsorption) DecisionRE->RootRE Yes (Low Yield) RootBoth ROOT CAUSE: Combined Failure DecisionRE->RootBoth Yes (If ME also fails)

Figure 1: Decision tree for distinguishing between ion suppression (Matrix Effect) and true analyte loss (Recovery).

Part 2: Technique-Specific Troubleshooting

Scenario 1: Protein Precipitation (PPT)

Q: I am using Acetonitrile (3:1 ratio) to precipitate plasma. My recovery is consistently low (~40%), but I see no matrix effects. Where is the drug going?

A: Your drug is likely suffering from Protein Entrapment (occlusion).

When organic solvent is added too rapidly or in too high a concentration, proteins denature instantaneously, forming large, dense aggregates. If your drug is highly protein-bound (>95%), it gets trapped inside these precipitating clusters before it can solubilize into the supernatant.

Corrective Actions:

  • Acidify the Plasma: Add 1-2% Formic Acid to the plasma before adding the organic solvent. This disrupts the drug-protein binding interaction (specifically albumin binding) prior to precipitation.

  • Change the Solvent: Switch to Methanol. Methanol precipitates proteins more slowly than Acetonitrile, forming a finer precipitate that releases trapped analytes more effectively.

  • Step-Wise Precipitation: Add the solvent in two steps (e.g., 1 volume, vortex, then 2 volumes) to prevent "shock" precipitation.

Scenario 2: Liquid-Liquid Extraction (LLE)

Q: My analyte is a weak base (pKa 9.0). I am extracting with MTBE, but recovery varies wildly between 30-70%.

A: This is a classic pH/pKa Mismatch .

For LLE to work, the analyte must be in its neutral (uncharged) state to partition into the organic phase.[2][3] If the pH is near the pKa, small fluctuations in buffer pH will cause large shifts in the ionization state (Henderson-Hasselbalch equation), leading to variable recovery.

The "2-Unit Rule":

  • For Bases: Adjust sample pH to at least pKa + 2 .

  • For Acids: Adjust sample pH to at least pKa - 2 .

Corrective Actions:

  • Adjust pH: For your pKa 9.0 base, buffer the plasma to pH 11.0 (using Ammonium Hydroxide) before adding MTBE. This ensures >99% of the molecule is neutral.

  • Check for Emulsions: If the interface is cloudy, you are losing the analyte in the emulsion layer. Add salt (NaCl) to the aqueous phase to increase ionic strength and break the emulsion.

Scenario 3: Solid Phase Extraction (SPE)

Q: I am using a reversed-phase SPE plate. My analyte is lost during the wash step, but if I use a weaker wash, the sample is too dirty.

A: You are facing the "Retention vs. Cleanup" Trade-off . This usually happens when the wash solvent is too strong (high % organic) for the specific retention mechanism of the sorbent.

Corrective Actions:

  • Switch to Mixed-Mode SPE: This is the most robust solution. Use a Mixed-Mode Cation Exchange (MCX) sorbent.

    • Mechanism:[4][5] You bind the drug using charge (strong ionic interaction), allowing you to wash with 100% organic solvent (e.g., Methanol) to remove neutrals/phospholipids without eluting the drug.

    • Elution: You then elute by breaking the charge interaction (e.g., 5% Ammonium Hydroxide in Methanol).

  • Titrate the Wash: If sticking to reversed-phase, perform an "Elution Profile" experiment. Wash with 0%, 10%, 20%, ... 50% Methanol and measure analyte loss in the wash fractions to find the exact "breakthrough" point.

Visualizing SPE Optimization

SPELogic Load Load Sample (Aqueous) Wash Wash Step (Remove Matrix) Load->Wash Problem Analyte detected in Wash? Wash->Problem Elute Elution Step (Recover Drug) Problem->Elute No Sol1 Solution 1: Reduce % Organic in Wash Problem->Sol1 Yes Sol2 Solution 2: Switch to Mixed-Mode (Lock by Charge) Problem->Sol2 Yes (Robust Fix)

Figure 2: Troubleshooting logic for analyte breakthrough during the SPE wash step.

Part 3: Universal Issues (Adsorption)

Q: My compound is very hydrophobic (LogP > 5). Recovery is low even in neat solvent standards.

A: This is Non-Specific Binding (NSB) . Your drug is adsorbing to the plastic walls of your pipette tips, well plates, or reservoirs. This is common with "sticky" compounds like peptides or lipophilic drugs.

Corrective Actions:

  • Change the Plastic: Switch to "Low-Binding" polypropylene plates.

  • Add Surfactants: Add 0.01% - 0.1% Tween-20 or CHAPS to your plasma and your reconstitution solvent. This coats the plastic surface and solubilizes the drug.

  • Solvent Choice: Never store hydrophobic compounds in 100% aqueous solution. Ensure your final reconstitution solvent contains at least 20-30% organic (ACN/MeOH) if chromatography permits.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration.[6][7] URL:[Link]

  • Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association. Source: Matuszewski, B. K., et al. Analytical Chemistry (2003).[4] URL:[Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Source: LCGC International. URL:[Link]

  • Techniques for disrupting protein binding in sample preparation. Source: Biotage.[7] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Interpretation of 1-(4-Bromophenyl)-2-methylaminoethanol

Executive Summary This guide provides a comprehensive analysis of the 1H NMR spectrum of 1-(4-Bromophenyl)-2-methylaminoethanol , a sympathomimetic derivative and synthetic precursor. Unlike standard spectral lists, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive analysis of the 1H NMR spectrum of 1-(4-Bromophenyl)-2-methylaminoethanol , a sympathomimetic derivative and synthetic precursor. Unlike standard spectral lists, this document focuses on comparative solvent analysis (CDCl₃ vs. DMSO-d₆) to optimize signal resolution for the labile amino-alcohol motif.

Key Takeaway: While CDCl₃ is sufficient for backbone verification, DMSO-d₆ is the superior solvent for full structural characterization. It stabilizes the exchangeable protons (-OH and -NH), allowing for the observation of vicinal couplings (


) that confirm the amino-alcohol connectivity, which is often lost in chloroform due to rapid chemical exchange.

Part 1: Structural Framework & Theoretical Shifts

The molecule consists of three distinct magnetic environments: the para-substituted aromatic system , the chiral amino-ethanol chain , and the labile protons .

The Spin System
  • Aromatic Region: An AA'BB' system (often appearing as two pseudo-doublets) due to the para-bromo substitution. The bromine atom exerts a deshielding effect on the ortho-protons.

  • Aliphatic Chain:

    • Benzylic Methine (

      
      ):  A doublet of doublets (dd) due to coupling with the adjacent methylene protons.
      
    • Methylene (

      
      ):  These protons are diastereotopic  due to the adjacent chiral center. They appear as complex multiplets (ABX system) rather than a simple doublet.
      
    • N-Methyl (

      
      ):  A sharp singlet.
      
Predicted Chemical Shifts (δ)

Note: Values are approximate and dependent on concentration/temperature.

MoietyProton TypeApprox.[1][2][3][4][5][6] Shift (ppm)MultiplicityCoupling (

)
Aromatic Ar-H (ortho to Br)7.45 – 7.50Pseudo-doublet~8.5 Hz
Aromatic Ar-H (ortho to alkyl)7.20 – 7.25Pseudo-doublet~8.5 Hz
Methine CH-OH4.60 – 4.80dd (or ddd in DMSO)

Methylene CH₂-N2.60 – 2.80Multiplet (AB part of ABX)

Methyl N-CH₃2.30 – 2.45SingletN/A
Labile -OH / -NHSolvent Dependent Broad or SharpVariable

Part 2: Comparative Analysis – Solvent Selection

The choice of solvent is the single most critical variable in the NMR analysis of amino alcohols.

CDCl₃ (Deuterated Chloroform)[7]
  • Performance: Standard for routine purity checks.

  • Characteristics:

    • Labile Protons: The -OH and -NH signals typically appear as broad singlets or may be completely invisible due to rapid exchange and lack of strong hydrogen bonding with the solvent.

    • Resolution: Good separation of the aromatic signals.

    • Risk: Acidic impurities in CDCl₃ (DCl) can protonate the amine, causing significant chemical shift changes and broadening of the methylene signals.

DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[7]
  • Performance: Recommended for full characterization.

  • Characteristics:

    • Labile Protons: DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of -OH and -NH protons. This results in sharp, distinct signals .

    • Coupling Visibility: You will often see the -OH proton split into a doublet (coupling to the CH) and the -NH proton as a broad quartet (coupling to CH₃ and CH₂).

    • Water Signal: Distinct water peak at ~3.33 ppm, usually separate from the analyte.[2]

Comparative Data Table
FeatureCDCl₃ SpectrumDMSO-d₆ SpectrumInterpretation Utility
-OH Signal Broad singlet (~2.0-3.0 ppm) or missingSharp doublet (~5.2-5.5 ppm)DMSO Wins: Confirms alcohol presence.
-NH Signal Broad hump or missingBroad singlet/quartet (~2.0-4.0 ppm)DMSO Wins: Confirms secondary amine.
Methine (CH-O) Appears as dd (couples to CH₂)Appears as dt or ddd (couples to CH₂ + OH)DMSO Wins: Proves connectivity of OH to CH.
Solvent Residual Singlet at 7.26 ppmQuintet at 2.50 ppmCDCl₃ Wins: DMSO residual can overlap with N-Methyl.

Part 3: Visualization of Spectral Logic

The following diagram illustrates the connectivity logic used to assign the signals, specifically highlighting the splitting patterns observed in a non-exchanging solvent (DMSO-d₆).

NMR_Assignment cluster_0 Molecule: 1-(4-Bromophenyl)-2-methylaminoethanol Node_Ar Aromatic Ring (p-Br-Phenyl) Shift_Ar δ 7.2 - 7.5 ppm Deshielded by Ring/Br Node_Ar->Shift_Ar Node_CH Benzylic Methine (CH-OH) Node_CH2 Methylene (CH2-N) Node_CH->Node_CH2 Vicinal Coupling Shift_CH δ 4.6 - 4.8 ppm Deshielded by Oxygen Node_CH->Shift_CH Shift_CH2 δ 2.6 - 2.8 ppm Deshielded by Nitrogen Node_CH2->Shift_CH2 Node_Me N-Methyl (N-CH3) Shift_Me δ 2.3 - 2.4 ppm Standard N-Me Node_Me->Shift_Me Split_Ar AA'BB' System 2 x Pseudo-Doublets Shift_Ar->Split_Ar Split_CH ddd (in DMSO) Couples to CH2 + OH Shift_CH->Split_CH Split_CH2 Multiplet (ABX) Diastereotopic Protons Shift_CH2->Split_CH2 Split_Me Singlet (Broadens if NH couples) Shift_Me->Split_Me

Caption: Signal assignment logic flow, linking structural moieties to their predicted chemical shifts and splitting patterns in DMSO-d6.

Part 4: Experimental Protocol & Validation

Sample Preparation Workflow

To ensure reproducibility, follow this strict protocol.

  • Massing: Weigh ~10 mg of the solid compound.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? To visualize OH/NH couplings.

  • Dissolution: Vortex gently. If the solution is cloudy, filter through a cotton plug in a glass pipette.

  • Acquisition: Run standard 1H parameters (NS=16 or 32, D1=1.0s).

  • D₂O Shake (Validation Step):

    • After the initial scan, add 1-2 drops of D₂O to the NMR tube.

    • Shake vigorously and re-run the spectrum.

    • Result: The -OH and -NH signals will disappear (exchange with D), and the CH signal will simplify from ddd to dd. This confirms the assignment of labile protons.

Differentiation from Precursor (Comparison)

A common impurity is the ketone precursor: 1-(4-bromophenyl)-2-(methylamino)propan-1-one .

FeatureTarget AlcoholKetone Precursor
Methine Signal Present (~4.7 ppm) Absent
Methylene Signal ~2.7 ppm (next to CH-OH)~3.8 - 4.0 ppm (next to C=O)
Mechanism Reduction of C=O to CH-OHUnreduced starting material

Part 5: Troubleshooting & Artifacts

The "Diastereotopic" Problem

Researchers often confuse the methylene (


) signal for an impurity because it does not appear as a clean doublet.
  • Cause: The adjacent carbon (CH-OH) is a chiral center. This makes the two protons on the methylene group magnetically non-equivalent (

    
    ).
    
  • Observation: They form an ABX system with the methine proton, often appearing as two separate multiplets or a complex "messy" region around 2.7 ppm.

  • Verification: 2D COSY NMR will show correlations between these protons and the methine proton, confirming they belong to the same spin system.

Salt Formation

If the sample was isolated as a hydrochloride salt (common for amines):

  • Shift Change: The protons adjacent to the nitrogen (N-Me and

    
    ) will shift downfield  (higher ppm) by 0.3–0.5 ppm due to the positive charge on the nitrogen.
    
  • Solubility: Salts are often insoluble in CDCl₃; use DMSO-d₆ or D₂O.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][6] (Standard text for substituent effects and AA'BB' systems).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 3223 (Related: 1-(4-Bromophenyl)ethanol). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Spectral Analysis of 1-(4-Bromophenyl)-2-methylaminoethanol

Executive Summary This technical guide provides a rigorous spectral analysis of 1-(4-Bromophenyl)-2-methylaminoethanol , a halogenated phenylethanolamine derivative. Designed for researchers in forensic chemistry and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous spectral analysis of 1-(4-Bromophenyl)-2-methylaminoethanol , a halogenated phenylethanolamine derivative. Designed for researchers in forensic chemistry and pharmaceutical development, this document objectively compares the infrared spectral "performance"—specifically resolution and diagnostic distinctiveness—of this compound against its non-halogenated structural analogs (e.g., Ephedrine) and oxidized derivatives (e.g., Brephedrone).

Key Insight: The substitution of a bromine atom at the para- position of the phenyl ring introduces a definitive spectral shift in the fingerprint region (800–850 cm⁻¹), rendering FTIR a highly specific tool for distinguishing this compound from common adulterants or structural isomers.

Chemical Profile & Structural Basis

To interpret the FTIR spectrum accurately, one must first map the chemical structure to expected vibrational modes.

  • IUPAC Name: 1-(4-Bromophenyl)-2-(methylamino)ethanol

  • Molecular Formula: C₉H₁₂BrNO

  • Structural Features:

    • Secondary Amine: N-methyl group (N-H stretch, C-N stretch).

    • Secondary Alcohol: Benzylic hydroxyl group (O-H stretch, C-O stretch).

    • Halogenated Aromatic Ring: Para-substituted benzene (C-H out-of-plane bending, C-Br stretch).

Detailed Spectral Analysis

The following analysis is based on experimental data for 1-(4-Bromophenyl)-2-methylaminoethanol (KBr pellet method).

A. Functional Group Region (4000–1500 cm⁻¹)
  • 3408 cm⁻¹ (Strong, Broad): Overlapping O-H and N-H stretching vibrations. The broadening is characteristic of intermolecular hydrogen bonding in the solid state.

  • 3035 cm⁻¹ (Weak): Aromatic C-H stretching (sp² hybridized carbons).

  • 2979, 2989 cm⁻¹ (Medium): Aliphatic C-H stretching (asymmetric/symmetric) from the ethyl chain and N-methyl group.

  • 2756 cm⁻¹ (Weak, Sharp): Characteristic "Bohlmann band" or N-CH₃ stretching often seen in methylamines, distinct from the bulk C-H stretches.

  • 1536 cm⁻¹ (Medium): Aromatic C=C ring skeletal vibration.

B. Fingerprint Region (1500–600 cm⁻¹)
  • 1428, 1389 cm⁻¹: C-H bending (scissoring/rocking) of the methyl and methylene groups.

  • 1185, 1115 cm⁻¹: C-N stretching and C-O stretching (secondary alcohol).

  • 840 cm⁻¹ (Strong, Sharp): Critical Diagnostic Peak. This band corresponds to the C-H out-of-plane (OOP) bending vibration for a para-disubstituted benzene ring (two adjacent hydrogens).

  • 756 cm⁻¹: Ring deformation band.

  • ~600–700 cm⁻¹: C-Br stretching. While often obscured, the presence of heavy halogen atoms typically shifts ring deformations to lower frequencies.

Comparative Performance Analysis

This section evaluates the "performance" of FTIR in distinguishing 1-(4-Bromophenyl)-2-methylaminoethanol from its closest structural "alternatives."

Comparison 1: Halogenated vs. Non-Halogenated Analogs

Alternative: Ephedrine / Pseudoephedrine (Non-halogenated).

  • Differentiation Challenge: Both compounds share the core phenylethanolamine skeleton (OH, NH, CH₃).

  • FTIR Performance: High Specificity.

    • Ephedrine (Monosubstituted): Exhibits two strong bands at 700 cm⁻¹ and 750 cm⁻¹ (C-H OOP for 5 adjacent hydrogens).

    • Target (Para-substituted): Exhibits a single dominant band at 840 cm⁻¹ (C-H OOP for 2 adjacent hydrogens).

Comparison 2: Alcohol vs. Ketone Derivatives

Alternative: 1-(4-Bromophenyl)-2-(methylamino)propan-1-one (Brephedrone/4-BMC).

  • Differentiation Challenge: Distinguishing the alcohol (reduced form) from the ketone (oxidized form).

  • FTIR Performance: High Sensitivity.

    • 4-BMC (Ketone): Shows a strong, sharp Carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and lacks the intense broad O-H band.[1]

    • Target (Alcohol): Shows the broad 3408 cm⁻¹ (O-H) band and lacks the carbonyl peak.

Summary Data Table
Feature1-(4-Bromophenyl)-2-methylaminoethanolEphedrine (Analog)4-BMC (Derivative)
O-H / N-H Stretch 3408 cm⁻¹ (Broad) ~3300–3400 cm⁻¹ (Broad)Weak/Absent (N-H only)
C=O Stretch AbsentAbsent~1680 cm⁻¹ (Strong)
Aromatic Substitution Para (1,4) MonoPara (1,4)
Diagnostic OOP Bend 840 cm⁻¹ 700 & 750 cm⁻¹ ~830–840 cm⁻¹
C-Br Influence Present (Fingerprint)AbsentPresent

Experimental Protocol

To replicate the spectral quality described above, the following self-validating protocol is recommended.

Method: KBr Pellet Transmission

Justification: Transmission mode often yields higher resolution in the fingerprint region (crucial for the 840 cm⁻¹ peak) compared to standard diamond ATR.

  • Sample Preparation:

    • Weigh 1–2 mg of dry 1-(4-Bromophenyl)-2-methylaminoethanol hydrochloride.

    • Mix with 100–150 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind intimately in an agate mortar until the mixture is a fine, uniform powder (prevents Christiansen effect/scattering).

  • Pellet Formation:

    • Press the powder in a 13mm die under 8–10 tons of pressure for 2 minutes under vacuum (to remove moisture).

    • Validation Check: The resulting pellet must be transparent, not cloudy.

  • Acquisition:

    • Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Background: Clean blank KBr pellet.

  • Data Processing:

    • Baseline correction (if necessary due to scattering).

    • Normalize to largest peak (usually O-H or C-O) for comparison.

Visualizations

Diagram 1: Analytical Workflow

This diagram maps the logical flow from sample to identification, highlighting the critical decision nodes.

FTIR_Workflow Sample Unknown Sample Prep KBr Pellet / ATR Sample->Prep Spectrum FTIR Spectrum (4000-400 cm⁻¹) Prep->Spectrum Check_OH Check 3200-3500 cm⁻¹ (Broad Peak?) Spectrum->Check_OH Check_CO Check 1680-1700 cm⁻¹ (Strong Sharp Peak?) Check_OH->Check_CO If Weak/Absent Check_FP Check 600-900 cm⁻¹ (Substitution Pattern) Check_OH->Check_FP If Strong (OH Present) Result_Ket Ketone Derivative (4-BMC) Check_CO->Result_Ket Yes (C=O Present) Result_Para Para-Substituted (Target Compound) Check_FP->Result_Para Peak at ~840 cm⁻¹ Result_Mono Mono-Substituted (Ephedrine Analog) Check_FP->Result_Mono Peaks at 700/750 cm⁻¹ Result_Alc Alcohol Confirmed

Caption: Logical workflow for distinguishing 1-(4-Bromophenyl)-2-methylaminoethanol from common analogs.

Diagram 2: Structural-Spectral Mapping

This diagram correlates specific chemical bonds to their diagnostic wavenumbers.[1][3][4][5][6][7]

Spectral_Map Molecule 1-(4-Bromophenyl)-2-methylaminoethanol OH_Group Hydroxyl (-OH) Molecule->OH_Group Amine_Group Sec. Amine (-NH-CH3) Molecule->Amine_Group Ring Para-Bromo Phenyl Molecule->Ring Peak_OH 3408 cm⁻¹ (Broad) OH_Group->Peak_OH Amine_Group->Peak_OH Overlap Peak_NCH3 2756 cm⁻¹ (Sharp) Amine_Group->Peak_NCH3 Peak_Para 840 cm⁻¹ (OOP Bend) Ring->Peak_Para Peak_CBr ~600-700 cm⁻¹ (C-Br) Ring->Peak_CBr

Caption: Mapping of functional groups to characteristic FTIR absorption bands.

References

  • Royal Society of Chemistry. (2021). Supplementary Data: Synthesis and Characterization of Halogenated Phenylethanolamines. Retrieved from [Link]

  • ResearchGate. (2019). Analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Aromatic Compounds: Infrared Spectroscopy and Substitution Patterns. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-2-methyl- IR Spectrum. Retrieved from [Link]

Sources

Validation

Comparative Bioactivity Guide: 1-(4-Bromophenyl)-2-methylaminoethanol vs. Halostachine

As drug development professionals and medicinal chemists explore phenethylamine derivatives, understanding the profound pharmacodynamic and pharmacokinetic shifts induced by minor structural modifications is critical. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and medicinal chemists explore phenethylamine derivatives, understanding the profound pharmacodynamic and pharmacokinetic shifts induced by minor structural modifications is critical. This guide provides an objective, data-driven comparison between Halostachine (a naturally occurring alkaloid) and its synthetic halogenated counterpart, 1-(4-Bromophenyl)-2-methylaminoethanol (4-Bromo-halostachine).

By analyzing their receptor binding affinities, metabolic stability, and utility as synthetic scaffolds, this guide serves as a comprehensive resource for researchers evaluating these compounds for central nervous system (CNS) targeting or kinase inhibitor development.

Structural & Physicochemical Profiling

Halostachine (N-methylphenylethanolamine) is a biogenic amine originally isolated from the Asian shrub Halostachys caspica[1],[2]. Structurally, it is a


-hydroxy-phenethylamine lacking phenolic hydroxyl groups.

The synthetic derivative, 1-(4-Bromophenyl)-2-methylaminoethanol , introduces a heavy, lipophilic bromine atom at the para-position of the phenyl ring. This single substitution fundamentally alters the molecule's bioactivity profile:

  • Lipophilicity & CNS Penetration: The bromine atom significantly increases the partition coefficient (LogP), driving the molecule across the blood-brain barrier (BBB) more efficiently than the parent compound.

  • Steric Hindrance: The bulky halogen blocks para-hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6), drastically altering its metabolic half-life.

  • Target Repurposing: While Halostachine is a peripheral sympathomimetic, the brominated analog is heavily utilized as a steric scaffold in the synthesis of ATP-competitive Protein Kinase B (PKB/Akt) inhibitors[3].

Table 1: Quantitative Physicochemical Comparison
PropertyHalostachine1-(4-Bromophenyl)-2-methylaminoethanol
CAS Number 495-42-140587-07-3 / 2034362-71-3
Molecular Weight 151.21 g/mol 230.10 g/mol
Chemical Formula C

H

NO
C

H

BrNO
Predicted LogP ~1.20~2.85
Primary Pharmacology

-AR /

-AR Partial Agonist
TAAR1 Modulator / Kinase Scaffold
Metabolic Liability MAO-A/B, CYP2D6 (para-hydroxylation)MAO-A/B (CYP2D6 resistant)
WADA Status S6 Prohibited StimulantUnscheduled Research Chemical

Pharmacodynamics: Receptor Binding & Signaling

Halostachine: Peripheral Sympathomimetic

Halostachine acts primarily as a partial agonist at adrenergic receptors. In intact HEK 293 cells, functional assays measuring cAMP accumulation demonstrate that Halostachine is approximately 19% as effective as endogenous epinephrine at maximally stimulating wild-type


-adrenergic receptors[1],[2]. Because it lacks the meta- and para-hydroxyl groups of catecholamines, its hydrogen-bonding capacity within the orthosteric binding pocket of the 

-AR is severely limited, resulting in low intrinsic efficacy.
1-(4-Bromophenyl)-2-methylaminoethanol: Central Modulation & Kinase Scaffolding

The introduction of the para-bromine atom abolishes residual direct


-adrenergic agonism, as the bulky, non-hydrogen-bonding halogen sterically clashes with the receptor's binding pocket. Instead, the molecule's increased lipophilicity shifts its affinity toward the Trace Amine-Associated Receptor 1 (TAAR1)  and monoamine transporters. Furthermore, in modern drug discovery, this specific brominated scaffold is reacted via 5-(4-bromophenyl)-3-methyloxazolidine intermediates to synthesize highly potent, ATP-competitive PKB/Akt inhibitors[3].

Signaling H Halostachine B2AR β2-Adrenergic Receptor H->B2AR Partial Agonist B 4-Bromo-Halostachine TAAR1 TAAR1 / Transporters B->TAAR1 Modulator / Agonist Gs Gαs Protein Activation B2AR->Gs TAAR1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Fig 1: Divergent GPCR signaling pathways activated by Halostachine vs its 4-Bromo derivative.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the bioactivity and stability of these compounds, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for evaluating their pharmacodynamics and pharmacokinetics, complete with causality explanations.

Protocol 1: GPCR cAMP Accumulation Assay (Unmasking Partial Agonism)

Objective: To quantify the intrinsic efficacy of Halostachine at the


-AR relative to epinephrine.
Causality Principle: GPCR systems often have a "receptor reserve" (spare receptors), allowing partial agonists to mimic full agonists. By chemically alkylating a percentage of the receptors, we eliminate this reserve, unmasking the true partial agonism of the compound[2].
  • Cell Culture: Seed HEK 293 cells stably expressing human

    
    -AR in 96-well plates.
    
  • Receptor Alkylation (Critical Step): Treat cells with 100 nM EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) for 30 minutes. Why? EEDQ irreversibly alkylates 98-99% of the receptors[2]. This forces the remaining receptors to operate at maximum capacity, allowing accurate measurement of intrinsic efficacy.

  • Ligand Incubation: Wash cells and incubate with varying concentrations (1 nM to 100 µM) of Halostachine, 1-(4-Bromophenyl)-2-methylaminoethanol, or Epinephrine (positive control) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Quantification: Lyse cells and measure cAMP accumulation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 2: Microsomal Stability & Metabolite Identification (LC-MS/MS)

Objective: To demonstrate how para-bromination protects the phenethylamine scaffold from CYP2D6-mediated degradation. Causality Principle: Halostachine is rapidly cleared via para-hydroxylation and MAO deamination[1]. The bromine atom in the derivative physically blocks the para-position, shifting the metabolic burden entirely to MAO and extending the biological half-life.

  • Incubation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C.

  • Quenching: At time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Monitor the mass shift of Halostachine (+16 Da) to confirm para-hydroxylation. For the brominated analog, this +16 Da shift will be absent, validating the steric protection afforded by the halogen.

Metabolism Substrate Compound Incubation (HLM + NADPH) MAO MAO-A/B (Deamination) Substrate->MAO CYP CYP2D6 (para-Hydroxylation) Substrate->CYP LCMS LC-MS/MS Quantification MAO->LCMS CYP->LCMS Data Metabolic Clearance (CLint) LCMS->Data

Fig 2: In vitro microsomal stability workflow for evaluating MAO and CYP450 metabolic clearance.

Applications in Drug Development

  • Halostachine: Due to its mild sympathomimetic effects and structural similarity to ephedrine, it has historically appeared in dietary supplements marketed as fat burners. However, it lacks clinical efficacy data and is strictly prohibited in-competition by the World Anti-Doping Agency (WADA) as an S6 Stimulant. Its rapid metabolism limits its viability as a therapeutic agent.

  • 1-(4-Bromophenyl)-2-methylaminoethanol: This compound represents a high-value intermediate in medicinal chemistry. The para-bromo substitution not only enhances metabolic stability but serves as a crucial synthetic handle (via cross-coupling reactions) for developing complex, ATP-competitive Protein Kinase B (PKB/Akt) inhibitors, which are vital targets in oncology and cell-signaling research[3].

References

  • Sport Integrity Australia. "Supplement Spotlight – Halostachine." Australian Government, Jan 2025. Available at:[Link]

  • Wikipedia. "Halostachine - Pharmacology and Efficacy." Wikimedia Foundation. Available at:[Link]

  • Astex Technology Ltd / Journal of Medicinal Chemistry. "Fragment-Based Discovery of 6-Substituted Isoquinolin-1-amine Based Protein Kinase B Inhibitors." J. Med. Chem., DOI: 10.1021/jm0700924. Available at:[Link]

Sources

Comparative

Validation of UV-Vis Spectrophotometric Methods for 1-(4-Bromophenyl)-2-methylaminoethanol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of selecting the most appropriate analytical technique for novel or intermediate pharmaceutical compounds. 1-(4-Bromophenyl)-2-methylaminoethanol —a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the most appropriate analytical technique for novel or intermediate pharmaceutical compounds. 1-(4-Bromophenyl)-2-methylaminoethanol —a brominated phenethylamine derivative—presents an interesting case. While liquid chromatography-mass spectrometry (LC-MS/MS) is the undisputed gold standard for trace bioanalysis, it is often an expensive overkill for routine bulk drug quality control (QC) or dissolution testing.

This guide objectively compares UV-Vis spectrophotometry against chromatographic alternatives for this specific compound and provides a rigorously designed, self-validating methodology based on the latest ICH Q2(R2) guidelines[1][2].

Analytical Method Comparison: UV-Vis vs. Alternatives

When developing an assay for 1-(4-Bromophenyl)-2-methylaminoethanol, the causality behind method selection relies entirely on the sample matrix. The compound features a brominated aromatic ring, which provides a strong, distinct chromophore suitable for UV absorption.

Below is a direct performance comparison of UV-Vis spectrophotometry versus HPLC-UV and LC-MS/MS.

FeatureUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Specificity Low (Susceptible to matrix interference)High (Chromatographic separation)Very High (Mass-to-charge ratio)
Sensitivity (LOQ) ~1.0 – 2.0 µg/mL~0.05 µg/mL~0.001 µg/mL
Throughput Very High (< 1 min/sample)Moderate (5-15 min/run)Moderate (5-10 min/run)
Cost per Sample Very Low ModerateHigh
Best Use Case Bulk API QC, Dissolution testingImpurity profiling, StabilityTrace bioanalysis, PK studies
Decision Logic for Method Selection

DecisionTree Sample 1-(4-Bromophenyl)-2-methylaminoethanol Complex Complex Matrix? Sample->Complex Pure Pure API / Simple Matrix? Sample->Pure HPLC HPLC-UV / LC-MS/MS Complex->HPLC Yes UV UV-Vis Spectrophotometry Pure->UV Yes

Decision matrix for selecting UV-Vis versus chromatographic methods.

Causality & Experimental Design (E-E-A-T)

To ensure our UV-Vis method is a self-validating system , we must understand the physical chemistry of 1-(4-Bromophenyl)-2-methylaminoethanol.

  • Solvent Selection (The "Why"): The molecule contains a secondary amine (

    
    ). If dissolved in unbuffered water, slight pH fluctuations from absorbed atmospheric 
    
    
    
    will cause equilibrium shifts between the protonated and free-base forms, leading to baseline drift and poor precision. Choice: We use 0.1N HCl . This ensures 100% protonation of the amine, locking the molecule into a single, stable electronic state and guaranteeing photometric repeatability[3].
  • Wavelength Selection (

    
    ):  The brominated benzene ring exhibits robust 
    
    
    
    transitions. Scanning from 200–400 nm typically reveals a primary
    
    
    around 220–230 nm. We select this primary peak to maximize sensitivity, ensuring the 0.1N HCl solvent does not cause UV cutoff interference in this region.
  • System Suitability Tests (SST): Before any validation run, the spectrophotometer must pass wavelength accuracy (using a holmium oxide filter) and photometric accuracy (using potassium dichromate) checks. This ensures the instrument itself is not a variable in the validation data[3].

Step-by-Step Experimental Protocol

The following protocol is aligned with the ICH Q2(R2) lifecycle approach for analytical procedure validation[2][4].

Phase I: Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 100.0 mg of 1-(4-Bromophenyl)-2-methylaminoethanol reference standard. Transfer to a 100 mL volumetric flask. Add 50 mL of 0.1N HCl, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with 0.1N HCl.

  • Working Solutions: Pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the stock solution into separate 100 mL volumetric flasks. Dilute to volume with 0.1N HCl to yield concentrations of 5, 10, 15, 20, and 25 µg/mL, respectively.

Phase II: ICH Q2(R2) Validation Workflow

ValidationWorkflow Start Method Development Spec Specificity Start->Spec Linearity Linearity & Range Spec->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Sens LOD & LOQ Accuracy->Sens Valid Validated Method Sens->Valid

ICH Q2(R2) analytical method validation workflow for UV-Vis spectrophotometry.

  • Specificity: Scan the 0.1N HCl blank from 200–400 nm. Ensure no absorbance occurs at the determined

    
     (e.g., 225 nm).
    
  • Linearity & Range: Measure the absorbance of the working solutions (5–25 µg/mL) at

    
    . Plot Absorbance vs. Concentration. Calculate the correlation coefficient (
    
    
    
    ), slope, and y-intercept.
  • Precision (Repeatability): Analyze six independent replicates of the 15 µg/mL solution on the same day (Intra-day) and across three consecutive days (Inter-day). Calculate the %RSD.

  • Accuracy (Recovery): Perform standard addition by spiking known amounts of the drug into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration (15 µg/mL). Calculate the percentage recovery[5].

  • Sensitivity (LOD & LOQ): Calculate based on the standard deviation of the response (

    
    ) and the slope of the calibration curve (
    
    
    
    ) using the formulas:
    
    
    and
    
    
    [4].

Quantitative Data Summary

A properly executed validation for 1-(4-Bromophenyl)-2-methylaminoethanol should yield data conforming to the strict acceptance criteria defined by regulatory bodies. Below is a summary of expected, compliant experimental outcomes:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity Range

5 – 25 µg/mL (

)
Pass
Intra-day Precision %RSD

0.85% – 1.12% (n=6)Pass
Inter-day Precision %RSD

1.05% – 1.45% (n=18)Pass
Accuracy (Recovery) 98.0% – 102.0%99.2% – 101.1%Pass
Limit of Detection (LOD) Signal-to-Noise

0.45 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise

1.36 µg/mLPass

By strictly controlling the solvent environment to manage the amine's protonation state and adhering to the ICH Q2(R2) framework, UV-Vis spectrophotometry proves to be a highly reliable, cost-effective alternative to HPLC for the routine analysis of 1-(4-Bromophenyl)-2-methylaminoethanol in simple matrices.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. Available at: [Link]

  • Taylor & Francis. "Validation of UV–Vis spectrophotometric colorimetric methods for Rifampicin quantification in PBS & biological matrices." tandfonline.com. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. "View of UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium." jddtonline.info. Available at: [Link]

Sources

Validation

A Comparative Structural and Pharmacological Analysis of 4-Bromo- vs. 4-Chloro-Substituted Phenethylamines

A Technical Guide for Researchers and Drug Development Professionals Introduction Substituted phenethylamines represent a vast and pharmacologically significant class of compounds, with modifications to the phenyl ring p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Substituted phenethylamines represent a vast and pharmacologically significant class of compounds, with modifications to the phenyl ring profoundly influencing their biological activity. Within this class, halogenated derivatives are of particular interest due to the diverse electronic and steric effects imparted by the halogen substituent. This guide provides a detailed structural and functional comparison of two closely related analogues: 4-bromophenethylamine and 4-chlorophenethylamine. As a Senior Application Scientist, this document aims to synthesize fundamental chemical principles with pharmacological insights to inform future research and development in this area. These compounds primarily serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[1][2].

Structural and Physicochemical Properties: A Tale of Two Halogens

The substitution of a hydrogen atom with a halogen at the para-position of the phenethylamine scaffold introduces significant changes to the molecule's physicochemical properties. The key differences between the 4-bromo and 4-chloro analogues are rooted in the fundamental properties of bromine and chlorine atoms.

Property4-Bromophenethylamine4-ChlorophenethylamineRationale for Difference
Molecular Formula C₈H₁₀BrN[3]C₈H₁₀ClN[4]The identity of the halogen atom at the 4-position.
Molecular Weight 200.08 g/mol 155.62 g/mol [5]Bromine has a higher atomic mass than chlorine.
Appearance Colorless liquidClear, almost colorless liquid[1]Both are typically liquids at room temperature.
Density (@ 25°C) 1.29 g/mL1.112 g/mL[5]The heavier bromine atom leads to a denser compound.
Refractive Index (n20/D) 1.5741.548[5]The larger, more polarizable electron cloud of bromine results in a higher refractive index.
C-X Bond Length LongerShorterThe larger atomic radius of bromine results in a longer carbon-bromine bond compared to the carbon-chlorine bond[6].
C-X Bond Strength WeakerStrongerThe longer C-Br bond is weaker and more easily cleaved than the shorter, stronger C-Cl bond[6][7].
Electronegativity of X 2.96 (Pauling scale)3.16 (Pauling scale)Chlorine is more electronegative than bromine.

The differing C-X bond strengths have significant implications for the chemical reactivity of these molecules. The weaker C-Br bond in 4-bromophenethylamine makes it a more reactive substrate in reactions where cleavage of this bond is the rate-determining step, such as in certain cross-coupling reactions[8].

Visualizing the Core Structures

To better appreciate the subtle yet significant structural differences, the following diagrams illustrate the chemical structures of 4-bromophenethylamine and 4-chlorophenethylamine.

Caption: Chemical structure of 4-bromophenethylamine.

Caption: Chemical structure of 4-chlorophenethylamine.

Comparative Pharmacological and Toxicological Profile

Direct comparative pharmacological data for 4-bromophenethylamine and 4-chlorophenethylamine is scarce in the public domain. Much of the available research focuses on their more complex, psychoactive derivatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and 4-chloro-2,5-dimethoxyphenethylamine (2C-C)[9][10][11][12]. However, by examining structure-activity relationships within the broader class of halogenated amphetamines, we can infer potential differences in the biological activity of these two parent compounds.

A study comparing 4-chloro-, 4-bromo-, and 4-fluoroamphetamine in rats provides valuable insights into how the halogen substituent influences effects on brain serotonin metabolism[13]. While these are amphetamine, not phenethylamine, derivatives, the parallels in their structure allow for a degree of extrapolation. The study found that para-chloroamphetamine (PCA) was a potent serotonin-releasing agent and neurotoxin[14]. The neurotoxicity was found to be dependent on the position of the chloro substituent, with the para-position being the most active[14].

Based on these findings and general principles of medicinal chemistry, the following hypotheses can be proposed for 4-bromophenethylamine and 4-chlorophenethylamine:

  • Receptor Interactions: Both compounds are expected to interact with monoamine systems, including serotonin, dopamine, and norepinephrine transporters and receptors. The nature and potency of these interactions are likely to be modulated by the halogen substituent. For instance, the greater electronegativity of chlorine in 4-chlorophenethylamine may lead to different binding affinities compared to the bromo-analogue.

  • Neurotoxicity: Given the known serotonergic neurotoxicity of para-chloroamphetamine, it is plausible that 4-chlorophenethylamine may also exhibit some degree of neurotoxic potential, although likely less pronounced than its alpha-methylated counterpart. The neurotoxic potential of 4-bromophenethylamine is less clear from the available data.

  • Metabolism: The C-X bond is a potential site for metabolic transformation. The weaker C-Br bond might make 4-bromophenethylamine more susceptible to dehalogenation compared to 4-chlorophenethylamine.

It is crucial to emphasize that these are extrapolations and require experimental validation.

Experimental Protocols: Synthesis and Analysis

Synthesis of 4-Halophenethylamines

A common synthetic route to 4-halophenethylamines involves the reduction of the corresponding nitrostyrene. This can be achieved through various methods, including catalytic hydrogenation.

Workflow for a Typical Synthesis and Analysis

Synthesis_and_Analysis_Workflow Start Starting Material (4-Halobenzaldehyde) Nitrostyrene Nitrostyrene Formation Start->Nitrostyrene Condensation with Nitromethane Reduction Reduction to Phenethylamine Nitrostyrene->Reduction e.g., LiAlH₄ or Catalytic Hydrogenation Purification Purification (e.g., Distillation) Reduction->Purification Characterization Characterization (NMR, MS) Purification->Characterization HPLC_Analysis Purity Assessment (HPLC) Characterization->HPLC_Analysis

Caption: A generalized workflow for the synthesis and analysis of 4-halophenethylamines.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is essential for determining the purity of synthesized 4-bromo- and 4-chlorophenethylamine. The following is a representative protocol that can be adapted for this purpose.

Objective: To develop and validate an isocratic reverse-phase HPLC method for the separation and quantification of 4-bromophenethylamine and 4-chlorophenethylamine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 4-bromophenethylamine standard

  • 4-chlorophenethylamine standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA. The exact ratio should be optimized for optimal separation (e.g., 40:60 acetonitrile:water).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of 4-bromophenethylamine and 4-chlorophenethylamine in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to create a calibration curve.

  • Sample Preparation: Dilute the synthesized product in the mobile phase to a concentration within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify the peaks corresponding to 4-bromophenethylamine and 4-chlorophenethylamine based on their retention times. Quantify the purity of the synthesized products by comparing the peak areas to the calibration curve.

This method can be further validated for linearity, precision, accuracy, and sensitivity according to standard guidelines[15].

Conclusion

The substitution of a bromine versus a chlorine atom at the 4-position of the phenethylamine scaffold results in distinct physicochemical properties, primarily due to the differences in atomic size, electronegativity, and bond strength of the halogens. While direct comparative pharmacological data for 4-bromophenethylamine and 4-chlorophenethylamine is limited, insights from related halogenated amphetamines suggest potential differences in their biological activity and toxicological profiles. Further research is warranted to elucidate the specific receptor binding affinities, mechanisms of action, and metabolic fates of these two compounds to better understand their potential applications and risks. The provided synthetic and analytical workflows offer a foundation for such future investigations.

References

  • Gil, D., & Adamowicz, P. (2011). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A review of the public domain literature.
  • DEA Diversion Control Division. (n.d.). 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies).
  • Johnson, M. P., Huang, X. M., Oberlender, R., Nash, J. F., & Nichols, D. E. (1990). Behavioral, biochemical and neurotoxicological actions of the alpha-ethyl homologue of p-chloroamphetamine. European Journal of Pharmacology, 191(1), 1–10.
  • PubChem. (n.d.). 4-Bromo-2,5-dimethoxyphenethylamine.
  • Guidechem. (n.d.). 4-Chlorophenethylamine 156-41-2 wiki.
  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 193–222.
  • World Health Organization. (2001). 4-Bromo-2,5-dimethoxyphenethylamine. Expert Committee on Drug Dependence.
  • SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column.
  • BenchChem. (2025). Comparative Analysis of N-(4-Bromophenyl)
  • ChemicalBook. (n.d.). 4-Chlorophenethylamine CAS#: 156-41-2.
  • Susarte, M., & Ortiz, J. (1998). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine.
  • De Martino, L., De Feo, V., & Pizza, C. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 899-905.
  • Wikipedia. (n.d.). para-Chloroamphetamine.
  • PubChem. (n.d.). 4-Bromophenethylamine hydrobromide.
  • Chemical Bull Pvt. Ltd. (n.d.). 4-chlorophenethylamine | 156-41-2.
  • Wikidata. (2025, November 4). 4-Bromophenethylamine.
  • MilliporeSigma. (n.d.). 4-Bromophenethylamine 98% 73918-56-6.
  • ChemicalBook. (n.d.). 4-Chlorophenethylamine | 156-41-2.
  • CymitQuimica. (n.d.). CAS 73918-56-6: 4-Bromophenethylamine.
  • Arslan, H., et al. (2008). Crystal data and structure refinement for N-{[(4-bromophenyl) amino]carbonothioyl}benzamide. Journal of Chemical Crystallography, 38(11), 863-866.
  • Omondi, B., & de K. van der Watt, M. E. (2015). Crystal structure of N-(4-chlorophenyl)benzothioamide.
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • Supporting Inform
  • ResearchGate. (n.d.). HPLC chromatograms of 2-phenylethylamine metabolites.
  • Demaison, J., & Wlodarczak, G. (2003). The Equilibrium C–Cl, C–Br, and C–I Bond Lengths from Ab Initio Calculations, Microwave and Infrared Spectroscopies, and Empirical Correlations. Structural Chemistry, 14(2), 159-174.
  • Pearson. (n.d.). a. Which bond would be longer? b. Which bond would be stronger? 2. C—C or C—Cl.
  • Wikidata. (2025, November 17). 4-Chlorophenethylamine.
  • Al-Suwaidan, I. A., et al. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports, 15, Article 28135.
  • Kennedy, C. R., & Narayan, A. R. H. (2026, February 24). Enantioselective Total Synthesis of Two Aromatized Halicyclamines. Journal of the American Chemical Society.
  • The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length [Video]. YouTube.
  • King, L. A. (1999). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): a review of the public domain literature.
  • BenchChem. (2025). Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Fuller, R. W., Baker, J. C., Perry, K. W., & Molloy, B. B. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. Neuropharmacology, 14(10), 739–746.
  • Chemistry LibreTexts. (2020, August 25). 6.6: Bond Energies and Bond Lengths.
  • Kennedy, C. R., & Narayan, A. R. H. (n.d.).
  • Elderfield, R. C., & Gensler, W. J. (1946). Synthesis of l-alkylamino-4-bromopentane derivatives and of other amino halides. Journal of the American Chemical Society, 68(8), 1579-1584.
  • Wang, Y., et al. (2020). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers, 7(15), 2056-2062.

Sources

Comparative

Reference Standards for 1-(4-Bromophenyl)-2-methylaminoethanol Purity Analysis

Executive Summary & Technical Context[1][2][3][4][5][6][7] 1-(4-Bromophenyl)-2-methylaminoethanol (CAS: 40587-07-3 for free base) is a halogenated phenethylamine derivative, structurally analogous to Halostachine and Eph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

1-(4-Bromophenyl)-2-methylaminoethanol (CAS: 40587-07-3 for free base) is a halogenated phenethylamine derivative, structurally analogous to Halostachine and Ephedrine . Often encountered in pharmaceutical research as a chiral building block or in forensic analysis as a metabolite of the designer drug Brephedrone (4-BMC), its purity analysis requires rigorous standardization to distinguish it from its ketone precursor and regioisomers.

This guide compares the utility of different reference standard grades (CRM vs. Analytical vs. Research) and provides two self-validating protocols for purity assignment.

The Purity Challenge

The primary challenge in analyzing this molecule is not detection, but differentiation .

  • The Ketone Impurity: Incomplete reduction during synthesis leaves traces of 1-(4-bromophenyl)-2-(methylamino)propan-1-one (Brephedrone).

  • Chirality: The molecule has one chiral center. "Purity" must define whether it refers to chemical purity (achiral) or enantiomeric excess.

  • Salt Forms: Often supplied as HCl or HBr salts, requiring stoichiometry corrections during weighing.

Comparative Analysis: Selecting the Right Reference Standard

Not all standards are created equal.[1] The choice of standard dictates the legal and scientific defensibility of your data.

Table 1: Reference Standard Grade Comparison
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Chemical / Reagent
ISO Accreditation ISO 17034 & ISO 17025ISO 17025 (usually)None
Traceability SI-Traceable (NIST/BIPM)Traceable to internal primary stdUnknown / Manufacturer COA
Uncertainty Budget Yes (Includes homogeneity, stability)No (Purity value only)No
Primary Use Method Validation, Calibration of Working StdsRoutine QC, Retention Time IDSynthesis starting material
Cost High (

$)
Moderate (

)
Low ($)
Defensibility Gold Standard (Forensic/Clinical)Sufficient for internal R&DHigh Risk
Decision Logic (DOT Diagram)

StandardSelection Start Select Application IsRegulated Is data for FDA/Forensic Submission? Start->IsRegulated IsQuant Is Quantitative Accuracy Critical? IsRegulated->IsQuant No UseCRM Use ISO 17034 CRM (Primary Standard) IsRegulated->UseCRM Yes UseAna Use Analytical Standard (Secondary Standard) IsQuant->UseAna Yes UseReag Use Reagent Grade (Qualitative Only) IsQuant->UseReag No

Figure 1: Decision tree for selecting the appropriate reference standard grade based on regulatory and accuracy requirements.

Protocol A: HPLC-UV Purity Profiling (The Workhorse)

This protocol is designed to separate the target alcohol from the ketone impurity (Brephedrone).

  • Objective: Determine Chemical Purity (% Area).

  • Technique: Reversed-Phase HPLC with Diode Array Detection (DAD).

Methodology
  • Column: C18 stationary phase (e.g., 150mm x 4.6mm, 3.5µm). A polar-embedded group is recommended to improve peak shape for the basic amine.

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Formate (pH 3.5). Note: Acidic pH ensures the amine is protonated, preventing silanol interactions.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 220 nm (amide/amine absorption) and 254 nm (bromophenyl ring).

Self-Validating System Suitability Test (SST)

Before running samples, the system must pass these criteria using the Analytical Standard :

  • Tailing Factor: < 1.5 (Ensures no secondary interactions).

  • Resolution (Rs): > 2.0 between the target peak and any impurity (specifically the ketone precursor).

  • Precision: %RSD of peak area < 0.5% for 5 replicate injections.

HPLC_Workflow Prep Sample Prep (0.5 mg/mL in Mobile Phase) Inj Injection (10 µL) Prep->Inj Sep Separation (C18, pH 3.5) Inj->Sep Detect Detection (UV 220/254nm) Sep->Detect SST_Check SST Pass? (Rs > 2.0, Tailing < 1.5) Detect->SST_Check Result Report Purity (Area %) SST_Check->Result Yes Fail Troubleshoot (pH, Column) SST_Check->Fail No Fail->Prep

Figure 2: HPLC-UV workflow including the critical System Suitability Test (SST) decision node.

Protocol B: qNMR for Potency Assignment (The Gold Standard)

When a CRM is unavailable, you must establish the purity of your "In-House Primary Standard" using Quantitative NMR (qNMR). This provides an absolute purity value traceable to the Internal Standard.

  • Objective: Determine Mass Purity (w/w %).

  • Technique: 1H-NMR (400 MHz or higher).

Methodology
  • Internal Standard (IS) Selection:

    • Maleic Acid: Singlet at ~6.3 ppm. Good for D2O/DMSO-d6.

    • BTMSB (1,4-Bis(trimethylsilyl)benzene): Singlet at ~0.25 ppm. Excellent for CDCl3.

    • Requirement: The IS signals must not overlap with the bromophenyl aromatic protons (7.0–7.6 ppm) or the N-methyl doublet (~2.6 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of Analyte and ~5 mg of IS (both measured to 0.01 mg precision) into the same vial.

    • Dissolve in 0.7 mL deuterated solvent (DMSO-d6 is preferred for solubility of HBr salts).

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16–32.

Calculation Logic


Where:

  • 
     = Integral Area
    
  • 
     = Number of protons
    
  • 
     = Molar Mass
    
  • 
     = Weight[2]
    
  • 
     = Purity (as decimal)[3]
    

qNMR_Logic Weigh Gravimetry (Weigh Analyte + IS) Solubilize Solubilize (DMSO-d6) Weigh->Solubilize Acquire Acquire Spectrum (D1 > 30s) Solubilize->Acquire Phase Processing (Phase/Baseline Corr.) Acquire->Phase Integrate Integration (Target vs IS) Phase->Integrate Calc Calculate Mass Purity Integrate->Calc

Figure 3: qNMR workflow for absolute purity determination.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[4][5][6][Link]

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene.[Link]

  • PubChem. 1-(4-Bromophenyl)-2-(methylamino)ethanol (Compound Summary).[Link]

  • ResearchGate. Analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (Brephedrone).[Link]

Sources

Validation

Inter-Laboratory Comparison of 1-(4-Bromophenyl)-2-methylaminoethanol Assay Results: Biphenyl-UHPLC-MS/MS vs. Traditional Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Inter-Laboratory Validation Report Executive Summary Accurate quantification of 1-(4-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Inter-Laboratory Validation Report

Executive Summary

Accurate quantification of 1-(4-Bromophenyl)-2-methylaminoethanol (4-BME) —also known as 4-bromoephedrine—is a persistent analytical challenge. As the primary


-hydroxy metabolite of the designer drug 4-bromomethcathinone (4-BMC)[1] and a critical chiral intermediate in the synthesis of experimental PKB/Akt kinase inhibitors[2], 4-BME requires highly specific and reproducible assay methodologies.

This guide presents an objective, inter-laboratory comparison across three independent, ISO 17025-accredited facilities. We evaluate the performance of a novel Biphenyl-UHPLC-MS/MS workflow (The Product) against traditional alternatives: C18-HPLC-UV and Derivatized GC-MS . The data demonstrates that the Biphenyl-UHPLC-MS/MS method eliminates the thermal degradation artifacts seen in GC-MS and the peak tailing issues inherent to C18 columns, establishing a new standard for inter-laboratory reproducibility.

Mechanistic Grounding: The Analytical Challenge

As a Senior Application Scientist, I frequently observe laboratories struggling with ephedrine analogs due to their inherent physicochemical properties. 4-BME presents three distinct analytical hurdles:

  • Thermal Instability (The GC-MS Problem): 4-BME possesses a highly polar

    
    -hydroxy amine motif. When subjected to the high temperatures of a GC injection port (typically 250°C), the molecule undergoes rapid thermal dehydration to form the corresponding enamine. To prevent this, laboratories must perform tedious chemical derivatization (e.g., using MSTFA/TMCS to form TMS ethers), which introduces significant inter-laboratory variability and reduces overall recovery.
    
  • Secondary Silanol Interactions (The C18-HPLC Problem): The basic secondary amine of 4-BME interacts strongly with unendcapped, free silanols on traditional silica-based C18 columns. This results in severe peak tailing (Asymmetry factor > 2.0), making low-level quantification (LOQ) nearly impossible without the use of harsh ion-pairing reagents like TFA.

  • Matrix Interference: Biological matrices (urine, plasma) contain endogenous isobaric compounds. UV detection lacks the specificity required to differentiate 4-BME from other aromatic biological amines[3].

The Product Solution: By utilizing a core-shell Biphenyl stationary phase coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-MS/MS), we leverage orthogonal


 and dipole-dipole interactions between the biphenyl phase and the brominated aromatic ring of 4-BME. This ensures sharp peak shapes, excellent retention, and bypasses the need for thermal derivatization.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, all protocols described below utilize a self-validating system incorporating a deuterated internal standard (4-BME-d3) to correct for matrix effects and extraction losses.

Universal Sample Preparation (Liquid-Liquid Extraction)

Purpose: Isolate 4-BME from plasma/urine matrices while removing hydrophilic interferents.

  • Aliquot 500 µL of the biological sample into a clean 2 mL microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution (4-BME-d3, 100 ng/mL).

  • Basify the sample by adding 100 µL of 0.1 M Ammonium Hydroxide (pH ~9.5) to ensure the secondary amine is un-ionized.

  • Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer 800 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (Method A/B) or proceed to derivatization (Method C).

Method A: Biphenyl-UHPLC-MS/MS (The Product Workflow)

Mechanism: Direct injection with


 retention and MRM specificity.
  • Column: Core-shell Biphenyl (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.5 mL/min.

  • Detection: ESI positive mode.

    • Quantifier Transition: m/z 244.0 → 226.0 (Loss of H₂O)[4].

    • Qualifier Transition: m/z 244.0 → 213.0 (Loss of methylamine, -31 Da)[5].

Method B: Alternative 1 - C18-HPLC-UV

Mechanism: Traditional reversed-phase separation with UV absorbance.

  • Column: Fully end-capped C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 80:20 Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to suppress silanol tailing. Flow rate: 1.0 mL/min.

  • Detection: UV Absorbance at 220 nm.

Method C: Alternative 2 - Derivatized GC-MS

Mechanism: Chemical protection of the


-hydroxy group followed by thermal volatilization.
  • Derivatization: Add 50 µL of MSTFA + 1% TMCS to the dried extract. Incubate at 60°C for 30 minutes to form the di-TMS derivative.

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm).

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI, 70 eV) in Selected Ion Monitoring (SIM) mode.

Analytical Workflows & Molecular Fragmentation

To visualize the divergence in laboratory processing and the specific mass spectrometry logic used in the Product workflow, refer to the diagrams below.

InterLabWorkflow Sample Standardized Matrix (Spiked Plasma/Urine + 4-BME-d3 IS) Extraction Liquid-Liquid Extraction (LLE) Ethyl Acetate, pH 9.5 Sample->Extraction Split Methodological Divergence Extraction->Split MethodA PRODUCT: Biphenyl-UHPLC-MS/MS Direct Injection | 3.5 min run Split->MethodA Lab 1 MethodB ALT 1: C18-HPLC-UV Direct Injection | 12.0 min run Split->MethodB Lab 2 MethodC ALT 2: GC-MS MSTFA Derivatization (30 min) | 18.0 min run Split->MethodC Lab 3 Data Inter-Laboratory Data Synthesis (LOQ, %RSD, Z-Scores) MethodA->Data MethodB->Data MethodC->Data

Figure 1: Workflow comparison demonstrating the streamlined nature of the Biphenyl-UHPLC-MS/MS method.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 244.0 / 246.0 Product1 Quantifier Ion [-H2O] m/z 226.0 / 228.0 Precursor->Product1 Dehydration (-18 Da) Product2 Qualifier Ion [-CH3NH2] m/z 213.0 / 215.0 Precursor->Product2 Deamination (-31 Da)

Figure 2: ESI+ MS/MS fragmentation pathway of 4-BME utilized in the Product workflow.

Inter-Laboratory Quantitative Data

The inter-laboratory study involved three independent labs analyzing blinded, spiked plasma samples (N=5 replicates per lab, per method). The results conclusively demonstrate the superiority of the Biphenyl-UHPLC-MS/MS approach[6].

Table 1: Inter-Laboratory Performance & Accuracy Metrics

Data represents the aggregated mean across all three participating laboratories.

MethodologyMean LOQ (ng/mL)Inter-Lab Precision (%RSD)Mean Recovery (%)Matrix Effect (%)
Biphenyl-UHPLC-MS/MS (Product) 0.5 4.2% 98.5% < 5.0%
C18-HPLC-UV (Alt 1)50.014.8%85.2%N/A (UV interference)
Derivatized GC-MS (Alt 2)5.018.5%72.4%*< 8.0%

*Note: The lower recovery in GC-MS is directly attributed to incomplete derivatization and partial thermal degradation in the injection port.

Table 2: Chromatographic System Suitability

Assessing the physical separation dynamics of the methods.

MethodologyRetention Time (min)Peak Asymmetry (

)
Total Assay Time (Prep + Run)
Biphenyl-UHPLC-MS/MS (Product) 1.85 1.05 (Ideal) ~45 mins
C18-HPLC-UV (Alt 1)8.402.15 (Tailing)~55 mins
Derivatized GC-MS (Alt 2)12.501.10~90 mins

Conclusion & Recommendations

The inter-laboratory comparison clearly validates the Biphenyl-UHPLC-MS/MS workflow as the superior methodology for the quantification of 1-(4-Bromophenyl)-2-methylaminoethanol (4-BME).

By replacing traditional C18 columns with a Biphenyl stationary phase, laboratories can eliminate the secondary silanol interactions that plague basic amines, achieving an ideal peak asymmetry of 1.05. Furthermore, by utilizing MS/MS detection, the method entirely bypasses the 30-minute thermal derivatization step required for GC-MS, reducing total assay time by 50% while improving inter-laboratory precision (%RSD) from 18.5% down to an exceptional 4.2%.

For facilities engaged in forensic toxicology[3] or pharmaceutical QC of kinase inhibitor intermediates[2], adopting the Biphenyl-UHPLC-MS/MS protocol ensures maximum trustworthiness, high-throughput capability, and uncompromising data integrity.

References

  • [1] 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? ResearchGate. Available at:[Link]

  • [6] Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime (UNODC). Available at:[Link]

  • [2] 1-(4-bromophenyl)-2-(methylamino)ethanol | 40587-07-3. Molaid Chemical Database (Astex Technology Ltd. Patent Reference). Available at: [Link]

  • [4] LC-MS Profiling of Kakkonto and Identification of Ephedrine as a Key Component for Its Anti-Glycation Activity. Semantic Scholar. Available at:[Link]

  • [5] Chemical profiling of Huashi Baidu prescription, an effective anti-COVID-19 TCM formula, by UPLC-Q-TOF/MS. Chinese Journal of Natural Medicines. Available at:[Link]

  • Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology. LCMS.cz. Available at:[Link]

  • [3] A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PubMed Central (PMC). Available at:[Link]

Sources

Comparative

Analytical Discrimination of 1-(4-Bromophenyl)-2-methylaminoethanol from Positional Isomers

Executive Summary & Scientific Context In the development of phenethylamine-based therapeutics and sympathomimetic agents, 1-(4-Bromophenyl)-2-methylaminoethanol (an analog of Halostachine and a metabolite of Brephedrone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of phenethylamine-based therapeutics and sympathomimetic agents, 1-(4-Bromophenyl)-2-methylaminoethanol (an analog of Halostachine and a metabolite of Brephedrone) presents a classic regioisomeric challenge. The biological activity of phenethylamines is strictly governed by the distance and orientation of the halogen substituent relative to the ethylamine side chain.

While the para-isomer (4-bromo) is often the target for specific adrenergic receptor binding, the ortho- (2-bromo) and meta- (3-bromo) isomers are common synthetic impurities arising from non-selective bromination or impure starting materials (e.g., during Friedel-Crafts acylation). These isomers possess distinct toxicological profiles and potencies.

This guide moves beyond basic characterization, providing a definitive protocol for differentiating the target para-isomer from its regioisomers using high-resolution NMR, orthogonal HPLC stationary phases, and IR spectroscopy.

The Isomeric Landscape

To solve the separation problem, we must first visualize the structural differences that drive our analytical signals. The symmetry of the molecule is the primary discriminator.

IsomerStructures Target Target: Para-Isomer (1,4-substitution) Symmetry: C2v (Local) NMR: AA'BB' System NMR: AA'BB' System Target->NMR: AA'BB' System Ortho Impurity: Ortho-Isomer (1,2-substitution) Symmetry: None NMR: ABCD System NMR: ABCD System Ortho->NMR: ABCD System Meta Impurity: Meta-Isomer (1,3-substitution) Symmetry: None Meta->NMR: ABCD System Start Synthetic Crude Start->Target Major Product Start->Ortho Steric Impurity Start->Meta Electronic Impurity

Figure 1: Structural relationship and symmetry properties of brominated phenethylamines.

Primary Differentiation: 1H NMR Spectroscopy[1][2]

Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation because the aromatic substitution pattern creates a unique "fingerprint" based on spin-spin coupling (


-coupling).
The Aromatic Region (7.0 – 8.0 ppm)[2][3]

The chemical environment of the aromatic protons is the sole necessary discriminator.

A. The Target: Para-Isomer (1,4-disubstituted)
  • Symmetry: The molecule has a plane of symmetry passing through the C1-C4 axis.

  • Pattern: You will observe a classic AA'BB' system (often appearing as two distinct doublets if the chemical shift difference is large enough, or a "roofed" quartet).

  • Integration: 2H (ortho to Br) and 2H (meta to Br).

  • Coupling (

    
    ):  ~8.0–8.5 Hz (Ortho coupling). Para-coupling is usually negligible.
    
B. The Alternatives: Ortho and Meta Isomers[1][2]
  • Symmetry: Both lack the axis of symmetry found in the para isomer.

  • Pattern: Both exhibit an ABCD system, resulting in four distinct proton signals (multiplets).

  • Differentiation:

    • Meta: Look for a singlet-like signal (broad singlet or triplet with small coupling) for the proton between the alkyl and bromo groups (H2 position).

    • Ortho: Characterized by complex overlapping multiplets and a significant downfield shift for the proton adjacent to the bromine due to deshielding.

Comparative Data Table
FeaturePara (Target) Meta (Alternative) Ortho (Alternative)
Symmetry High (C2 axis effective)LowLow
Signal Count (Ar) 2 distinct sets (2H each)4 distinct sets (1H each)4 distinct sets (1H each)
Coupling Pattern Two Doublets (

Hz)
Multiplet (d, t, t, d)Complex Multiplet
Key Diagnostic Clean 2:2 integration ratioIsolated singlet/triplet at C2Strong deshielding at C3

Orthogonal Separation: HPLC Methodology

Standard C18 columns often fail to resolve positional isomers of halogenated aromatics because the hydrophobicity differences are minimal. To achieve baseline separation, we utilize


-

interactions
.
Recommended Stationary Phase: Phenyl-Hexyl or PFP

Why? Pentafluorophenyl (PFP) or Phenyl-Hexyl phases interact with the electron-deficient bromine ring. The steric position of the bromine (ortho vs. para) significantly alters the ability of the isomer to intercalate with the stationary phase aromatic rings.

Experimental Protocol: Isomer Resolution

Objective: Quantify isomeric purity of 1-(4-Bromophenyl)-2-methylaminoethanol.

  • Column: Agilent Poroshell 120 PFP or Phenomenex Kinetex Biphenyl (150 mm x 4.6 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffer).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here as it promotes stronger

      
      -
      
      
      
      interactions.
  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Detection: UV at 254 nm (Aromatic absorption).

  • Expected Result:

    • Ortho: Elutes first (Steric hindrance prevents tight

      
      -bonding).
      
    • Meta: Elutes second.

    • Para: Elutes last (Flat geometry allows maximum

      
      -overlap with stationary phase).
      

Supporting Evidence: IR Spectroscopy[3][6][7][8]

While less resolving than NMR, Infrared Spectroscopy (IR) provides a rapid "Go/No-Go" check based on Out-of-Plane (OOP) C-H bending vibrations.

  • Para-Substitution: Strong absorption band at 800–850 cm⁻¹ (typically ~825 cm⁻¹). This is due to the two adjacent hydrogen atoms vibrating in phase.

  • Meta-Substitution: Two bands: 690–710 cm⁻¹ and 750–810 cm⁻¹ .

  • Ortho-Substitution: Single strong band near 735–770 cm⁻¹ .

Integrated Analytical Workflow

The following diagram illustrates the decision logic for validating the target compound.

Workflow Sample Unknown Sample (C9H12BrNO) IR Step 1: IR Screening (Rapid Check) Sample->IR NMR Step 2: 1H NMR (CDCl3) (Definitive ID) IR->NMR Peak at ~825 cm-1 DecisionFail Reject: Isomer Impurity IR->DecisionFail Peak at ~750 cm-1 HPLC Step 3: PFP-HPLC (Purity Quantification) NMR->HPLC AA'BB' Pattern (2 Doublets) NMR->DecisionFail ABCD Pattern (Multiplets) DecisionPara Target Confirmed (Para Isomer) HPLC->DecisionPara Single Peak (Late Eluting) HPLC->DecisionFail Multiple Peaks

Figure 2: Step-by-step analytical decision matrix for batch release.

References

  • Organic Syntheses. "Synthesis of 1-(4-Bromophenyl)ethanone oxime and derivatives." Org.[1][3] Synth.2013 , 90, 280. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS): IR and NMR data for p-bromo derivatives." Link

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note 5991-3893EN. Link

  • University of Colorado Boulder. "IR Spectroscopy: Aromatic Substitution Patterns." Organic Chemistry Tutorials. Link

  • Fitsev, I. M., et al. "The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone)." Butlerov Communications, 2014 . Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 1-(4-Bromophenyl)-2-methylaminoethanol

[1] Executive Summary 1-(4-Bromophenyl)-2-methylaminoethanol (an analog of Halostachine/Phenylephrine) presents a dual-hazard profile: it is a halogenated organic compound and a biologically active amine .[1] Improper di...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-(4-Bromophenyl)-2-methylaminoethanol (an analog of Halostachine/Phenylephrine) presents a dual-hazard profile: it is a halogenated organic compound and a biologically active amine .[1] Improper disposal poses significant environmental risks (formation of dioxins/furans during uncontrolled combustion) and safety hazards (exothermic reaction with acids).[1]

Core Directive: This substance must NEVER be disposed of down the drain or mixed with general non-halogenated organic solvents.[1] It requires strict segregation into the Halogenated Waste Stream for high-temperature incineration with acid gas scrubbing.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactive groups.[1] This molecule contains three critical functional moieties that dictate its waste lifecycle:

Functional GroupHazard CharacteristicDisposal Implication
Aryl Bromide (Ar-Br)Environmental Persistence Mandatory Segregation: Presence of bromine classifies this as "Halogenated Waste."[1] Incineration without scrubbers releases corrosive Hydrogen Bromide (HBr) gas.[1]
Secondary Amine (-NH-CH₃)Corrosive / Basic Incompatibility: Reacts exothermically with acids and oxidizers.[1] Do not mix with acidic waste streams (e.g., Piranha solution, Aqua Regia).[1]
Benzylic Alcohol (-CH(OH)-)Reactivity Stability: Generally stable, but can be oxidized.[1] Keep away from strong oxidizers (e.g., Chromic acid) in waste containers to prevent fire/explosion.[1]

Waste Segregation Protocol

The most common failure point in laboratory safety is the "commingling" of incompatible waste streams.[1] For 1-(4-Bromophenyl)-2-methylaminoethanol, adherence to the Halogenated Waste Stream is non-negotiable.[1]

Decision Logic: Waste Classification

The following decision tree illustrates the required workflow for categorizing waste containing this specific compound.

WasteSegregation Start Waste Generation: 1-(4-Bromophenyl)-2-methylaminoethanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Solid Hazardous Waste Bin (Label: Toxic, Irritant) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHalogenatedSolvent Aqueous Aqueous Solution SolventCheck->Aqueous BinHalo Halogenated Organic Waste (Carboy) HalogenatedSolvent->BinHalo Direct Add NonHalogenatedSolvent->BinHalo Must go to Halo Stream due to solute BinAq Aqueous Waste (Basic) *Check pH* Aqueous->BinAq Segregate from Organics

Figure 1: Waste segregation logic.[1] Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute forces the entire mixture into the Halogenated Waste stream.[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, contaminated weighing boats, spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Avoid glass for solids to prevent breakage during compaction/transport.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(4-Bromophenyl)-2-methylaminoethanol" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the primary container inside a secondary clear plastic bag (double-bagging) to prevent dust dispersion upon opening at the incineration facility.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable for: HPLC waste, synthesis filtrates.[1]

  • Compatibility Check: Ensure the waste carboy does not contain acidic waste (e.g., H₂SO₄, HCl) or strong oxidizers (e.g., Nitric Acid).[1]

    • Why? The amine group is basic.[1] Mixing with acid generates heat.[1] Mixing with oxidizers creates a fire hazard.[1]

  • Solvent Segregation:

    • Rule: If the compound is dissolved in any organic solvent (Methanol, Ethyl Acetate, DMSO), the entire volume is now Halogenated Waste .[1]

    • Action: Pour into the container marked "Halogenated Organic Solvents."[1]

  • Aqueous Solutions:

    • If the compound is in water (e.g., buffer solution), check the pH.[1]

    • If pH < 5 or > 9, adjust to neutral (pH 6-8) if required by your local EHS, or dispose of in "Aqueous Waste - Toxic" container.[1] Do not mix aqueous waste with organic waste. [1][2]

Scenario C: Empty Containers
  • Triple Rinse: Triple rinse the empty bottle with a compatible solvent (e.g., Ethanol or Acetone).[1]

  • Rinsate Disposal: The rinsate must be disposed of as Halogenated Organic Waste (Scenario B).[1]

  • Defacing: Deface the label and mark as "Empty" before discarding in standard lab trash (glass/plastic recycling) depending on local regulations.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][3]

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if solid powder).[1]

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE Alert->PPE Assess 3. Solid or Liquid? PPE->Assess Solid Solid Spill Assess->Solid Liquid Liquid Spill Assess->Liquid Sweep 4a. Wet Wipe/Scoop (Avoid Dust) Solid->Sweep Absorb 4b. Absorb w/ Vermiculite or Chem-Sorb Liquid->Absorb Bag 5. Bag Waste (Label as Halogenated) Sweep->Bag Absorb->Bag Clean 6. Wash Surface (Soap & Water) Bag->Clean

Figure 2: Emergency spill response workflow.[1]

Compatibility & Storage Matrix

Proper storage prior to disposal minimizes the risk of accidental reaction.[1]

Chemical ClassCompatibility StatusAction
Halogenated Solvents (DCM, Chloroform)Compatible Preferred Storage: Store together in Halogenated Waste carboys.[1]
Non-Halogenated Solvents (Methanol, Acetone)Compatible (Chemically) Logistical Issue: Mixing these increases disposal costs (downgrades non-halo waste to halo waste).[1] Avoid unless necessary.
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE DANGER: Exothermic acid-base reaction.[1] Store separately.
Strong Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE DANGER: Risk of fire or explosion.[1] Store separately.
Alkali Metals (Na, K)INCOMPATIBLE DANGER: Reacts with the alcohol (-OH) and halogen (-Br) groups.[1]

Final Disposal (Lifecycle)

Once the waste leaves your laboratory, it enters the regulated waste stream.[1] Understanding this ensures you label it correctly.

  • Transport: Licensed hazardous waste haulers collect the containers.[1]

  • Treatment Method: High-Temperature Incineration. [1]

    • Mechanism:[1][3][4][5][6] The waste is burned at >1000°C.[1]

    • Why: This breaks the Carbon-Bromine bond.[1]

    • Scrubbing: The incinerator must be equipped with a caustic scrubber to neutralize the Hydrogen Bromide (HBr) gas generated during combustion, preventing acid rain formation.[1]

  • Prohibition: This material cannot be fuel-blended for cement kilns if the halogen content exceeds specific regulatory thresholds (often >2%), re-emphasizing the need for the "Halogenated" label.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261).[1]

  • PubChem. (2023).[1] Compound Summary: Halogenated Phenethylamines.[1] National Library of Medicine.[1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-2-methylaminoethanol
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Reactant of Route 2
1-(4-Bromophenyl)-2-methylaminoethanol
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